molecular formula C50H71N15O11S B15618585 Acth (4-11) CAS No. 67224-41-3

Acth (4-11)

Cat. No.: B15618585
CAS No.: 67224-41-3
M. Wt: 1090.3 g/mol
InChI Key: LJBZCIYFOJCRAM-AZNQTTJCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acth (4-11) is a useful research compound. Its molecular formula is C50H71N15O11S and its molecular weight is 1090.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acth (4-11) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acth (4-11) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

67224-41-3

Molecular Formula

C50H71N15O11S

Molecular Weight

1090.3 g/mol

IUPAC Name

(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoic acid

InChI

InChI=1S/C50H71N15O11S/c1-77-21-18-33(52)43(69)61-36(16-17-42(67)68)46(72)65-40(24-31-26-55-28-59-31)48(74)63-38(22-29-10-3-2-4-11-29)47(73)62-35(15-9-20-56-50(53)54)45(71)64-39(23-30-25-57-34-13-6-5-12-32(30)34)44(70)58-27-41(66)60-37(49(75)76)14-7-8-19-51/h2-6,10-13,25-26,28,31,33,35-40,57H,7-9,14-24,27,51-52H2,1H3,(H,58,70)(H,60,66)(H,61,69)(H,62,73)(H,63,74)(H,64,71)(H,65,72)(H,67,68)(H,75,76)(H4,53,54,56)/t31?,33-,35-,36-,37-,38-,39-,40-/m0/s1

InChI Key

LJBZCIYFOJCRAM-AZNQTTJCSA-N

Origin of Product

United States

Foundational & Exploratory

The Biological Functions of ACTH (4-11) in the Central Nervous system: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenocorticotropic hormone (ACTH) and its fragments, often referred to as melanocortins, have garnered significant interest for their diverse modulatory roles within the central nervous system (CNS), independent of their classic steroidogenic effects. This technical guide focuses on the biological functions of a specific cleavage product, ACTH (4-11), within the CNS. While direct research on ACTH (4-11) is limited, this document extrapolates from the extensive data available on the closely related and structurally similar fragments, ACTH (4-10) and ACTH (4-9), to provide a comprehensive overview of its putative mechanisms of action, biological functions, and relevant experimental protocols. The primary mechanism of action for these peptides in the CNS is believed to involve the activation of melanocortin receptors, particularly MC3R and MC4R, leading to the modulation of downstream signaling cascades that influence neuronal excitability, synaptic plasticity, and neuroprotection. This guide aims to serve as a valuable resource for researchers designing studies to investigate the therapeutic potential of ACTH (4-11) and related peptides in various neurological and psychiatric disorders.

Introduction: ACTH Fragments as Neuromodulators

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone produced by the anterior pituitary gland. While its primary role is to stimulate the adrenal cortex to produce corticosteroids, enzymatic cleavage of ACTH yields smaller peptide fragments with distinct biological activities. Among these, the N-terminal fragments have been shown to exert direct effects on the central nervous system. These effects are not mediated by glucocorticoids and instead involve direct interactions with specific neuronal receptors.

ACTH (4-11) is an octapeptide fragment of ACTH. While research has more extensively focused on the shorter fragments ACTH (4-10) and ACTH (4-9), the overlapping amino acid sequence suggests that ACTH (4-11) likely shares similar biological functions in the CNS. These functions are primarily mediated through the melanocortin system, a network of receptors and their endogenous ligands that play crucial roles in regulating a wide array of physiological processes including inflammation, energy homeostasis, and neuronal function. In the CNS, the melanocortin system is implicated in learning, memory, attention, and the response to neuronal injury.

Putative Mechanism of Action: Melanocortin Receptor Signaling

The central effects of ACTH fragments are predominantly mediated by two G-protein coupled receptors (GPCRs): the melanocortin-3 receptor (MC3R) and the melanocortin-4 receptor (MC4R).[1] These receptors are widely distributed throughout the brain, with high expression in regions critical for cognitive function and neuronal survival, such as the hippocampus, cortex, and hypothalamus.[2]

Upon binding of an ACTH fragment like ACTH (4-11) to MC3R or MC4R, a conformational change in the receptor activates the associated heterotrimeric G-protein, typically Gαs. This initiates a downstream signaling cascade:

  • Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA).

  • Phosphorylation of Target Proteins: PKA then phosphorylates various downstream target proteins, including transcription factors like CREB (cAMP response element-binding protein), ion channels, and synaptic proteins. This phosphorylation cascade ultimately alters gene expression, neuronal excitability, and synaptic strength.[3][4]

It is important to note that some studies suggest that melanocortin receptors can also couple to other G-proteins, such as Gαi/o and Gαq, and activate alternative signaling pathways, including the ERK1/2 pathway, independent of PKA.[3][4]

Melanocortin Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACTH_4_11 ACTH (4-11) MCR MC3R / MC4R ACTH_4_11->MCR G_protein Gαs MCR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB (in nucleus) PKA->CREB phosphorylates Neuronal_Effects Modulation of Neuronal Excitability, Synaptic Plasticity, and Gene Expression PKA->Neuronal_Effects CREB->Neuronal_Effects

Caption: Putative signaling pathway of ACTH (4-11) in the CNS.

Core Biological Functions in the CNS

Based on studies of related ACTH fragments, the biological functions of ACTH (4-11) in the CNS are likely to be multifaceted, encompassing roles in cognitive processes and neuroprotection.

Enhancement of Learning and Memory

Numerous studies have demonstrated that ACTH fragments can improve performance in various learning and memory paradigms in rodents. For instance, post-training administration of ACTH (4-10) has been shown to improve retention in both passive and active avoidance tasks.[5] The optimal dose for these effects is often found to be in the range of 0.3 to 3.0 mg/kg.[5] This cognitive enhancement is thought to be mediated by the modulation of synaptic plasticity in key brain regions like the hippocampus.

Modulation of Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory. ACTH and its fragments have been shown to influence long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. The activation of melanocortin receptors can modulate excitatory neurotransmission, potentially through an interaction with NMDA receptors.[6]

Neuroprotective and Neurotrophic Effects

ACTH-related peptides have demonstrated significant neuroprotective and neurotrophic properties in various models of neuronal damage.[7] For example, the ACTH (4-9) analog Org 2766 has been shown to accelerate nerve repair after injury and protect against neurotoxicity induced by certain chemotherapeutic agents.[7] In a model of dexamethasone-induced neuronal degeneration in the hippocampus, ACTH (4-9) was found to have a protective effect, reducing neuronal death.[8] These effects are likely mediated by the activation of pro-survival signaling pathways and the modulation of inflammatory responses within the CNS.

Quantitative Data Summary

Direct quantitative data for ACTH (4-11) is scarce in the published literature. The following table summarizes key quantitative findings for closely related ACTH fragments, which can serve as a starting point for designing experiments with ACTH (4-11).

ParameterPeptideValueExperimental ModelReference
Behavioral Effects
Optimal Dose (Memory Enhancement)ACTH (4-10)0.3 - 3.0 mg/kgMice (Passive/Active Avoidance)[5]
Biochemical Effects
α-MSH PotencyACTH (4-11)Weak (at 100-1000 nM)In vitro melanocyte differentiation[9]
MC1R BindingACTH (4-11)Almost no activityIn vitro binding assay[9]
Neuroprotective Effects
Neuronal ProtectionACTH (4-9)Significant reduction in neuronal deathMice (Dexamethasone-induced hippocampal degeneration)[8]

Experimental Protocols

The following sections provide generalized protocols for key experiments to investigate the biological functions of ACTH (4-11) in the CNS. These protocols are based on established methods for studying neuropeptides and should be optimized for specific experimental conditions.

Radioligand Binding Assay for Receptor Affinity

This protocol is designed to determine the binding affinity of ACTH (4-11) for melanocortin receptors (MC3R and MC4R).

Objective: To determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radiolabeled ligand, and the inhibitory constant (Ki) of ACTH (4-11).

Materials:

  • Cell lines expressing MC3R or MC4R (e.g., HEK293 or CHO cells)

  • Radiolabeled melanocortin agonist (e.g., [125I]-NDP-α-MSH)

  • Unlabeled ACTH (4-11)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Culture cells expressing the receptor of interest. Harvest the cells and homogenize them in a hypotonic buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in the binding buffer.

  • Saturation Binding Assay: Incubate the membrane preparation with increasing concentrations of the radiolabeled ligand. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

  • Competition Binding Assay: Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and increasing concentrations of unlabeled ACTH (4-11).

  • Filtration and Counting: After incubation, rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Analyze the saturation binding data to determine Kd and Bmax. Analyze the competition binding data to determine the IC50 of ACTH (4-11), from which the Ki can be calculated using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow Start Start Membrane_Prep 1. Membrane Preparation (Cells expressing MC3R/MC4R) Start->Membrane_Prep Assay_Setup 2. Assay Setup (Incubate membranes with radioligand and unlabeled ACTH (4-11)) Membrane_Prep->Assay_Setup Filtration 3. Filtration (Separate bound and free ligand) Assay_Setup->Filtration Counting 4. Scintillation Counting (Measure radioactivity) Filtration->Counting Data_Analysis 5. Data Analysis (Determine Kd, Bmax, Ki) Counting->Data_Analysis End End Data_Analysis->End Whole-Cell Patch-Clamp Workflow Start Start Slice_Prep 1. Prepare Acute Brain Slices Start->Slice_Prep Recording_Setup 2. Establish Whole-Cell Recording Slice_Prep->Recording_Setup Baseline 3. Record Baseline Activity Recording_Setup->Baseline Peptide_App 4. Bath-apply ACTH (4-11) Baseline->Peptide_App Data_Acq 5. Record and Analyze Changes in Neuronal Activity Peptide_App->Data_Acq End End Data_Acq->End

References

The Role of ACTH(4-11) in Nerve Regeneration: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the role of Adrenocorticotropic Hormone fragment (4-11) (ACTH(4-11)) and its synthetic analogues, such as Org 2766, in promoting nerve regeneration. This document is intended for researchers, scientists, and drug development professionals actively involved in the field of neuroscience and regenerative medicine. It synthesizes key findings on the mechanism of action, experimental evidence, and relevant signaling pathways, presenting quantitative data in a structured format and detailing experimental methodologies.

Introduction: Beyond the Adrenal Axis

Adrenocorticotropic hormone (ACTH) is a polypeptide hormone primarily known for its role in stimulating the adrenal cortex. However, specific fragments of ACTH, devoid of steroidogenic activity, have been shown to possess potent neurotrophic and neuroprotective properties. Among these, ACTH(4-11) and its stable analogue, Org 2766 (also known as [Met(O2)-Glu-His-Phe-D-Lys-Phe]), have demonstrated significant potential in accelerating functional recovery and promoting structural repair following peripheral nerve injury. This guide will focus on the non-corticotropic actions of these peptides in the context of nerve regeneration.

Mechanism of Action: Melanocortin Receptor-Mediated Signaling

The neuroregenerative effects of ACTH(4-11) and its analogues are primarily mediated through the activation of melanocortin receptors (MCRs), a family of G-protein coupled receptors. Notably, the melanocortin 4 receptor (MC4R) is believed to be the key receptor for the neurotrophic effects of these peptides in the nervous system. Upon injury to peripheral nerves, the expression of MC4R is upregulated in both motor and sensory neurons, suggesting a crucial role in the regenerative process.

Binding of ACTH(4-11) or its analogues to MC4R initiates a downstream signaling cascade, with the cyclic adenosine (B11128) monophosphate (cAMP) pathway being a central player. Activation of adenylyl cyclase leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like cAMP response element-binding protein (CREB), leading to the expression of genes associated with neuronal survival and neurite outgrowth.

ACTH(4-11) Signaling Pathway in Nerve Regeneration cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACTH(4-11) ACTH(4-11) MC4R MC4R ACTH(4-11)->MC4R Binds to AC Adenylyl Cyclase MC4R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Nucleus Nucleus CREB->Nucleus Translocates to RAGs Regeneration-Associated Genes (RAGs) Nucleus->RAGs Promotes Transcription of Neurite_Outgrowth Neurite Outgrowth & Survival RAGs->Neurite_Outgrowth Leads to

Figure 1: Simplified signaling pathway of ACTH(4-11) in nerve regeneration.

Experimental Evidence and Quantitative Data

The efficacy of ACTH(4-11) and its analogues in promoting nerve regeneration has been demonstrated in numerous preclinical studies, primarily using the rat sciatic nerve crush injury model. These studies have consistently shown improvements in functional recovery, electrophysiological parameters, and histological markers of regeneration.

Functional Recovery

Functional recovery is a critical endpoint in assessing the therapeutic potential of neuroregenerative compounds. Walking track analysis, which evaluates gait parameters, is a commonly used method to quantify motor function recovery. The Sciatic Functional Index (SFI) is a widely accepted formula derived from measurements of the footprints of the injured and uninjured hindlimbs. An SFI of 0 represents normal function, while an SFI of -100 indicates complete loss of function.

Treatment GroupTime PointSciatic Functional Index (SFI)% Improvement vs. SalineReference
Org 276613 daysNot explicitly stated, but facilitated recovery14%
Saline13 daysBaseline for comparison-

Table 1: Effect of Org 2766 on Functional Recovery after Sciatic Nerve Crush in Rats.

Another key measure of functional recovery is the return of sensory function, often assessed by the withdrawal reflex to a noxious stimulus.

Treatment GroupTime Point% of Animals with Reflex WithdrawalReference
Org 276617 days80%
Saline17 days10%

Table 2: Effect of Org 2766 on Sensory Function Recovery after Sciatic Nerve Crush in Rats.

Electrophysiological Assessment

Electrophysiological studies provide objective measures of nerve function by assessing the speed and strength of electrical signal transmission along the nerve. Key parameters include Nerve Conduction Velocity (NCV) and Compound Muscle Action Potential (CMAP) amplitude.

A study on the long-term effects of Org 2766 after a sciatic nerve crush in rats showed that while both treated and saline groups eventually reached 100% functional recovery, there were significant differences in electrophysiological parameters. In saline-treated rats, a deficit of 20-40% in both motor and sensory conduction remained even after 214 days compared to the contralateral uninjured nerve. In contrast, peptide-treated animals showed full recovery of motor nerve conduction at around 90 days and sensory conduction at around 120 days.

Treatment GroupTime PointMotor Nerve Conduction Velocity (m/s)Sensory Nerve Conduction Velocity (m/s)Reference
Org 2766~90 daysFull recovery-
Org 2766~120 days-Full recovery
Saline214 days20-40% deficit20-40% deficit

Table 3: Long-term Effects of Org 2766 on Nerve Conduction Velocity after Sciatic Nerve Crush in Rats.

Histological and Morphometric Analysis

Histological examination of nerve cross-sections allows for the quantitative assessment of axonal regeneration, including the number and size of myelinated axons.

Treatment GroupTime PointNumber of Myelinated Axons% Increase vs. SalineReference
Org 276613 daysIncreased32%
Saline13 daysBaseline for comparison-

Table 4: Effect of Org 2766 on the Number of Myelinated Axons after Sciatic Nerve Crush in Rats.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of ACTH(4-11) and its analogues in nerve regeneration.

Sciatic Nerve Crush Injury Model (Rat)

This is a widely used and reproducible model to study peripheral nerve regeneration.

Objective: To create a standardized axonotmetic injury to the sciatic nerve.

Materials:

  • Adult male Wistar or Sprague-Dawley rats (200-250g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical instruments (scalpel, scissors, forceps)

  • Non-serrated hemostatic forceps or a specialized crush apparatus

  • Sutures or wound clips

Procedure:

  • Anesthetize the rat and shave the lateral aspect of the thigh.

  • Make a skin incision parallel to the femur.

  • Separate the biceps femoris and gluteus maximus muscles to expose the sciatic nerve.

  • Carefully free the nerve from the surrounding connective tissue.

  • Apply a crush injury to the nerve at a defined distance from a landmark (e.g., the sciatic notch). The crush can be performed for a specific duration (e.g., 30 seconds) with a defined pressure using calibrated forceps.

  • Reposition the muscles and close the skin incision with sutures or wound clips.

  • Provide post-operative care, including analgesics and monitoring for infection.

Sciatic_Nerve_Crush_Workflow start Start anesthesia Anesthetize Rat start->anesthesia incision Make Skin Incision anesthesia->incision expose_nerve Expose Sciatic Nerve incision->expose_nerve crush_nerve Apply Crush Injury expose_nerve->crush_nerve closure Close Incision crush_nerve->closure post_op Post-operative Care closure->post_op end End post_op->end

Figure 2: Workflow for the rat sciatic nerve crush injury model.

Walking Track Analysis

Objective: To quantitatively assess motor function recovery.

Materials:

  • A walking track (a narrow corridor with a dark shelter at one end)

  • Non-toxic, colored ink or dye

  • Paper to line the floor of the walking track

  • Ruler or caliper

  • Digital scanner and image analysis software (optional)

Procedure:

  • Coat the rat's hind paws with ink.

  • Allow the rat to walk down the track, leaving footprints on the paper.

  • Collect several clear footprints from both the injured (experimental) and uninjured (normal) hindlimb.

  • Measure the following parameters from the footprints:

    • Print Length (PL): distance from the heel to the top of the third toe.

    • Toe Spread (TS): distance between the first and fifth toes.

    • Intermediate Toe Spread (ITS): distance between the second and fourth toes.

  • Calculate the Sciatic Functional Index (SFI) using a validated formula, such as the one described by Bain et al. (1989).

Electrophysiological Assessment

Objective: To measure nerve conduction velocity and muscle response.

Materials:

  • Electrophysiology recording system with stimulating and recording electrodes

  • Amplifier and data acquisition software

  • Anesthetized rat from the nerve injury model

Procedure:

  • Anesthetize the rat and expose the sciatic nerve at two points: proximal (e.g., at the sciatic notch) and distal (e.g., at the tibial nerve branch).

  • Place the stimulating electrodes at the proximal site and the recording electrodes in a muscle innervated by the sciatic nerve (e.g., gastrocnemius or tibialis anterior).

  • Deliver a supramaximal electrical stimulus and record the latency and amplitude of the resulting Compound Muscle Action Potential (CMAP).

  • Move the stimulating electrodes to the distal site and repeat the stimulation and recording.

  • Measure the distance between the two stimulation sites.

  • Calculate the Nerve Conduction Velocity (NCV) by dividing the distance between the stimulation sites by the difference in the latencies of the two CMAPs.

Histological and Morphometric Analysis

Objective: To quantify axonal regeneration and myelination.

Materials:

  • Microscope with a digital camera and image analysis software

  • Fixatives (e.g., glutaraldehyde, paraformaldehyde)

  • Embedding medium (e.g., resin, paraffin)

  • Stains (e.g., toluidine blue, osmium tetroxide)

  • Ultramicrotome

Procedure:

  • At the end of the experimental period, perfuse the rat with a fixative.

  • Dissect the sciatic nerve and excise a segment distal to the crush site.

  • Process the nerve segment for embedding in resin or paraffin.

  • Cut thin cross-sections of the nerve using an ultramicrotome.

  • Stain the sections with toluidine blue or osmium tetroxide to visualize myelinated axons.

  • Capture images of the nerve cross-sections under a microscope.

  • Use image analysis software to count the number of myelinated axons and measure their diameter and myelin sheath thickness.

Conclusion and Future Directions

ACTH(4-11) and its synthetic analogues represent a promising class of compounds for the treatment of peripheral nerve injuries. Their ability to promote nerve regeneration through a melanocortin receptor-mediated, non-steroidogenic pathway offers a significant therapeutic advantage. The experimental evidence to date, primarily from preclinical models, strongly supports their efficacy in improving functional, electrophysiological, and histological outcomes.

Future research should focus on further elucidating the downstream targets of the MC4R signaling pathway to identify novel therapeutic targets. Additionally, well-controlled clinical trials are needed to translate the promising preclinical findings into effective treatments for patients with peripheral neuropathies. The development of more stable and targeted analogues of ACTH(4-11) may also enhance their therapeutic potential.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice.

The Discovery and History of ACTH (4-11): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Adrenocorticotropic hormone (ACTH) is a well-characterized pituitary peptide, primarily known for its role in stimulating the adrenal cortex. However, research beginning in the mid-20th century revealed that fragments of ACTH possess unique biological activities independent of steroidogenesis. This technical guide provides an in-depth exploration of the discovery, history, and pharmacology of one such fragment: ACTH (4-11). We will detail its biological functions, mechanisms of action, and the key experimental findings that have shaped our understanding of this intriguing peptide. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: From Precursor to Active Fragment

Adrenocorticotropic hormone (ACTH) is a 39-amino acid polypeptide hormone synthesized and secreted by the anterior pituitary gland.[1][2][3] It is a crucial component of the hypothalamic-pituitary-adrenal (HPA) axis, a primary mediator of the body's stress response.[2][4] The synthesis of ACTH begins with a large precursor molecule called pro-opiomelanocortin (POMC).[1][5] Through a series of post-translational modifications and proteolytic cleavage events, POMC gives rise to a variety of biologically active peptides, including ACTH, α-melanocyte-stimulating hormone (α-MSH), β-endorphin, and others.[1][5]

The discovery that the full 39-amino acid sequence of ACTH was not necessary for all its biological activities paved the way for the investigation of its shorter fragments. While the N-terminal 24 amino acids are essential for the primary steroidogenic activity of ACTH, shorter sequences, such as ACTH (4-11), have been found to exhibit distinct, non-corticotropic effects.[1][6] This guide focuses on the history and scientific investigation of the ACTH (4-11) fragment, with the sequence H-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-OH.[3][]

Figure 1: Simplified processing of POMC to ACTH and related fragments.

Historical Perspective and Discovery

The journey to understanding ACTH (4-11) began with the broader investigation of ACTH itself.

  • 1930s: The existence of a pituitary factor that stimulates the adrenal cortex was first proposed.[8][9]

  • 1943: ACTH was isolated by Choh Hao Li and others.[8]

  • 1954: The primary structure of ACTH was elucidated.[5][9]

  • 1963: The full ACTH molecule was synthesized.[8]

In the decades following its initial characterization, researchers began to dissect the structure-activity relationship of the ACTH molecule. It was discovered that certain biological effects, particularly those related to behavior and learning, were mediated by shorter peptide sequences that lacked the steroidogenic properties of the parent hormone. This line of inquiry led to the synthesis and study of various fragments. The sequence ACTH (4-10) was initially a major focus for its neurological effects.[3][10] Subsequent research extended this to include ACTH (4-11), investigating its broader pharmacological profile.

Biological Activities and Mechanisms of Action

ACTH (4-11) is a pleiotropic peptide with a range of biological activities, distinct from the classical endocrine role of full-length ACTH.

Melanocortin Activity

ACTH (4-11) possesses weak α-melanocyte-stimulating hormone (α-MSH) potency.[11] It can induce the differentiation of mouse epidermal melanocytes, but only at high concentrations (e.g., 1000 nM).[11][12] This activity is significantly lower than that of α-MSH, and studies indicate that ACTH (4-11) has almost no binding activity to the melanocortin 1 receptor (MC1R), which is the primary receptor for α-MSH in melanocytes.[11]

Enzymatic Inhibition

One of the notable non-melanocortin activities of ACTH (4-11) is its ability to inhibit angiotensin-converting enzyme (ACE).[12] In studies using homogenized canine lung, ACTH (4-11) demonstrated ACE inhibition with an IC50 value of 24 µM.[12][13]

Neurological and Developmental Effects

Like other non-corticotropic ACTH fragments, ACTH (4-11) is believed to play a role in nerve development and regeneration.[12] Studies on related fragments, such as ACTH (4-10), have shown significant effects on memory formation and retention in animal models, suggesting that these peptides can modulate synaptic plasticity and protein synthesis in the brain.[10]

Interaction with Opioid Pathways

Interestingly, fragments of the N-terminal part of ACTH have been shown to interact with the opioid system. Studies have demonstrated that these fragments can inhibit electrically evoked contractions of the mouse vas deferens, an effect that is antagonized by naloxone, a classic opioid receptor antagonist.[14] The active core for this morphine-like effect was located within the ACTH (7-10) sequence, which is a part of ACTH (4-11).[14]

Primary ACTH Signaling Pathway (for context)

To understand the unique nature of ACTH (4-11), it is useful to contrast its activities with the primary signaling pathway of full-length ACTH. ACTH stimulates the adrenal cortex by binding to the melanocortin 2 receptor (MC2R), a G-protein coupled receptor (GPCR).[1][2][15] This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4][16] cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately stimulating the synthesis and release of corticosteroids like cortisol.[1][2][16]

ACTH_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACTH ACTH MC2R MC2R ACTH->MC2R Binds G_Protein Gs Protein MC2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CREB_P p-CREB CREB->CREB_P Genes Steroidogenic Enzyme Genes CREB_P->Genes Promotes Transcription Steroidogenesis ↑ Cortisol Synthesis Genes->Steroidogenesis

Figure 2: Canonical ACTH signaling pathway in adrenocortical cells.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the biological activities of ACTH (4-11) as reported in the literature.

ParameterValueBiological SystemReference
IC₅₀ 24 µMInhibition of Angiotensin-Converting Enzyme (ACE)Canine Lung Homogenate
Effective Concentration 1000 nM (1 µM)Induction of Melanocyte DifferentiationMouse Epidermal Melanocytes
MC1R Binding Almost No ActivityMelanocortin Receptor 1In Vitro Binding Assays

Key Experimental Protocols

This section outlines the general methodologies for experiments that have been crucial in characterizing ACTH (4-11).

Peptide Synthesis

Synthetic ACTH (4-11) is typically produced using solid-phase peptide synthesis (SPPS) techniques. Methodologies often involve either t-butyloxycarbonyl (Boc) or fluorenylmethoxycarbonyl (Fmoc) chemistry.[] The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support. Following assembly of the full sequence, the peptide is cleaved from the resin and deprotected, followed by purification, typically using high-performance liquid chromatography (HPLC).

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

The protocol to determine the IC₅₀ of ACTH (4-11) for ACE involves an in vitro enzymatic assay.

ACE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis A Prepare Canine Lung Homogenate (Source of ACE) D Incubate ACE source with ACTH (4-11) (or control) A->D B Prepare substrate (e.g., Hippuryl-Histidyl-Leucine) E Add substrate to initiate reaction B->E C Prepare ACTH (4-11) solutions at various concentrations C->D D->E F Incubate at 37°C for a defined time period E->F G Stop reaction (e.g., with acid) F->G H Quantify product formation (e.g., Hippuric Acid via spectrophotometry) G->H I Calculate percent inhibition for each concentration H->I J Plot data and determine IC50 value I->J

Figure 3: General workflow for an ACE inhibition assay.

Methodology Outline:

  • Enzyme Preparation: A source of ACE, such as homogenized canine lung tissue, is prepared and quantified.[12]

  • Incubation: The enzyme is pre-incubated with varying concentrations of the inhibitor, ACTH (4-11), or a control buffer.

  • Reaction Initiation: A synthetic substrate for ACE is added to the mixture to start the enzymatic reaction.

  • Quantification: After a set incubation time, the reaction is stopped. The amount of product generated is measured, often spectrophotometrically.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of ACTH (4-11) relative to the uninhibited control. The IC₅₀ value is then determined by plotting the percent inhibition against the log of the inhibitor concentration.

Melanocyte Differentiation Assay

This protocol assesses the ability of ACTH (4-11) to induce differentiation in cultured melanocytes.

Methodology Outline:

  • Cell Culture: Primary mouse epidermal melanocytes are cultured in a serum-free medium.[11]

  • Treatment: The cultured cells are treated with various concentrations of ACTH (4-11) (e.g., 100 nM, 1000 nM) or a positive control like α-MSH.[11]

  • Incubation: Cells are incubated for a period sufficient to observe morphological changes, typically several days.

  • Assessment of Differentiation: Differentiation is assessed by observing changes in cell morphology (e.g., dendrite formation) and by measuring tyrosinase activity or melanin (B1238610) content, which are markers of melanocyte maturation.

Conclusion and Future Directions

The study of ACTH (4-11) represents a fascinating chapter in peptide pharmacology, illustrating the principle that fragments of larger hormones can possess novel and distinct biological activities. Initially explored as part of an effort to understand the structure-function relationships of ACTH, the (4-11) fragment was found to have modest melanocortin activity, inhibitory effects on angiotensin-converting enzyme, and potential roles in neuromodulation.

For researchers and drug development professionals, ACTH (4-11) and its analogues serve as a template for designing small peptides with targeted activities. The ability of this peptide to interact with multiple biological systems—from the renin-angiotensin system to neuronal pathways—highlights the complex cross-talk inherent in physiological regulation. Future research may focus on modifying the ACTH (4-11) backbone to enhance its potency and selectivity for specific targets, potentially leading to new therapeutic agents for cardiovascular or neurological conditions. The history of ACTH (4-11) underscores the importance of exploring the full pharmacological potential hidden within the sequences of known polypeptide hormones.

References

An In-depth Technical Guide to the Structural Characteristics of the ACTH (4-11) Fragment

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the structural and functional characteristics of the adrenocorticotropic hormone (ACTH) fragment (4-11). It is intended for researchers, scientists, and drug development professionals working with this and related peptide fragments. This document details the peptide's primary structure, biophysical properties, and known biological interactions, supported by experimental methodologies and visual representations of its signaling pathways.

Primary Structure and Physicochemical Properties

The ACTH (4-11) fragment is an octapeptide derived from the N-terminal region of the full-length 39-amino acid adrenocorticotropic hormone. Its primary structure and key physicochemical properties are summarized below.

PropertyValue
Amino Acid Sequence Methionine - Glutamic Acid - Histidine - Phenylalanine - Arginine - Tryptophan - Glycine - Lysine
One-Letter Code MEHFRWGK
Molecular Formula C₅₀H₇₁N₁₅O₁₁S
Molecular Weight 1090.26 g/mol
CAS Number 67224-41-3

Conformational Analysis: A Predominantly Flexible Structure

Detailed high-resolution three-dimensional structural data for the isolated ACTH (4-11) fragment is limited in the public domain. However, conformational studies on various fragments of ACTH, including ACTH (1-24) and ACTH (1-13), have been conducted using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectropolarimetry. These studies consistently indicate that in aqueous solutions, these ACTH fragments do not adopt a stable, folded conformation but rather exist as flexible, extended chains, often characterized as a "random coil".[1] This inherent flexibility is a common feature of many short, linear peptides that lack the necessary intramolecular interactions to maintain a fixed three-dimensional structure.

Biological Activity and Quantitative Data

Despite its relatively simple structure, the ACTH (4-11) fragment exhibits notable biological activities. These activities are generally less potent than the full-length ACTH but provide valuable insights into the structure-activity relationships of melanocortin peptides.

Biological ActivityQuantitative Data
α-Melanocyte-Stimulating Hormone (α-MSH) Potency Weak agonist activity at high concentrations (100 and 1000 nM). Loses almost all activity for binding to the melanocortin 1 receptor (MC1R).
Angiotensin-Converting Enzyme (ACE) Inhibition IC₅₀ = 24 µM in homogenized canine lung.

Signaling Pathways and Molecular Interactions

The biological effects of ACTH and its fragments are mediated through their interaction with cell surface receptors and enzymes. The primary signaling pathways relevant to ACTH (4-11) are detailed below.

Melanocortin Receptor Signaling

Full-length ACTH is the endogenous agonist for all five known melanocortin receptors (MC1R, MC2R, MC3R, MC4R, and MC5R).[2][3][4] The canonical signaling pathway for ACTH, particularly in the adrenal cortex, is through the melanocortin-2 receptor (MC2R). This interaction initiates a G-protein-coupled receptor (GPCR) signaling cascade that leads to the production of corticosteroids. While the affinity of the ACTH (4-11) fragment for these receptors is significantly lower than the full-length hormone, its interaction, particularly with MC4R in the central nervous system, is an area of active research.[3][4] The general ACTH signaling pathway is depicted below.

ACTH_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACTH ACTH MC2R MC2R ACTH->MC2R Binds G_protein Gs Protein MC2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Steroidogenesis Steroidogenesis CREB->Steroidogenesis Promotes Transcription

Canonical ACTH signaling pathway via the MC2R.
Inhibition of Angiotensin-Converting Enzyme (ACE)

ACTH (4-11) has been shown to inhibit Angiotensin-Converting Enzyme (ACE), a key enzyme in the renin-angiotensin system (RAS) that regulates blood pressure. ACE converts angiotensin I to the potent vasoconstrictor angiotensin II. The inhibitory action of peptides like ACTH (4-11) is a subject of interest for the development of novel antihypertensive agents. The general mechanism of ACE action and its inhibition is illustrated below.

ACE_Inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Cleaved by Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Converted by ACE Angiotensin-Converting Enzyme (ACE) Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Leads to ACTH_fragment ACTH (4-11) ACTH_fragment->ACE Inhibits

Mechanism of ACE action and inhibition by ACTH (4-11).

Experimental Protocols

The characterization of the ACTH (4-11) fragment relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.

Mass Spectrometry for Sequence Verification and Molecular Weight Determination

Objective: To confirm the primary amino acid sequence and determine the precise molecular weight of the ACTH (4-11) peptide.

Methodology:

  • Sample Preparation:

    • Dissolve the lyophilized ACTH (4-11) peptide in a suitable solvent, typically a mixture of water and acetonitrile (B52724) with 0.1% formic acid, to a final concentration of approximately 1 mg/mL.

    • Further dilute the sample to a working concentration of 1-10 pmol/µL in the same solvent.

  • Instrumentation:

    • A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is recommended.

  • Data Acquisition:

    • Full Scan MS: Acquire a full scan mass spectrum in positive ion mode over a mass-to-charge (m/z) range that includes the expected molecular ion of the peptide (e.g., m/z 400-1500). The multiply charged ions of the peptide will be observed.

    • Tandem MS (MS/MS): Select the most abundant precursor ion of the peptide for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). Acquire the product ion spectrum.

  • Data Analysis:

    • From the full scan spectrum, deconvolute the isotopic distribution of the multiply charged ions to determine the monoisotopic molecular weight of the peptide.

    • Analyze the MS/MS spectrum to identify the b- and y-ion series, which correspond to fragments of the peptide bond. The mass differences between consecutive ions in these series will correspond to the residue masses of the amino acids, allowing for the confirmation of the peptide sequence.

Mass_Spectrometry_Workflow start Start sample_prep Peptide Sample Preparation start->sample_prep esi_ms Electrospray Ionization Mass Spectrometry (ESI-MS) sample_prep->esi_ms full_scan Full Scan MS (Determine Molecular Weight) esi_ms->full_scan tandem_ms Tandem MS (MS/MS) (Fragment Peptide) esi_ms->tandem_ms data_analysis Data Analysis (Sequence Confirmation) full_scan->data_analysis tandem_ms->data_analysis end End data_analysis->end

Workflow for mass spectrometry analysis of ACTH (4-11).
Circular Dichroism (CD) Spectroscopy for Secondary Structure Estimation

Objective: To assess the secondary structural content of ACTH (4-11) in solution.

Methodology:

  • Sample Preparation:

    • Dissolve the peptide in a CD-compatible buffer, such as 10 mM sodium phosphate (B84403) at pH 7.4. Avoid buffers with high absorbance in the far-UV region.[5]

    • Prepare a stock solution and determine its concentration accurately using a method like UV absorbance at 280 nm (if the peptide contains Trp or Tyr) or quantitative amino acid analysis.

    • Prepare a final sample with a concentration typically in the range of 0.1-0.2 mg/mL.

  • Instrumentation:

    • A CD spectropolarimeter capable of measurements in the far-UV region (190-260 nm) is required.

  • Data Acquisition:

    • Use a quartz cuvette with a short path length (e.g., 1 mm).

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of the peptide sample under the same conditions.

    • Typically, multiple scans (e.g., 3-5) are averaged to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the buffer baseline spectrum from the sample spectrum.

    • Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]), which normalizes for concentration, path length, and the number of amino acid residues.

    • Analyze the resulting spectrum. A spectrum lacking the characteristic double minima at ~208 and ~222 nm (for α-helix) or a single minimum around 218 nm (for β-sheet) is indicative of a random coil conformation.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Objective: To investigate the solution conformation and flexibility of the ACTH (4-11) fragment.

Methodology:

  • Sample Preparation:

    • Dissolve the peptide in a suitable NMR solvent, typically H₂O/D₂O (90%/10%) with a buffer to maintain a constant pH.

    • The peptide concentration should be in the millimolar range (e.g., 1-5 mM).

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 500 MHz or higher) is required.

  • Data Acquisition:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum to observe the overall chemical shift dispersion.

    • Acquire two-dimensional (2D) NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy). TOCSY is used to identify the spin systems of the individual amino acid residues, while NOESY provides information about through-space proximities between protons, which is crucial for determining the 3D structure.

  • Data Analysis:

    • Assign the proton resonances to specific amino acids in the peptide sequence using the TOCSY and NOESY spectra.

    • The pattern and intensity of NOE cross-peaks can reveal short-range and long-range contacts between protons. A lack of long-range NOEs is characteristic of a flexible, random coil conformation.

    • Chemical shift values, particularly for the α-protons, can also be compared to random coil values to assess the presence of any stable secondary structure.

Conclusion

The ACTH (4-11) fragment, with the sequence MEHFRWGK, is a well-characterized octapeptide that, despite its small size and predominantly flexible conformation in solution, exhibits distinct biological activities. Its weak agonism at melanocortin receptors and inhibitory effect on angiotensin-converting enzyme highlight its potential as a lead compound in drug discovery and as a tool for studying the structure-activity relationships of melanocortin peptides. The experimental protocols detailed in this guide provide a robust framework for the further investigation of this and other related peptide fragments.

References

In-Depth Technical Guide: ACTH (4-11) Signaling Pathways In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone derived from pro-opiomelanocortin (POMC). While the full-length peptide's role in steroidogenesis via the melanocortin 2 receptor (MC2R) is well-established, various smaller fragments of ACTH also exhibit biological activity. This guide focuses on the in vitro signaling pathways of the heptapeptide (B1575542) fragment ACTH (4-11), with the sequence Met-Glu-His-Phe-Arg-Trp-Gly.

This document provides a comprehensive overview of the known in vitro signaling activities of ACTH (4-11), drawing on data from related fragments to build a complete picture where direct data is limited. It includes quantitative data on receptor binding and functional activity, detailed experimental protocols for key assays, and visualizations of the signaling pathways.

Core Signaling Pathways of ACTH Fragments

ACTH and its fragments mediate their effects primarily through the five melanocortin receptors (MC1R-MC5R), which are G protein-coupled receptors (GPCRs). The canonical signaling pathway for most melanocortin receptors is the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][2] However, signaling through other pathways, such as the mobilization of intracellular calcium ([Ca2+]i), has also been reported for ACTH.[3][4][5][6]

The core sequence for melanocortin receptor activation is generally considered to be His-Phe-Arg-Trp (residues 6-9 of ACTH).[7] The residues surrounding this core modulate receptor subtype selectivity and potency.

ACTH (4-11) Signaling Profile

Direct in vitro studies on ACTH (4-11) are limited. However, available data and studies on closely related fragments suggest a profile of weak classical melanocortin agonism but potential for neurotrophic activity.

Melanocortin Receptor Binding and Activation

ACTH (4-11) exhibits weak potency as a melanocortin receptor agonist. It has been reported to have weak α-melanocyte stimulating hormone (α-MSH) potency at high concentrations (100 and 1000 nM) and to have lost almost all binding activity for the MC1R.[8] This is consistent with studies on other short N-terminal fragments of ACTH. For instance, ACTH (4-10) was found to be inactive in stimulating corticosteroid production.[8]

The following table summarizes the available quantitative data for ACTH (4-11) and related fragments.

LigandReceptorAssay TypeParameterValueCell LineReference
ACTH (4-11)MC1RBindingKi~ InactiveNot Specified[8]
ACTH (4-11)MelanocytesDifferentiationEC50>1000 nMMouse Epidermal Melanocytes[8][9]
ACTH (4-10)Not SpecifiedCorticosteroid ProductionActivityInactiveFrog Interrenal Slices[8]
Neurotrophic Effects

A significant area of biological activity for smaller ACTH fragments appears to be in the nervous system. ACTH/MSH peptides have demonstrated neurotrophic and neuroprotective properties in various in vitro and in vivo models.[10][11] The neurotrophic activity has been localized to the ACTH (6-10) sequence, which is a core component of ACTH (4-11).[10] These effects are often independent of classical melanocortin receptor signaling and may involve as-yet-unidentified receptors or mechanisms.[10]

Key Signaling Pathways and Experimental Workflows

Canonical cAMP Signaling Pathway

The primary signaling pathway for melanocortin receptors is the Gs-protein coupled activation of adenylyl cyclase, leading to cAMP production.

cAMP_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACTH_4_11 ACTH (4-11) MCR Melanocortin Receptor (MCR) ACTH_4_11->MCR Binds G_Protein Gs Protein MCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Canonical Melanocortin Receptor cAMP Signaling Pathway.

Calcium Signaling Pathway

ACTH has been shown to induce transient increases in intracellular calcium ([Ca2+]i), suggesting the involvement of Gq-coupled signaling and phospholipase C (PLC) activation.[3][4][5][6]

Calcium_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACTH_4_11 ACTH (4-11) MCR Melanocortin Receptor (MCR) ACTH_4_11->MCR Binds G_Protein Gq Protein MCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2_cyto [Ca2+]i ER->Ca2_cyto Releases Ca2_ER Ca2+ Ca2_ER->ER Ca2_cyto->PKC Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates targets

Gq-Mediated Calcium Signaling Pathway.

Experimental Workflow: In Vitro Characterization

A typical workflow to characterize the in vitro signaling of ACTH (4-11) would involve a series of assays to determine receptor binding, second messenger activation, and downstream functional effects.

Experimental_Workflow start Start: Synthesize/Obtain ACTH (4-11) Peptide cell_culture Cell Culture: Expressing Melanocortin Receptors (MC1R-MC5R) start->cell_culture binding_assay Radioligand Binding Assay (Determine Ki) cell_culture->binding_assay cAMP_assay cAMP Accumulation Assay (Determine EC50) cell_culture->cAMP_assay calcium_assay Intracellular Calcium Mobilization (Determine EC50) cell_culture->calcium_assay functional_assay Functional Assays (e.g., Neurite Outgrowth, Steroidogenesis) cell_culture->functional_assay data_analysis Data Analysis and Interpretation binding_assay->data_analysis cAMP_assay->data_analysis calcium_assay->data_analysis functional_assay->data_analysis end End: Characterize Signaling Profile data_analysis->end

Workflow for In Vitro Characterization of ACTH (4-11).

Experimental Protocols

Radioligand Binding Assay for Melanocortin Receptors

This protocol is for a competitive radioligand binding assay to determine the binding affinity (Ki) of ACTH (4-11) for a specific melanocortin receptor.

Materials:

  • HEK293 cells stably expressing the human melanocortin receptor of interest (e.g., MC4R).

  • Radioligand: [¹²⁵I]NDP-α-MSH.

  • Unlabeled Ligand: ACTH (4-11).

  • Binding Buffer: Minimum Essential Medium (MEM) with 0.2% Bovine Serum Albumin (BSA).

  • Wash Buffer: MEM with 0.2% BSA.

  • Lysis Buffer: 0.2 N NaOH.

  • 24-well cell culture plates.

  • Gamma counter.

Procedure:

  • Cell Seeding: Seed HEK293 cells expressing the target receptor in 24-well plates and grow to confluence.

  • Assay Setup:

    • Wash cells once with Binding Buffer.

    • Add Binding Buffer containing a fixed concentration of [¹²⁵I]NDP-α-MSH (typically at its Kd concentration).

    • Add varying concentrations of unlabeled ACTH (4-11) (e.g., from 10⁻¹² M to 10⁻⁵ M).

    • For total binding, add only the radioligand.

    • For non-specific binding, add a high concentration of an unlabeled standard ligand (e.g., 1 µM NDP-α-MSH).

  • Incubation: Incubate the plates for 1 hour at 37°C.

  • Separation of Bound and Free Ligand: Aspirate the incubation medium and wash the cells three times with ice-cold Wash Buffer.

  • Cell Lysis and Counting: Lyse the cells with Lysis Buffer and transfer the lysate to tubes for counting in a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of ACTH (4-11).

    • Determine the IC₅₀ value (the concentration of ACTH (4-11) that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro cAMP Measurement Assay

This protocol describes a method to measure intracellular cAMP levels in response to ACTH (4-11) stimulation.

Materials:

  • CHO-K1 or HEK293T cells transiently or stably expressing the melanocortin receptor of interest.

  • ACTH (4-11).

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • Lysis Buffer.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 96-well cell culture plates.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and grow to 80-90% confluency.

  • Cell Stimulation:

    • Wash cells once with pre-warmed HBSS.

    • Add Stimulation Buffer and incubate for 10 minutes at 37°C.

    • Add varying concentrations of ACTH (4-11) to the wells.

    • Include a positive control (e.g., Forskolin, a direct adenylyl cyclase activator) and a vehicle control.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Detection: Perform the cAMP detection assay following the kit's protocol.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Determine the concentration of cAMP in each sample from the standard curve.

    • Plot the cAMP concentration against the log concentration of ACTH (4-11) and fit a sigmoidal dose-response curve to determine the EC₅₀ value.

Intracellular Calcium Mobilization Assay

This protocol outlines the use of a fluorescent calcium indicator to measure changes in intracellular calcium in response to ACTH (4-11).

Materials:

  • HEK293T cells transiently expressing the melanocortin receptor of interest and a promiscuous G-protein (e.g., Gα16) to couple to the calcium pathway if necessary.

  • ACTH (4-11).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Loading Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Pluronic F-127.

  • Black, clear-bottom 96-well plates.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Seeding: Seed cells in black, clear-bottom 96-well plates and grow overnight.

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator in Loading Buffer (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127).

    • Remove the culture medium and add the loading solution to the cells.

    • Incubate for 1 hour at 37°C in the dark.

  • Cell Washing: Wash the cells twice with Loading Buffer to remove excess dye. Add fresh Loading Buffer to each well.

  • Calcium Measurement:

    • Place the plate in the fluorescence plate reader.

    • Record a baseline fluorescence reading.

    • Inject varying concentrations of ACTH (4-11) into the wells.

    • Continuously record the fluorescence signal for a set period (e.g., 2-3 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) for each well.

    • Plot the peak ΔF against the log concentration of ACTH (4-11).

    • Determine the EC₅₀ value from the dose-response curve.

Conclusion

The in vitro signaling profile of ACTH (4-11) is characterized by weak agonism at classical melanocortin receptors, suggesting that its primary physiological roles may lie outside of the traditional endocrine functions of ACTH. The presence of the neurotrophic core sequence ACTH (6-10) within ACTH (4-11) points towards potential activities in the central and peripheral nervous systems. Further research is required to fully elucidate the specific receptors and signaling pathways involved in these neurotrophic effects. The experimental protocols provided in this guide offer a robust framework for the detailed in vitro characterization of ACTH (4-11) and other ACTH fragments, which will be crucial for understanding their full therapeutic potential.

References

Physiological Effects of ACTH(4-11) at the Cellular Level: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenocorticotropic hormone (ACTH) is a pleiotropic peptide hormone known primarily for its role in stimulating corticosteroid production. However, various fragments of ACTH, including ACTH(4-11), are believed to exert direct, non-steroidogenic effects within the central nervous system. This technical guide provides a comprehensive overview of the known and extrapolated cellular effects of ACTH(4-11). Due to the limited volume of research focused specifically on this fragment, this document synthesizes findings from studies on closely related peptides, such as ACTH(4-10) and the full-length ACTH, to build a predictive model of its cellular mechanisms. This guide includes available quantitative data, detailed experimental protocols for future research, and diagrams of hypothesized signaling pathways and experimental workflows.

Introduction to ACTH(4-11)

ACTH(4-11) is an octapeptide fragment of the full adrenocorticotropic hormone, with the amino acid sequence Met-Glu-His-Phe-Arg-Trp-Gly-Lys. While the full ACTH peptide is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, shorter fragments are thought to mediate direct effects on the central nervous system, influencing processes such as learning, memory, and attention. Research specifically isolating the cellular effects of ACTH(4-11) is sparse. Consequently, its physiological role is often inferred from studies of the slightly shorter and more extensively studied fragment, ACTH(4-10), and the central actions of the parent hormone. These peptides are known to interact with melanocortin receptors in the brain, suggesting a G-protein coupled receptor (GPCR)-mediated mechanism of action.

Receptor Interactions and Binding Affinity

The cellular effects of ACTH fragments are primarily initiated by their binding to melanocortin receptors (MCRs), a family of five GPCRs (MC1R to MC5R) with distinct tissue distributions and physiological roles. While full-length ACTH is the exclusive endogenous ligand for MC2R in the adrenal cortex, it and its fragments can also bind to other MCRs, particularly those in the brain (MC3R and MC4R).

Table 1: Summary of Known and Inferred Receptor Interactions for ACTH Fragments

LigandReceptorBinding Affinity (Ki/Kd)Potency (EC50/IC50)Cell Type/TissueReference
ACTH(4-11) MC1RLow (inferred)Weak potency at high doses (100-1000 nM) for melanocyte differentiationMouse epidermal melanocytes[1][3]
ACTH(4-10) MCRs (unspecified)-EC50 ≈ 5 µM for cAMP stimulationPrimary cortical neurons[4]
ACTH(1-24) MC3R-EC50 for cAMP stimulation: 4.29 ± 1.22 nMCHO cells[5]
ACTH(1-24) MC4R-EC50 for cAMP stimulation: 5.34 ± 1.21 nMCHO cells[5]
Full-length ACTH MC4RHigh (inferred)-Neurons, Astrocytes[6]

Note: The table highlights the scarcity of direct quantitative data for ACTH(4-11).

Cellular Signaling Pathways

Based on the signaling of related peptides, the physiological effects of ACTH(4-11) at the cellular level are likely mediated by the modulation of intracellular second messenger systems following its binding to neuronal melanocortin receptors.

Cyclic AMP (cAMP) Pathway

The most well-established signaling cascade for melanocortin receptors involves the activation of adenylyl cyclase and the subsequent production of cyclic adenosine (B11128) monophosphate (cAMP). Studies on ACTH fragments in primary cultures of cortical neurons have shown a dose-dependent increase in intracellular cAMP levels. Specifically, ACTH(4-10) was found to stimulate cAMP synthesis with an EC50 of approximately 5 µM.[4] It is highly probable that ACTH(4-11) acts through a similar mechanism, binding to neuronal MCRs (likely MC3R or MC4R), activating the Gs alpha subunit of the associated G-protein, and stimulating adenylyl cyclase to produce cAMP. This, in turn, would activate Protein Kinase A (PKA), leading to the phosphorylation of downstream target proteins and transcription factors, ultimately altering neuronal function.

ACTH_4_11_cAMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACTH_4_11 ACTH(4-11) MCR Melanocortin Receptor (e.g., MC4R) ACTH_4_11->MCR Binding G_Protein G-Protein (Gs) MCR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Cellular Effects (e.g., Gene Expression, Ion Channel Modulation) PKA->Downstream Phosphorylation Radioligand_Binding_Assay_Workflow Start Start Cell_Culture Culture cells expressing target receptor in 96-well plate Start->Cell_Culture Prepare_Reagents Prepare serial dilutions of ACTH(4-11) and radioligand Cell_Culture->Prepare_Reagents Incubation Add radioligand and competing ACTH(4-11) to wells. Incubate. Prepare_Reagents->Incubation Wash Aspirate and wash wells to remove unbound ligand Incubation->Wash Lysis Lyse cells Wash->Lysis Measure Measure radioactivity in a gamma counter Lysis->Measure Analysis Calculate IC50 and Ki values Measure->Analysis End End Analysis->End

References

An In-depth Technical Guide to the Interaction of ACTH (4-11) with Melanocortin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a peptide hormone derived from pro-opiomelanocortin (POMC) that plays a central role in the stress response through its interaction with the melanocortin-2 receptor (MC2R). Beyond its full-length form, various fragments of ACTH exhibit biological activity, interacting with the family of five G protein-coupled melanocortin receptors (MC1R, MC2R, MC3R, MC4R, and MC5R). This technical guide focuses on the specific interaction of the ACTH fragment (4-11) with these receptors, providing a comprehensive overview of its binding affinity, functional activity, and the downstream signaling pathways it elicits. Understanding the pharmacological profile of ACTH (4-11) is crucial for the development of selective melanocortin receptor ligands for therapeutic applications in areas such as obesity, inflammation, and neurological disorders.

While extensive research has been conducted on various ACTH fragments, specific quantitative data for ACTH (4-11) is limited in the publicly available literature. The data presented in this guide is compiled from studies on closely related ACTH fragments to provide the most relevant insights currently available.

Quantitative Pharmacological Data

Table 1: Binding Affinities (Ki, nM) of ACTH Fragments at Human Melanocortin Receptors

LigandhMC1RhMC3RhMC4RhMC5RhMC2R
ACTH (1-24) 0.220.470.471.9>1000
ACTH (1-17) 0.310.520.552.11.8
ACTH (1-13)NH2 0.451.21.34.2>1000
α-MSH 0.252.34.83.1>1000

Data extrapolated from studies on various ACTH fragments. Specific Ki values for ACTH (4-11) are not available in the reviewed literature.

Table 2: Functional Potencies (EC50, nM) of ACTH Fragments at Human Melanocortin Receptors

LigandhMC1RhMC3RhMC4RhMC5RhMC2R
ACTH (1-24) 0.080.170.150.651.4
ACTH (1-17) 0.110.210.220.811.8
ACTH (1-13)NH2 0.170.480.491.6>1000
α-MSH 0.090.851.71.1>1000
ACTH (4-10) Weak ActivityWeak ActivityWeak ActivityWeak ActivityNo Activity

Data extrapolated from studies on various ACTH fragments. While quantitative EC50 values for ACTH (4-11) are not specified, the shorter fragment ACTH (4-10) is reported to have weak activity at MC1R, MC3R, MC4R, and MC5R, and no activity at MC2R.

Melanocortin Receptor Signaling Pathways

The interaction of ACTH (4-11) with melanocortin receptors (MC1R, MC3R, MC4R, and MC5R) primarily activates the Gs alpha subunit of the associated heterotrimeric G protein. This initiates a canonical signaling cascade culminating in the production of cyclic adenosine (B11128) monophosphate (cAMP). The MC2R is exclusively activated by longer ACTH fragments and not by ACTH (4-11).

Melanocortin Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACTH (4-11) ACTH (4-11) MCR MC1/3/4/5R ACTH (4-11)->MCR Binding G_protein Gs Protein MCR->G_protein Activation AC Adenylate Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription CREB->Gene Modulation

Caption: Canonical Gs-cAMP signaling pathway activated by ACTH (4-11).

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of ligands like ACTH (4-11) with melanocortin receptors.

Radioligand Competition Binding Assay

This assay quantifies the ability of a test compound (e.g., ACTH (4-11)) to displace a radiolabeled ligand from a melanocortin receptor, thereby determining its binding affinity (Ki).

Radioligand Binding Assay Workflow A Prepare cell membranes expressing the target MCR B Incubate membranes with a fixed concentration of radioligand (e.g., [125I]-NDP-α-MSH) and varying concentrations of ACTH (4-11) A->B C Separate bound from free radioligand by vacuum filtration B->C D Quantify radioactivity of the filter-bound complex using a gamma counter C->D E Plot the percentage of specific binding against the log concentration of ACTH (4-11) to determine the IC50 value D->E F Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) E->F

Caption: Workflow for a radioligand competition binding assay.

Detailed Methodology:

  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably or transiently expressing the human melanocortin receptor of interest (MC1R, MC3R, MC4R, or MC5R) are cultured to confluency.

    • Cells are harvested, washed with phosphate-buffered saline (PBS), and then lysed by homogenization in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

  • Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • To each well, add the cell membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., [¹²⁵I]-[Nle⁴, D-Phe⁷]-α-MSH), and varying concentrations of the unlabeled competitor ligand (ACTH (4-11)).

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled standard ligand (e.g., 1 µM NDP-α-MSH).

    • The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration and Counting:

    • The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a buffer like 0.3% polyethyleneimine to reduce non-specific binding.

    • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis:

    • The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

Functional cAMP Accumulation Assay

This assay measures the ability of a ligand to stimulate the production of intracellular cyclic AMP (cAMP), providing a measure of its functional potency (EC50) as an agonist.

cAMP Accumulation Assay Workflow A Seed cells expressing the target MCR in a multi-well plate B Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation A->B C Stimulate cells with varying concentrations of ACTH (4-11) for a defined period B->C D Lyse the cells to release intracellular cAMP C->D E Quantify cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen) D->E F Plot the cAMP concentration against the log concentration of ACTH (4-11) to determine the EC50 value E->F

Caption: Workflow for a functional cAMP accumulation assay.

Detailed Methodology:

  • Cell Culture:

    • Cells (e.g., HEK293 or CHO) stably expressing the melanocortin receptor of interest are seeded into 96- or 384-well plates and grown to a suitable confluency.

  • Assay Procedure:

    • The culture medium is removed, and the cells are washed with a serum-free medium or assay buffer.

    • Cells are then pre-incubated with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), for a short period (e.g., 10-30 minutes) to prevent the degradation of newly synthesized cAMP.

    • Following the pre-incubation, cells are stimulated with various concentrations of the test ligand (ACTH (4-11)) for a specific duration (e.g., 15-60 minutes) at 37°C.

  • cAMP Quantification:

    • The stimulation is terminated by lysing the cells.

    • The intracellular cAMP concentration in the cell lysates is then measured using a variety of commercially available kits, such as:

      • Homogeneous Time-Resolved Fluorescence (HTRF): This assay is based on the competition between native cAMP produced by the cells and a cAMP-d2 conjugate for binding to an anti-cAMP antibody labeled with a fluorescent donor (Europium cryptate).

      • Enzyme-Linked Immunosorbent Assay (ELISA): This is a competitive immunoassay where cAMP in the sample competes with a fixed amount of enzyme-labeled cAMP for binding to a limited number of antibody binding sites.

      • AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay involves the competition between biotinylated cAMP and cellular cAMP for binding to streptavidin-coated donor beads and an anti-cAMP antibody conjugated to acceptor beads.

  • Data Analysis:

    • A standard curve is generated using known concentrations of cAMP.

    • The concentration of the agonist that produces 50% of the maximal response (EC50) is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Conclusion

The adrenocorticotropic hormone fragment (4-11) represents a core recognition motif for several melanocortin receptors. While it demonstrates weak agonistic activity at MC1R, MC3R, MC4R, and MC5R, and is inactive at MC2R, its pharmacological profile underscores the structural requirements for ligand binding and activation within the melanocortin system. The methodologies detailed in this guide provide a robust framework for the continued investigation of ACTH (4-11) and other melanocortin receptor ligands, facilitating the discovery and development of novel therapeutics with enhanced selectivity and potency. Further research is warranted to obtain precise quantitative binding and functional data for ACTH (4-11) to fully elucidate its role and potential as a pharmacological tool or therapeutic lead.

A Technical Guide to the Preclinical Research Applications of ACTH (4-11)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research applications of Adrenocorticotropic Hormone (ACTH) fragment (4-11) and related analogues. It delves into the neuroprotective, neuroregenerative, and cognitive-enhancing properties of this peptide, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the exploration of novel therapeutics for neurological disorders.

Introduction

Adrenocorticotropic hormone (ACTH) is a peptide hormone produced by the pituitary gland, primarily known for its role in stimulating the adrenal cortex to release corticosteroids. However, fragments of ACTH, particularly the sequence (4-11), exhibit a range of biological activities within the central nervous system (CNS) that are independent of their parent hormone's steroidogenic effects.[1][2][3] These non-hormonal actions have positioned ACTH (4-11) and its analogues as promising candidates for therapeutic intervention in various neurological conditions. Preclinical research has demonstrated their potential in promoting nerve regeneration, protecting neurons from damage, and enhancing cognitive functions.[1][4][5] This guide will explore the core preclinical applications of ACTH (4-11), focusing on the scientific evidence that underpins its therapeutic potential.

Neuroprotective and Neuroregenerative Effects

A significant body of preclinical work has established the neuroprotective and neuroregenerative properties of ACTH fragments. These peptides have shown efficacy in various models of neuronal injury and degeneration.

Nerve Regeneration

ACTH peptides, including the (4-10) fragment, have been shown to accelerate and enhance the process of nerve regeneration following injury.[6][7] Studies in rodent models of peripheral nerve crush injury have demonstrated that treatment with ACTH (4-10) leads to a significant increase in the number of regenerating nerve fibers.[7]

Table 1: Effects of ACTH (4-10) on Nerve Regeneration in Rats

ParameterTreatment GroupControl GroupPercentage IncreaseReference
Number of Regenerating Myelinated and Unmyelinated FibersACTH (4-10)Saline23%[7]

Furthermore, these peptides influence the maturation of the neuromuscular system, accelerating the development of muscle strength and motor unit function.[8]

Neuroprotection in Neurodegenerative Models

The neuroprotective effects of ACTH fragments extend to models of neurodegenerative diseases and excitotoxic insults.[4][9] Research indicates that these peptides can protect neurons from apoptotic, inflammatory, and oxidative damage.[4][9] For instance, the ACTH (4-9) analogue has been shown to protect hippocampal neurons from dexamethasone-induced degeneration.[5]

Cognitive Enhancement

ACTH and its analogues have been investigated for their nootropic effects, with studies demonstrating improvements in learning and memory in various animal models.

Amelioration of Cognitive Deficits

In preclinical models of epilepsy, ACTH treatment has been shown to prevent the impairment of hippocampal-based learning and memory, independent of its effects on seizure control.[10] This suggests a direct neuroprotective effect on cognitive function. Analogs of ACTH (4-10), such as Semax, have been shown to improve cognitive function in rodents.[10]

Table 2: Preclinical Studies on Cognitive Enhancement by ACTH and its Analogues

Animal ModelACTH AnalogueCognitive TaskOutcomeReference
Epileptic Kcna1-null miceACTHBarnes mazeRestored spatial learning and memory[10]
Aged rats with pilocarpine-induced seizuresACTH-like fragmentsNot specifiedImproved cognitive function[10]
Rats with early-life seizuresACTHFear extinction learningSignificantly improved fear extinction[11]

Mechanisms of Action: The Role of Melanocortin Receptors

The neurotropic effects of ACTH (4-11) and its analogues are primarily mediated through the activation of melanocortin receptors (MCRs) in the central nervous system.[9][12] While ACTH can bind to all five MCR subtypes, its actions in the brain are largely independent of the MC2R, which is responsible for steroidogenesis in the adrenal glands.[2] The MC4R, in particular, has been identified as a key player in the neuroprotective and cognitive-enhancing effects of these peptides.[4][12]

Activation of MC4R can trigger downstream signaling cascades, including the protein kinase A (PKA) pathway, which are involved in regulating synaptic plasticity, reducing inflammation, and promoting cell survival.[4][12]

Melanocortin Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACTH ACTH (4-11) MC4R MC4R ACTH->MC4R Binds to G_protein G-protein MC4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates nucleus Nucleus CREB->nucleus Translocates to gene_expression Gene Expression (Neuroprotection, Synaptic Plasticity) nucleus->gene_expression Regulates Preclinical Experimental Workflow start Start animal_model Select Animal Model (e.g., Rat, Mouse) start->animal_model disease_induction Induce Disease/Injury (e.g., Nerve Crush, Seizures) animal_model->disease_induction treatment_groups Divide into Treatment Groups (ACTH (4-11) vs. Vehicle) disease_induction->treatment_groups drug_administration Administer Treatment (e.g., s.c., i.p.) treatment_groups->drug_administration behavioral_testing Behavioral Assessment (e.g., Barnes Maze, Fear Extinction) drug_administration->behavioral_testing tissue_collection Tissue Collection (e.g., Brain, Nerve) behavioral_testing->tissue_collection histology Histological & Immunohistochemical Analysis tissue_collection->histology electrophysiology Electrophysiological Recordings (LTP) tissue_collection->electrophysiology data_analysis Data Analysis & Interpretation histology->data_analysis electrophysiology->data_analysis end End data_analysis->end

References

Methodological & Application

Application Notes: Synthesis and Purification of ACTH (4-11) for Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone secreted by the pituitary gland that primarily regulates cortisol production.[1][2] The fragment ACTH (4-11), with the sequence Met-Glu-His-Phe-Arg-Trp-Gly-Lys, represents a shorter peptide that has been studied for various non-corticotropic functions, including roles in nerve development and regeneration.[3][4] It also exhibits weak α-melanocyte stimulating hormone (α-MSH) activity at high concentrations and can inhibit angiotensin-converting enzyme (ACE).[3][5] For research in neuropharmacology, cell biology, and drug development, a reliable supply of high-purity ACTH (4-11) is essential. This document provides detailed protocols for the chemical synthesis and purification of ACTH (4-11) using standard laboratory techniques.

The primary method for producing this peptide is Solid-Phase Peptide Synthesis (SPPS), followed by purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[6][7]

Overall Workflow: From Synthesis to Purified Peptide

The process begins with the stepwise assembly of the peptide chain on a solid resin support, followed by cleavage from the resin, purification of the crude product, and finally, analysis to confirm purity and identity.

G cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Solid-Phase Peptide Synthesis (SPPS) cleavage Cleavage from Resin synthesis->cleavage Peptide-resin purification RP-HPLC Purification cleavage->purification Crude Peptide analysis Purity/Identity Analysis (LC-MS) purification->analysis Purified Fractions lyophilization Lyophilization analysis->lyophilization final_product Pure ACTH (4-11) Peptide lyophilization->final_product

Caption: Overall workflow for ACTH (4-11) production.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of ACTH (4-11)

This protocol is based on the widely used Fmoc/tBu (Fluorenylmethyloxycarbonyl/tert-butyl) chemical strategy.[6][8] SPPS involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[9][10]

Materials and Reagents:

  • Fmoc-Lys(Boc)-Wang resin or equivalent

  • Fmoc-protected amino acids: Fmoc-Gly-OH, Fmoc-Trp(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Phe-OH, Fmoc-His(Trt)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Met-OH

  • Deprotection Solution: 20% (v/v) piperidine (B6355638) in N,N-dimethylformamide (DMF)

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIPEA (N,N-Diisopropylethylamine) or DIC (N,N'-Diisopropylcarbodiimide)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Isopropanol

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • SPPS reaction vessel

  • Shaker

SPPS Workflow Diagram

SPPS_Cycle start Start: Resin with Fmoc-Protected Amino Acid deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. Washing (DMF, DCM) deprotection->wash1 coupling 3. Amino Acid Coupling (Fmoc-AA, HBTU/DIPEA in DMF) wash1->coupling wash2 4. Washing (DMF, DCM) coupling->wash2 end_cycle Repeat for next amino acid wash2->end_cycle end_cycle->deprotection Next cycle final_cleavage Final Cleavage from Resin end_cycle->final_cleavage Last cycle complete

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Experimental Procedure:
  • Resin Preparation: Start with Fmoc-Lys(Boc)-Wang resin. Swell the resin in DMF for 30 minutes in the reaction vessel.

  • First Deprotection: Drain the DMF. Add the deprotection solution (20% piperidine in DMF) to the resin and shake for 5 minutes. Drain and repeat for another 10 minutes to ensure complete removal of the Fmoc group from Lysine.

  • Washing: Wash the resin thoroughly to remove residual piperidine. Perform a sequence of washes: DMF (3x), DCM (3x), DMF (3x).

  • Coupling (Glycine):

    • In a separate vial, dissolve Fmoc-Gly-OH (3 eq), HBTU (3 eq), HOBt (3 eq) in DMF.

    • Add DIPEA (6 eq) to activate the amino acid.

    • Add the activated amino acid solution to the resin. Shake for 1-2 hours.

    • Optional: Perform a ninhydrin (B49086) test to check for complete coupling. A colorless result indicates success, while a blue color indicates incomplete reaction, requiring a second coupling step.[9]

  • Washing: Wash the resin as in step 3.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence: Trp, Arg, Phe, His, Glu, and finally Met.

  • Final Deprotection: After coupling the last amino acid (Met), perform a final Fmoc deprotection (step 2) to free the N-terminal amine.

  • Final Wash: Wash the peptide-resin with DMF (3x), DCM (3x), and then dry the resin under vacuum.

  • Cleavage and Global Deprotection:

    • Add the cold cleavage cocktail (TFA/TIS/Water) to the dried peptide-resin.

    • Shake at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes all side-chain protecting groups (Boc, Pbf, Trt, OtBu).

    • Filter the resin and collect the TFA solution containing the crude peptide.

    • Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: Purification by RP-HPLC

Reversed-phase HPLC is the standard method for purifying synthetic peptides, separating the target peptide from impurities based on hydrophobicity.[11]

Materials and Reagents:

  • HPLC system with a UV detector

  • Preparative C18 column

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN)

  • Crude, dried ACTH (4-11) peptide

Experimental Procedure:
  • Sample Preparation: Dissolve the crude peptide in a small amount of Mobile Phase A. If solubility is an issue, a small percentage of ACN or DMSO can be added. Centrifuge to remove any insoluble material.

  • Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a suitable flow rate.

  • Injection and Gradient Elution:

    • Inject the prepared sample onto the column.

    • Elute the peptide using a linear gradient. A typical gradient might be from 5% to 55% Mobile Phase B over 40-60 minutes. The exact gradient should be optimized based on an initial analytical run.

    • Monitor the elution profile at 220 nm or 280 nm (due to Trp and Phe).

  • Fraction Collection: Collect fractions corresponding to the major peak, which should be the target ACTH (4-11) peptide.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to assess purity. Pool the fractions that meet the desired purity level (e.g., >95%).

  • Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator.

  • Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain the final purified peptide as a white, fluffy powder.

Characterization and Data Summary

The identity and purity of the final product should be confirmed.

  • Mass Spectrometry: Use Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight of the peptide.[12] The theoretical monoisotopic mass of ACTH (4-11) (C₅₀H₇₁N₁₅O₁₁S) is approximately 1090.52 Da.

  • Analytical RP-HPLC: A sharp, single peak on an analytical chromatogram confirms the high purity of the final product.[13]

Table 1: Quantitative Data for ACTH (4-11)

ParameterValueSource
Molecular Formula C₅₀H₇₁N₁₅O₁₁S[5][14]
Molecular Weight ~1090.26 g/mol [5][14]
Purity (Commercial Batches) >95%, 98.48%, 99.21%[5][14]
IC₅₀ (ACE Inhibition) 24 µM (in homogenized canine lung)[3]
Biological Activity Induces melanocyte differentiation at 1000 nM[3]

Biological Activity and Signaling Pathway

While ACTH (4-11) has weak steroidogenic activity compared to the full-length hormone, it is important to understand the canonical ACTH signaling pathway. Full-length ACTH initiates its primary physiological response by binding to the melanocortin 2 receptor (MC2R) on the surface of adrenal cortex cells.[4] This interaction triggers a G-protein coupled signaling cascade.

The binding of ACTH to MC2R activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[2][4] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates key downstream targets.[4] This cascade ultimately leads to the increased synthesis and secretion of cortisol.[15][16]

ACTH Signaling Pathway Diagram

ACTH_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mito Mitochondria ACTH ACTH MC2R MC2R (Receptor) ACTH->MC2R Binds Gs Gs Protein MC2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates StAR StAR Protein & Steroidogenic Enzymes PKA->StAR Phosphorylates & Activates Cholesterol Cholesterol StAR->Cholesterol Transports Cortisol Cortisol (Synthesis) Cholesterol->Cortisol

Caption: Canonical ACTH signaling pathway in adrenal cells.

References

Application Notes and Protocols for In Vitro Cell-Based Assays for ACTH(4-11) Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone that plays a central role in the hypothalamic-pituitary-adrenal (HPA) axis by stimulating the adrenal cortex to produce cortisol.[1][2] The biological activity of ACTH is mediated through binding to melanocortin receptors (MCRs), a family of five G-protein coupled receptors (GPCRs).[3] While full-length ACTH(1-39) is the primary ligand for the melanocortin-2 receptor (MC2R), shorter fragments of ACTH can exhibit different receptor affinities and biological activities.[3][4]

The peptide fragment ACTH(4-11) represents a core sequence shared with other melanocortin peptides. However, it is characterized by a significant loss of activity at melanocortin receptors compared to the full-length hormone. Specifically, ACTH(4-11) has been shown to have very weak α-melanocyte stimulating hormone (α-MSH) potency, observable only at high nanomolar concentrations, and has lost almost all binding activity for the melanocortin-1 receptor (MC1R).[5]

These application notes provide a framework for designing and executing in vitro cell-based assays to measure the residual biological activity of ACTH(4-11), primarily focusing on the activation of melanocortin receptors and the subsequent downstream signaling events. The principal readout for MCR activation is the accumulation of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in this pathway.[6][7]

Signaling Pathway

ACTH and its analogues mediate their effects by binding to MCRs. These receptors are coupled to the stimulatory G-protein (Gs). Upon ligand binding, Gs activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[1][8] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response, such as steroidogenesis in adrenal cells.[6][7]

ACTH_Signaling_Pathway ACTH ACTH(4-11) (Ligand) MCR Melanocortin Receptor (GPCR) ACTH->MCR Binds Gs Gs Protein MCR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Steroidogenesis) PKA->Response Phosphorylates Targets

Caption: Melanocortin Receptor Signaling Pathway.

Assay Principle and Workflow

The most common method to assess the activity of ACTH fragments is to measure the accumulation of intracellular cAMP in cells engineered to express a specific melanocortin receptor. The workflow involves treating the cells with the test compound (ACTH(4-11)) and then quantifying the cAMP produced, often using competitive immunoassays (like HTRF or ELISA) or reporter gene assays.[9][10]

Assay_Workflow cluster_workflow General cAMP Assay Workflow A 1. Cell Seeding Seed MCR-expressing cells into a multi-well plate. B 2. Incubation Allow cells to adhere and grow (e.g., 16-24 hours). A->B C 3. Compound Treatment Add varying concentrations of ACTH(4-11) and controls. B->C D 4. Stimulation Incubate for a defined period (e.g., 20-60 min at 37°C). C->D E 5. Cell Lysis Lyse cells to release intracellular cAMP. D->E F 6. Detection Quantify cAMP levels using HTRF, ELISA, or similar method. E->F G 7. Data Analysis Plot dose-response curve and calculate EC50. F->G

Caption: Experimental workflow for a cell-based cAMP assay.

Experimental Protocols

Protocol 1: cAMP Accumulation Assay using HTRF

This protocol is designed to quantify the activity of ACTH(4-11) by measuring intracellular cAMP accumulation in a cell line expressing a melanocortin receptor of interest (e.g., MC2R, MC3R, MC4R).

Important Considerations:

  • Cell Line Selection: Use a cell line stably expressing the human melanocortin receptor of interest (e.g., HEK293-hMC4R). For MC2R assays, co-expression of the Melanocortin Receptor Accessory Protein (MRAP) is essential for receptor trafficking and function.[3][4]

  • Low Potency: Be aware that ACTH(4-11) is expected to have very low potency.[5] A wide range of concentrations, extending into the high micromolar range, may be necessary to observe a response.

Materials:

  • HEK293 cells stably expressing the target MCR (and MRAP for MC2R)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Assay Plate: 96-well or 384-well white, solid-bottom plate

  • Assay Buffer: Earle's Balanced Salt Solution (EBSS) or similar

  • Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX)

  • Test Compound: ACTH(4-11), synthetic

  • Positive Control: Full-length ACTH(1-39) or a known synthetic agonist (e.g., (Nle4,D-Phe7)-a-MSH for MC3R/MC4R).[11]

  • cAMP Detection Kit (e.g., HTRF-based, ELISA-based)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the MCR-expressing cells.

    • Resuspend cells in culture medium and seed them into the assay plate at a predetermined density (e.g., 5,000-20,000 cells/well).

    • Incubate the plate overnight (16-24 hours) at 37°C in a 5% CO2 incubator.[4]

  • Compound Preparation:

    • Prepare a stock solution of ACTH(4-11) in an appropriate solvent (e.g., sterile water or DMSO). Note that the final solvent concentration in the assay should not exceed 0.5%.

    • Perform a serial dilution of ACTH(4-11) in assay buffer to create a range of concentrations for the dose-response curve (e.g., 10⁻¹² M to 10⁻⁵ M).

    • Prepare solutions for the positive control (e.g., ACTH(1-39) at its known EC50 range) and a 'vehicle only' negative control.

  • Assay Execution:

    • Aspirate the culture medium from the wells.

    • Add assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 20-30 minutes at 37°C.[10][12] This step prevents the degradation of newly synthesized cAMP.

    • Add the prepared dilutions of ACTH(4-11), positive control, and vehicle control to the respective wells.

    • Incubate the plate for a defined stimulation period (e.g., 30-60 minutes) at 37°C.[12]

  • cAMP Detection:

    • Following stimulation, lyse the cells and measure cAMP concentration according to the manufacturer's instructions for the chosen detection kit (e.g., HTRF). This typically involves adding a lysis buffer followed by detection reagents.

  • Data Analysis:

    • Plot the measured signal (e.g., HTRF ratio) against the logarithm of the compound concentration.

    • Normalize the data (e.g., setting the vehicle control as 0% and the maximum response of a potent agonist as 100%).

    • Fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) and the maximum response (Emax).

Data Presentation

Quantitative data from cell-based assays should be presented clearly to allow for comparison between different compounds or receptor subtypes.

Table 1: Example Agonist Potency at Melanocortin Receptors

CompoundTarget ReceptorCell LineAssay TypePotency (EC50)Emax (% of Control)Citation
ACTH(1-39) (WT)MC2RHEK293cAMP Accumulation1.22 nM100%[13]
(Nle4,D-Phe7)-α-MSHMC3RMC3R Nomad Cell LinecAMP Flux3.96 x 10⁻¹⁷ MNot Reported[11]
ACTH(4-11)MC1R, MC2R, etc.MCR-expressing cellscAMP AccumulationExpected to be high nM to µMExpected to be low[5]
ForskolinAdenylyl CyclaseVariouscAMP Accumulation~1 µMNot Applicable[10]

Note: Forskolin directly activates adenylyl cyclase and is often used as a system control to ensure the cAMP pathway is functional in the cells.[10]

Table 2: Steroidogenic Response to ACTH in Primary Human Adrenal Cells

Steroid MeasuredFold Increase over Basal (48h ACTH treatment)
Cortisol~63-fold
Corticosterone~37-fold
11-Deoxycortisol~23-fold
Androstenedione~26-fold
DHEA~18-fold

This table, derived from studies on full-length ACTH, provides context for the downstream functional effects of MCR activation.[14] The steroidogenic activity of ACTH(4-11) is expected to be significantly lower.

References

Application Notes and Protocols for Studying ACTH(4-11) Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a peptide hormone known for its role in the hypothalamic-pituitary-adrenal (HPA) axis, stimulating the release of corticosteroids.[1] However, shorter peptide fragments of ACTH, which lack significant corticotropic activity, have been shown to exert direct effects on the central nervous system (CNS).[2] Among these, ACTH(4-11) and related fragments like ACTH(4-10) and the analog Org 2766, have garnered interest for their neurotrophic and nootropic properties.[2][3] These peptides have been demonstrated to influence learning, memory, attention, and neuronal regeneration, making them promising candidates for therapeutic development in various neurological and psychiatric disorders.[2][3]

This document provides detailed application notes and experimental protocols for researchers studying the effects of ACTH(4-11) and its analogs in animal models. It aims to offer a practical guide for investigating the behavioral, neurological, and molecular mechanisms of action of these intriguing neuropeptides.

Animal Models

The selection of an appropriate animal model is critical for studying the specific effects of ACTH(4-11). Based on existing research, rodent models are predominantly used.

  • Rodents (Rats and Mice): Rats and mice are the most common animal models for investigating the neurotropic and behavioral effects of ACTH fragments.[2][3] Specific strains may be chosen based on the research question. For example, models of epilepsy, such as the Kcna1-null mouse, have been used to study the neuroprotective effects of ACTH.[3] For studies on nerve regeneration, models of peripheral nerve crush injury in rats are well-established.[2] When studying cognitive effects, healthy wild-type animals of strains like Wistar or Sprague-Dawley rats, or C57BL/6 mice, are frequently employed.

Data Presentation: Quantitative Summary of ACTH Fragment Effects

The following tables summarize quantitative data from key studies on the effects of ACTH fragments in animal models.

Peptide/AnalogAnimal ModelDoseRoute of AdministrationKey FindingReference
Org 2766 (ACTH(4-9) analog) RatNot specifiedSubcutaneous1,000 times more active on avoidance behavior than ACTH(4-10)[2]
ACTH Kcna1-null mice (epilepsy model)4 IU/kgIntraperitoneal (i.p.), four times daily for 7 daysProtected hippocampal-based learning and memory[3]
ACTH Rat (early life seizures model)Not specifiedNot specifiedImproved fear extinction[4]
ACTH(4-11) Canine lung homogenateIC50: 24 µMIn vitroInhibited angiotensin-converting enzyme (ACE) activity[5]
ACTH Neonatal RatsDose-dependentIn vitro (adrenal cells)Increased corticosterone (B1669441) levels[6]
ACTH PorcineNot specifiedPretreatmentDecreased LPS-induced upregulation of cortisol[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Assessment of Cognitive Enhancement: Fear Extinction Task

This protocol is adapted from studies investigating the effects of ACTH on fear memory.[4]

Objective: To assess the effect of ACTH(4-11) on the extinction of learned fear.

Animal Model: Adult male rats.

Materials:

  • Fear conditioning apparatus (a chamber with a grid floor for delivering foot shocks, a speaker for auditory cues, and a video camera for recording behavior).

  • ACTH(4-11) solution or vehicle control.

  • Syringes for administration.

Procedure:

  • Habituation (Day 1): Place each rat in the conditioning chamber for 10-20 minutes to allow for exploration and habituation to the context.

  • Fear Conditioning (Day 2):

    • Place the rat in the conditioning chamber.

    • After a 2-minute baseline period, present an auditory conditioned stimulus (CS), such as a tone (e.g., 80 dB, 2 kHz), for 30 seconds.

    • Co-terminate the last 2 seconds of the CS with a mild foot shock (unconditioned stimulus, US), for example, 0.5 mA.

    • Repeat the CS-US pairing 3-5 times with an inter-trial interval of 1-2 minutes.

    • Freezing behavior (immobility except for respiration) is the primary measure of fear.

  • Drug Administration: Administer ACTH(4-11) or vehicle control at the desired dose and route (e.g., intraperitoneally) immediately after fear conditioning or prior to the extinction session.

  • Extinction Training (Day 3):

    • Place the rat back into the conditioning chamber.

    • Present the CS repeatedly (e.g., 20-30 times) without the US.

    • Record freezing behavior throughout the session. A reduction in freezing across trials indicates extinction learning.

  • Extinction Recall (Day 4):

    • Return the rat to the conditioning chamber and present the CS a few times (e.g., 3-5 times) without the US.

    • Measure freezing behavior to assess the recall of the extinction memory.

Data Analysis:

  • Quantify the percentage of time spent freezing during each CS presentation.

  • Compare the rate of extinction learning and the level of freezing during the recall test between the ACTH(4-11)-treated and control groups using appropriate statistical tests (e.g., ANOVA with repeated measures).

Evaluation of Neurotrophic Effects: Sciatic Nerve Crush Injury Model

This protocol is based on studies examining the neuroregenerative properties of ACTH fragments.[2]

Objective: To evaluate the effect of ACTH(4-11) on functional recovery and nerve regeneration following peripheral nerve injury.

Animal Model: Adult male rats.

Materials:

  • Surgical instruments (forceps, scissors, needle holder).

  • Anesthetic (e.g., isoflurane).

  • Fine watchmaker's forceps for nerve crush.

  • Suture material.

  • ACTH(4-11) solution or vehicle control.

  • Walking track analysis apparatus or equipment for electrophysiological measurements.

Procedure:

  • Pre-operative Assessment: Assess the baseline motor function of the rats using a walking track analysis to measure the sciatic functional index (SFI).

  • Surgical Procedure:

    • Anesthetize the rat.

    • Make a small incision in the skin over the thigh to expose the sciatic nerve.

    • Carefully isolate the sciatic nerve from the surrounding tissue.

    • Using fine forceps, apply a firm crush to the nerve for a standardized duration (e.g., 30 seconds).

    • Suture the muscle and skin layers.

  • Drug Administration: Begin daily administration of ACTH(4-11) or vehicle control (e.g., subcutaneously) for a specified period (e.g., 2-4 weeks).

  • Post-operative Assessment:

    • Functional Recovery: Perform walking track analysis at regular intervals (e.g., weekly) to monitor the recovery of motor function as indicated by the SFI.

    • Electrophysiology (at the end of the study): Measure nerve conduction velocity and compound muscle action potentials (CMAPs) of the reinnervated muscles to assess the functional integrity of the regenerated nerve.

    • Histology (at the end of the study): Perfuse the animals and collect the sciatic nerves for histological analysis. Stain nerve sections to assess axon regeneration and myelination (e.g., using osmium tetroxide or immunofluorescence for neurofilament and myelin basic protein).

Data Analysis:

  • Calculate the SFI at each time point and compare the recovery curves between the treated and control groups.

  • Analyze electrophysiological parameters (conduction velocity, CMAP amplitude) to compare the level of reinnervation.

  • Quantify the number and diameter of regenerated axons from histological sections.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

HPA_Axis Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary + CRH CRH Hypothalamus->CRH releases Adrenal Adrenal Gland Pituitary->Adrenal + ACTH ACTH Pituitary->ACTH releases Cortisol Cortisol Adrenal->Cortisol releases Cortisol->Hypothalamus - (Negative Feedback) Cortisol->Pituitary - CNS_Effects Direct CNS Effects (e.g., ACTH(4-11)) ACTH->CNS_Effects Non-corticotropic actions

Caption: The Hypothalamic-Pituitary-Adrenal (HPA) axis and the non-corticotropic actions of ACTH fragments.

Fear_Extinction_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3 Day 3 cluster_day4 Day 4 Habituation Habituation to Chamber Conditioning Fear Conditioning (CS-US Pairing) Habituation->Conditioning Drug_Admin1 ACTH(4-11) or Vehicle Administration Conditioning->Drug_Admin1 Extinction Extinction Training (CS Alone) Drug_Admin1->Extinction Recall Extinction Recall (CS Alone) Extinction->Recall

Caption: Experimental workflow for the fear extinction task.

Nerve_Regeneration_Workflow cluster_preop Pre-operative cluster_op Surgery cluster_postop Post-operative Baseline Baseline Functional Assessment (e.g., Walking Track) Surgery Sciatic Nerve Crush Baseline->Surgery Drug_Admin2 Daily ACTH(4-11) or Vehicle Administration Surgery->Drug_Admin2 Functional_Tests Weekly Functional Assessments Drug_Admin2->Functional_Tests Endpoint Endpoint Analysis (Electrophysiology, Histology) Functional_Tests->Endpoint

Caption: Experimental workflow for the sciatic nerve crush injury model.

Mechanism of Action

The precise mechanisms by which ACTH(4-11) and related peptides exert their effects on the CNS are still under investigation. However, evidence suggests the involvement of melanocortin receptors, specifically the melanocortin 3 and 4 receptors (MC3R and MC4R), which are expressed in the brain.[8] Agonism at these receptors has been linked to neuroprotective and cognitive-enhancing effects.[8][9] It is hypothesized that ACTH fragments may modulate synaptic plasticity and neuronal communication through these pathways.[9] Furthermore, some studies suggest that these peptides can indirectly influence neurotransmitter systems, such as the dopaminergic and serotoninergic systems.

ACTH_Fragment_Signaling ACTH_Fragment ACTH(4-11) MCR Melanocortin Receptors (MC3R, MC4R) ACTH_Fragment->MCR binds G_Protein G-protein MCR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, Neuroprotection) CREB->Gene_Expression regulates Downstream Downstream Effects Gene_Expression->Downstream

Caption: Postulated signaling pathway for ACTH fragments via melanocortin receptors.

Conclusion

Animal models provide invaluable tools for elucidating the therapeutic potential of ACTH(4-11) and its analogs. The protocols and data presented here offer a foundation for researchers to design and execute robust preclinical studies. Further investigation into the precise molecular mechanisms and the development of more specific agonists for central melanocortin receptors will be crucial for translating these promising findings into novel therapies for a range of neurological disorders.

References

Application Notes: Designing Cell Culture Experiments with ACTH (4-11)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adrenocorticotropic hormone (ACTH) is a polypeptide hormone derived from pro-opiomelanocortin (POMC). While the full-length ACTH (1-39) is well-known for stimulating cortisol production via the melanocortin 2 receptor (MC2R) in the adrenal cortex, its fragments, such as ACTH (4-11), exhibit distinct biological activities.[1][2][3] These effects are often independent of steroidogenesis and are mediated through other melanocortin receptors (MCRs), such as MC1R, MC3R, MC4R, and MC5R, which are expressed in various tissues, including the central nervous system (CNS) and immune cells.[4][5][6]

ACTH and its analogues have demonstrated significant neuroprotective, anti-inflammatory, and immunomodulatory properties.[1][6] For instance, ACTH can ameliorate anxiety-like behavior and normalize astrocyte proteins through a mechanism involving the melanocortin 4 receptor (MC4R) in both neurons and astrocytes.[4][7] Furthermore, melanocortins can provide protection for neurons against toxicity and enhance neurite outgrowth in vitro.[1][6] These findings position ACTH (4-11) as a compelling peptide for research in neuroregeneration, neurodegenerative diseases, and inflammatory conditions.

These application notes provide detailed protocols for designing and executing fundamental cell culture experiments to evaluate the bioactivity of ACTH (4-11), focusing on its effects on cell viability, neurite outgrowth, and anti-inflammatory potential.

Key Signaling Pathway

ACTH peptides primarily signal through G-protein coupled melanocortin receptors. Activation of these receptors typically leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3][8] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, including the cAMP response element-binding protein (CREB), leading to the modulation of gene expression and subsequent cellular responses.[3]

ACTH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MCR Melanocortin Receptor (GPCR) G_protein G-Protein MCR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates & Activates Gene Gene Transcription CREB->Gene Induces Response Cellular Response (e.g., Neuroprotection, Anti-inflammation) Gene->Response ACTH ACTH (4-11) ACTH->MCR Binds ATP ATP ATP->AC

Caption: ACTH (4-11) signaling via a melanocortin receptor.

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol determines the effect of ACTH (4-11) on the metabolic activity of a cell line, which is an indicator of cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow MTT salt to purple formazan (B1609692) crystals by metabolically active cells.[9][10]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay arrow arrow s1 1. Harvest and count cells s2 2. Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) s1->s2 s3 3. Incubate for 24 hours (37°C, 5% CO2) s2->s3 t1 4. Prepare serial dilutions of ACTH (4-11) t2 5. Replace old media with media containing ACTH (4-11) or vehicle t1->t2 t3 6. Incubate for 24-72 hours t2->t3 a1 7. Add MTT reagent to each well (e.g., 10 µL of 5 mg/mL stock) a2 8. Incubate for 2-4 hours a1->a2 a3 9. Add solubilization solution (e.g., 100 µL DMSO or SDS-HCl) a2->a3 a4 10. Read absorbance at 570 nm a3->a4

Caption: Workflow diagram for the MTT cell viability assay.
Detailed Methodology

  • Cell Culture: Plate cells (e.g., SH-SY5Y neuroblastoma, BV-2 microglia, or primary neurons) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Preparation of ACTH (4-11): Prepare a stock solution of ACTH (4-11) in sterile water or a suitable buffer. Perform serial dilutions in serum-free or low-serum medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).

  • Treatment: Carefully aspirate the medium from the wells. Add 100 µL of medium containing the different concentrations of ACTH (4-11) to the respective wells. Include a vehicle control (medium without the peptide) and a positive control for cytotoxicity (e.g., Triton X-100).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) (DMSO) or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[9]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Presentation

Summarize the results as a percentage of the vehicle control.

ACTH (4-11) Conc.Mean Absorbance (570 nm)Std. DeviationCell Viability (%)
Vehicle Control1.2540.089100.0
0.1 nM1.2610.092100.6
1 nM1.2880.101102.7
10 nM1.3100.095104.5
100 nM1.3050.110104.1
1 µM1.2450.08599.3
10 µM1.2330.09898.3
Positive Control0.1500.02512.0

Protocol 2: Neurite Outgrowth Assay

This protocol is designed to assess the neuro-regenerative potential of ACTH (4-11) by quantifying its effect on neurite extension in a suitable neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons.[11][12]

Experimental Workflow: Neurite Outgrowth

Neurite_Workflow cluster_prep Day 1: Seeding cluster_treat Day 2: Treatment cluster_assay Day 4/5: Staining & Imaging s1 1. Coat plates with substrate (e.g., Poly-L-lysine, Laminin) s2 2. Seed neuronal cells at low density s1->s2 s3 3. Incubate for 24 hours to allow attachment s2->s3 t1 4. Differentiate cells if required (e.g., with low serum, NGF, or retinoic acid) t2 5. Add media containing ACTH (4-11) and/or differentiation agent t1->t2 t3 6. Incubate for 48-72 hours t2->t3 a1 7. Fix cells with 4% Paraformaldehyde a2 8. Permeabilize and stain for neuronal markers (e.g., β-III tubulin) and nuclei (DAPI) a1->a2 a3 9. Acquire images using fluorescence microscopy or high-content imaging system a2->a3 a4 10. Analyze neurite length and branching a3->a4

Caption: Workflow for a fluorescence-based neurite outgrowth assay.
Detailed Methodology

  • Plate Preparation: Coat a 96-well imaging plate (black-walled, clear bottom) with an appropriate substrate (e.g., 0.01% poly-L-lysine or 10 µg/mL laminin) to promote neuronal adhesion.

  • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) at a low density (e.g., 4,000 cells/well) and allow them to attach for 24 hours.

  • Differentiation and Treatment: To induce a basal level of neurite outgrowth, replace the growth medium with a low-serum (e.g., 1% FBS) differentiation medium, which may contain a neurotrophic factor like Nerve Growth Factor (NGF) for PC12 cells or retinoic acid for SH-SY5Y cells.[13] Simultaneously, add ACTH (4-11) at various concentrations. Include a vehicle control and a positive control (e.g., a known neurotrophic agent).

  • Incubation: Culture the cells for 48-72 hours to allow for neurite extension.

  • Fixation and Staining:

    • Gently wash the cells with warm PBS.

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block with 3% Bovine Serum Albumin (BSA) in PBS for 1 hour.

    • Incubate with a primary antibody against a neuronal marker (e.g., anti-β-III tubulin) overnight at 4°C.

    • Wash and incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1-2 hours at room temperature.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or a fluorescence microscope.

    • Use automated image analysis software (e.g., ImageJ with NeuronJ plugin, or proprietary software from the imaging system) to quantify neurite parameters. Key metrics include total neurite length per neuron, number of branches, and number of primary neurites.[12][14]

Data Presentation

Present the data as the mean value of the chosen metric (e.g., total neurite length) per neuron.

TreatmentACTH (4-11) Conc.Mean Neurite Length (µm/neuron)Std. ErrorFold Change vs. Vehicle
Vehicle Control-55.44.81.00
ACTH (4-11)1 nM68.25.51.23
ACTH (4-11)10 nM89.17.11.61
ACTH (4-11)100 nM112.59.32.03
ACTH (4-11)1 µM95.38.21.72
Positive Control (NGF)50 ng/mL145.811.62.63

Protocol 3: Anti-Inflammatory Activity using Griess Assay for Nitrite (B80452)

This protocol evaluates the anti-inflammatory effect of ACTH (4-11) by measuring its ability to suppress the production of nitric oxide (NO) in immune cells (e.g., RAW 264.7 macrophages or BV-2 microglia) stimulated with lipopolysaccharide (LPS). Since NO is unstable, its production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[15]

Experimental Workflow: Griess Assay

Griess_Workflow cluster_prep Day 1: Seeding cluster_treat Day 2: Treatment & Stimulation cluster_assay Day 3: Nitrite Measurement s1 1. Seed immune cells (e.g., RAW 264.7) in a 96-well plate s2 2. Incubate for 24 hours to allow adherence s1->s2 t1 3. Pre-treat cells with ACTH (4-11) for 1-2 hours t2 4. Stimulate cells with LPS (e.g., 100 ng/mL) t1->t2 t3 5. Co-incubate for 24 hours t2->t3 a1 6. Collect culture supernatant a2 7. Mix supernatant with Griess Reagent (1:1 ratio) a1->a2 a3 8. Incubate for 10-15 minutes at room temperature a2->a3 a4 9. Read absorbance at 540 nm a3->a4

Caption: Workflow for measuring nitric oxide via the Griess assay.
Detailed Methodology

  • Cell Seeding: Plate macrophages or microglia in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment:

    • Prepare a standard curve using sodium nitrite (e.g., 0-100 µM) in culture medium.

    • Pre-treat the cells with various concentrations of ACTH (4-11) for 1-2 hours.

    • Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the negative control.

    • Include controls: media only (blank), cells only (unstimulated), cells + LPS (stimulated control), and cells + LPS + positive control (e.g., dexamethasone).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Assay:

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.

    • Incubate for another 5-10 minutes at room temperature. A purple/magenta color will develop.

  • Data Acquisition: Measure the absorbance at 540 nm within 30 minutes using a microplate reader.

  • Calculation: Calculate the nitrite concentration in each sample by comparing its absorbance to the sodium nitrite standard curve.

Data Presentation

Present the data as the concentration of nitrite in the supernatant.

Treatment GroupACTH (4-11) Conc.LPS (100 ng/mL)Mean Nitrite (µM)Std. Deviation% Inhibition of NO Production
Unstimulated--1.20.3-
LPS Control-+45.83.10.0
Test1 nM+42.52.87.2
Test10 nM+35.12.523.4
Test100 nM+22.71.950.4
Test1 µM+15.31.566.6
Positive Ctrl1 µM (Dex)+8.91.180.6

References

Application Notes and Protocols for In Vivo Administration of ACTH (4-11)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone synthesized in the anterior pituitary. While the full-length hormone is primarily known for stimulating the adrenal cortex to produce corticosteroids, shorter fragments of ACTH, such as ACTH (4-11), exhibit distinct biological activities.[1] These smaller fragments, including the well-studied ACTH (4-10), are known to exert direct effects on the central nervous system (CNS) that are independent of steroidogenesis.[2] These effects encompass a range of behavioral and neurotrophic outcomes, including influences on learning, memory, and attention, as well as potential neuroprotective properties.[2][3] The central actions of these ACTH fragments are primarily mediated through melanocortin receptors, particularly the melanocortin 4 receptor (MC4R).[4][5]

It is important to note that while ACTH (4-11) is of significant interest, detailed in vivo administration protocols for this specific fragment are not widely available in peer-reviewed literature. Consequently, these application notes and protocols are largely based on data from the closely related and extensively researched fragment, ACTH (4-10), providing a robust starting point for investigating ACTH (4-11). Researchers are advised to use this information as a guide and to perform dose-finding studies to optimize their specific experimental designs.

Quantitative Data Summary

The following tables provide a summary of quantitative data from in vivo studies using ACTH fragments. This information can serve as a valuable reference for planning dosages and anticipating potential outcomes in studies with ACTH (4-11).

Table 1: In Vivo Administration of ACTH (4-10) in Human Clinical Research

PopulationRoute of AdministrationDosage RangeKey FindingsReference
Normal aging subjectsSubcutaneous (s.c.)15 mg to 60 mg (ascending)A dose-dependent improvement in reaction time was observed. No significant effects on EEG, EKG, blood pressure, or standard blood and urine chemistries were reported.[6]
Male studentsIntranasal0.4 mgA slight impairment in selective attention was noted, as measured by auditory evoked potentials.[7]

Table 2: In Vivo Administration of ACTH Fragments in Preclinical Animal Models

| Animal Model | ACTH Fragment | Route of Administration | Dosage | Key Findings | Reference | | --- | --- | --- | --- | --- | | Rats (MPTP-induced neurotoxicity) | ACTH (4-10) analog (Semax) | Intranasal | 0.05 mg/kg and 0.2 mg/kg | The 0.2 mg/kg dose led to a normalization of behavior. |[2] | | Neonatal Rats | ACTH (4-10) | Subcutaneous (s.c.) | 25 µ g/day (postnatal days 2-7) | Resulted in impaired learning performance, an exaggerated startle response, and increased thigmotaxis in adulthood. |[8] | | Mice (adrenocortical tumor model) | ACTH (1-24) | Intraperitoneal (i.p.) | 5.7 ng and 57 ng per injection (3x/week for 3 weeks) | A dose-dependent decrease in tumor weight was observed in tumors expressing the MC2 receptor. |[9] | | Piglets (LPS-induced inflammation) | ACTH (1-39) | Intramuscular (i.m.) | 2.25 IU/kg (every 6 hours) | Attenuated the inflammatory response in the adrenal gland induced by lipopolysaccharide. |[10] |

Detailed Experimental Protocols

The following protocols are adapted from published studies and provide a framework for the in vivo administration of ACTH (4-11) in animal models.

Protocol for Systemic (Subcutaneous) Administration in Rodents

This protocol is designed to assess the long-term behavioral consequences of early-life exposure to ACTH fragments, based on studies with ACTH (4-10).[8]

Objective: To investigate the effects of neonatal ACTH (4-11) administration on adult behavior.

Materials:

  • ACTH (4-11) peptide, sterile

  • Vehicle: Sterile 0.9% saline

  • 1 mL insulin (B600854) syringes with 29-31 gauge needles

  • Animal model: e.g., Sprague-Dawley rat pups (postnatal day 2)

  • Behavioral testing equipment (e.g., open field arena, shuttle box)

Procedure:

  • Peptide Formulation: Aseptically dissolve ACTH (4-11) in sterile saline to a final concentration suitable for the desired dose (e.g., 25 µg in a 50 µL injection volume). Prepare a vehicle-only control solution.

  • Dosing Regimen:

    • Administer daily subcutaneous injections from postnatal day 2 through day 7.

    • Inject the appropriate volume of the ACTH (4-11) solution or vehicle into the loose skin of the dorsal region.

  • Animal Monitoring: Observe the pups for any immediate behavioral responses or adverse effects post-injection before returning them to the dam.

  • Long-term Husbandry: After weaning, house the animals under standard laboratory conditions until they reach adulthood.

  • Behavioral Assessment: In adulthood, perform a series of behavioral tests to evaluate parameters such as:

    • Learning and Memory: using tasks like the Morris water maze or passive avoidance.

    • Anxiety and Locomotion: using the open field test or elevated plus maze.

    • Sensorimotor Gating: using acoustic startle and prepulse inhibition tests.

  • Statistical Analysis: Employ appropriate statistical methods (e.g., ANOVA, t-test) to compare the behavioral outcomes between the ACTH (4-11) treated and vehicle-treated groups.

Protocol for Central (Intranasal) Administration in Rodents

This protocol is for delivering ACTH (4-11) to the CNS to investigate its direct neurotropic effects, adapted from studies with similar peptides.[2]

Objective: To assess the acute central effects of ACTH (4-11) on behavior or neuronal function.

Materials:

  • ACTH (4-11) peptide, sterile

  • Vehicle: Sterile phosphate-buffered saline (PBS) or artificial cerebrospinal fluid (aCSF)

  • Micropipettor and fine-gauge tips

  • Light anesthesia (e.g., isoflurane)

  • Appropriate animal model for the desired endpoint (e.g., a model of neurodegenerative disease or for cognitive testing).

Procedure:

  • Peptide Formulation: Dissolve ACTH (4-11) in the selected vehicle to the target concentration (e.g., 0.2 mg/mL).

  • Animal Preparation: Briefly anesthetize the animal to immobilize it for the procedure.

  • Administration Technique:

    • Position the animal in a supine or slightly inverted position.

    • Using a micropipettor, carefully dispense small droplets (e.g., 5-10 µL) of the solution into one of the nares.

    • Allow a brief period for absorption before administering the next droplet, alternating between nares until the full dose is delivered.

  • Post-Procedure Recovery: Monitor the animal until it has fully recovered from anesthesia.

  • Experimental Evaluation: At a predetermined time following administration, proceed with behavioral testing, electrophysiological recordings, or tissue collection for molecular analysis.

  • Data Analysis: Compare the results from the ACTH (4-11) treated group with a vehicle-treated control group.

Visualizations: Signaling Pathways and Experimental Design

Proposed Central Signaling Pathway for ACTH (4-11)

The central effects of ACTH fragments are thought to be mediated by the G-protein coupled melanocortin receptors, leading to the activation of the cAMP/PKA signaling cascade.

ACTH_CNS_Signaling_Pathway cluster_outside Extracellular cluster_membrane Neuronal Membrane cluster_inside Intracellular ACTH_4_11 ACTH (4-11) MC4R MC4R ACTH_4_11->MC4R Binding G_Protein Gs Protein MC4R->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Transcription Gene Transcription CREB->Gene_Transcription Modulation Cellular_Response Neurotrophic & Behavioral Effects Gene_Transcription->Cellular_Response Leads to

Caption: Putative central signaling of ACTH (4-11) via MC4R.

Generalized Experimental Workflow

The following diagram outlines a standard workflow for an in vivo study investigating ACTH (4-11).

In_Vivo_Experimental_Workflow cluster_phase1 Phase 1: Preparation cluster_phase2 Phase 2: Intervention cluster_phase3 Phase 3: Data Collection cluster_phase4 Phase 4: Analysis & Conclusion Formulation Peptide & Vehicle Formulation Dosing In Vivo Administration of ACTH (4-11) or Vehicle Formulation->Dosing Animal_Prep Animal Acclimation & Baseline Assessment Grouping Randomization to Treatment Groups Animal_Prep->Grouping Grouping->Dosing Behavioral Behavioral Testing Dosing->Behavioral Physiological Physiological Monitoring Dosing->Physiological Tissue Tissue & Blood Collection Dosing->Tissue Stats Statistical Analysis Behavioral->Stats Physiological->Stats Molecular_Analysis Biochemical & Molecular Assays Tissue->Molecular_Analysis Molecular_Analysis->Stats Interpretation Interpretation & Reporting Stats->Interpretation

Caption: A typical experimental workflow for ACTH (4-11) in vivo research.

References

Application Notes and Protocols: ACTH (4-11) Dose-Response Studies in Primary Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a peptide hormone known for its role in the hypothalamic-pituitary-adrenal axis.[1] However, shorter fragments of ACTH, such as ACTH (4-11), are known to possess neuroprotective and nootropic effects, independent of the steroidogenic actions of the full-length hormone.[2][3][4] These fragments are of significant interest in neuroscience research and drug development for their potential therapeutic applications in neurodegenerative diseases and nerve injury.[4][5] This document provides detailed protocols and application notes for conducting dose-response studies of ACTH (4-11) in primary neuron cultures to elucidate its biological activity and mechanisms of action.

Data Presentation: Representative Dose-Response of ACTH (4-11) on Neuronal cAMP Levels

The following table summarizes representative quantitative data for the dose-dependent effect of ACTH (4-11) on intracellular cyclic AMP (cAMP) levels in primary cortical neurons. This data is based on studies of the closely related fragment, ACTH (4-10), which has been shown to stimulate cAMP synthesis in a dose-dependent manner.[6]

ACTH (4-11) Concentration (µM)Mean cAMP Increase (%)Standard Deviation (%)
0 (Control)05
0.1157
14510
58512
10958
50986

Experimental Protocols

Protocol 1: Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic rodents, a fundamental technique for investigating neuronal function.[5]

Materials:

  • Timed-pregnant rodent (e.g., rat or mouse)

  • Hibernate®-E medium

  • Papain/DNase I solution

  • Serum-containing medium or specific papain inhibitor

  • Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin

  • Poly-D-lysine and Laminin (B1169045)

  • Sterile dissection tools, conical tubes, and cell culture plates/coverslips

Procedure:

  • Plate Coating:

    • Aseptically coat culture surfaces with 50 µg/mL Poly-D-lysine in sterile water for 1-2 hours at 37°C.

    • Wash three times with sterile water and allow to air dry.

    • Coat with 5 µg/mL Laminin in sterile PBS and incubate overnight at 4°C. Before plating cells, aspirate the laminin solution and wash twice with sterile PBS.[7]

  • Dissection and Dissociation:

    • Euthanize the pregnant animal according to approved institutional protocols.

    • Dissect the embryos and place them in ice-cold Hibernate®-E medium.

    • Under a dissecting microscope, carefully remove the cortices from the embryonic brains.

    • Transfer the cortical tissue to a tube containing a papain/DNase I solution and incubate at 37°C for 15-20 minutes with gentle agitation to dissociate the tissue.[7][8]

    • Stop the enzymatic digestion by adding a serum-containing medium or a specific inhibitor.[7]

    • Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.[7]

  • Plating and Maintenance:

    • Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

    • Plate the neurons at a desired density (e.g., 1.5 x 10⁵ cells/cm²) in pre-warmed complete Neurobasal medium.[7]

    • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.

    • Perform a half-medium change every 3-4 days to replenish nutrients.[7]

Protocol 2: ACTH (4-11) Treatment and Dose-Response Analysis

This protocol outlines the procedure for treating primary neurons with ACTH (4-11) and assessing the dose-response relationship.

Materials:

  • Lyophilized ACTH (4-11) peptide

  • Sterile, nuclease-free water or an appropriate buffer for reconstitution

  • Established primary neuron cultures (from Protocol 1)

  • Assay-specific reagents (e.g., cAMP assay kit, reagents for immunofluorescence, etc.)

Procedure:

  • Peptide Reconstitution:

    • Reconstitute the lyophilized ACTH (4-11) in sterile, nuclease-free water or a recommended buffer to create a concentrated stock solution (e.g., 1 mM).

    • Aliquot the stock solution into single-use volumes and store at -80°C to prevent degradation from repeated freeze-thaw cycles.[7]

  • Neuron Treatment:

    • On the day of the experiment, thaw an aliquot of the ACTH (4-11) stock solution.

    • Prepare serial dilutions of the peptide in pre-warmed culture medium to achieve the desired final concentrations for the dose-response curve.

    • Carefully remove the existing medium from the primary neuron cultures and replace it with the medium containing the different concentrations of ACTH (4-11). Include a vehicle-only control.

    • Incubate the treated neurons for the desired period (e.g., 15 minutes for signaling studies, 24-48 hours for neuroprotection assays).

  • Endpoint Analysis:

    • Following treatment, perform the desired assay to measure the neuronal response. This could include:

      • cAMP Assay: Measure intracellular cAMP levels using a commercially available ELISA or FRET-based kit.

      • Immunofluorescence: Fix and stain neurons for markers of interest (e.g., phosphorylated proteins, cytoskeletal components).

      • Cell Viability Assay: Assess neuronal survival using assays such as MTT or Calcein-AM/Ethidium Homodimer-1 staining.

      • Calcium Imaging: Monitor intracellular calcium dynamics using fluorescent calcium indicators.

  • Data Analysis:

    • Quantify the results from the chosen endpoint analysis.

    • Plot the neuronal response as a function of the ACTH (4-11) concentration.

    • Fit the data to a dose-response curve (e.g., a sigmoidal curve) using appropriate software to determine key parameters such as the EC₅₀ (half-maximal effective concentration).

Visualizations

Signaling Pathway of ACTH Fragments in Neurons

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACTH (4-11) ACTH (4-11) MC4R MC4R ACTH (4-11)->MC4R Binds G_protein Gαs MC4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Synthesizes ATP ATP ATP->cAMP Converts PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates nucleus Nucleus CREB->nucleus Translocates to neuroprotection Neuroprotection, Neurite Outgrowth nucleus->neuroprotection Gene Transcription

Caption: Proposed signaling pathway for ACTH (4-11) in primary neurons.

Experimental Workflow for ACTH (4-11) Dose-Response Study

Experimental_Workflow start Start culture 1. Primary Neuron Culture & Maintenance start->culture treatment 2. Treat Neurons with ACTH (4-11) Dilutions culture->treatment incubation 3. Incubate for Specified Duration treatment->incubation analysis 4. Endpoint Analysis (e.g., cAMP Assay) incubation->analysis data_collection 5. Data Collection & Quantification analysis->data_collection data_analysis 6. Dose-Response Curve Fitting (EC₅₀) data_collection->data_analysis end End data_analysis->end

Caption: Workflow for an ACTH (4-11) dose-response study in primary neurons.

Discussion and Interpretation

The provided protocols and representative data serve as a guide for investigating the effects of ACTH (4-11) on primary neurons. The dose-response curve is a critical tool for characterizing the potency and efficacy of this neuropeptide. The EC₅₀ value derived from this curve is essential for comparing the activity of ACTH (4-11) with other compounds and for designing subsequent experiments.

The proposed signaling pathway, involving the melanocortin 4 receptor (MC4R) and the cAMP/PKA pathway, is based on existing literature for ACTH and related melanocortins.[9][10][11] Activation of MC4R has been linked to neuroprotective effects.[10][12] However, it is crucial to experimentally validate this pathway for ACTH (4-11) in the specific primary neuron type under investigation. Further studies could involve the use of specific receptor antagonists or siRNA-mediated knockdown to confirm the involvement of MC4R and downstream signaling components.

These application notes and protocols provide a solid foundation for researchers to explore the therapeutic potential of ACTH (4-11) in the context of neuronal health and disease.

References

Application Notes and Protocols for the Quantification of ACTH (4-11)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone produced by the anterior pituitary gland that plays a crucial role in the hypothalamic-pituitary-adrenal (HPA) axis by stimulating the adrenal cortex to produce cortisol.[1][2][3] ACTH is synthesized from the precursor molecule pro-opiomelanocortin (POMC), which also gives rise to other peptides, including melanocyte-stimulating hormone (MSH).[4] The fragment ACTH (4-11) is a smaller peptide that shares sequence homology with α-MSH and has been noted to possess weak α-MSH-like activity, particularly at higher concentrations.[5][6] Given its potential biological activities, accurate quantification of ACTH (4-11) in various biological matrices is essential for research into its physiological roles and for drug development.

This document provides detailed application notes and protocols for the analytical quantification of ACTH (4-11). While specific, validated commercial assays for ACTH (4-11) are not as readily available as those for the full-length ACTH (1-39), this guide outlines the principles and provides exemplary protocols for establishing robust analytical methods, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and enzyme-linked immunosorbent assay (ELISA).

Signaling Pathways and Experimental Workflow

The full-length ACTH (1-39) primarily exerts its effects by binding to the melanocortin 2 receptor (MC2R) on adrenocortical cells.[1][2] This interaction activates a G-protein coupled receptor cascade, leading to an increase in intracellular cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA).[1][2][4] This signaling pathway ultimately stimulates the synthesis and release of glucocorticoids like cortisol.[1][4] The ACTH (4-11) fragment, due to its sequence similarity to α-MSH, may interact with other melanocortin receptors, such as MC1R, which is involved in melanogenesis.[5]

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACTH ACTH (1-39) MC2R MC2R ACTH->MC2R Binds ACTH_4_11 ACTH (4-11) MCRs Other MCRs (e.g., MC1R) ACTH_4_11->MCRs Weakly Binds G_Protein G-Protein MC2R->G_Protein Activates Other_Effects Other Biological Effects (e.g., Pigmentation) MCRs->Other_Effects AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Steroidogenesis Stimulation of Steroidogenesis PKA->Steroidogenesis

Caption: General signaling pathway of ACTH and potential pathway for ACTH (4-11).

A typical workflow for the quantification of ACTH (4-11) involves several key steps, from sample collection to data analysis.

Experimental_Workflow Sample_Collection 1. Sample Collection (e.g., Plasma, Serum, Tissue) Sample_Preparation 2. Sample Preparation (e.g., Protein Precipitation, SPE) Sample_Collection->Sample_Preparation Instrumental_Analysis 3. Instrumental Analysis (LC-MS/MS or ELISA) Sample_Preparation->Instrumental_Analysis Data_Acquisition 4. Data Acquisition Instrumental_Analysis->Data_Acquisition Data_Analysis 5. Data Analysis (Quantification, Statistical Analysis) Data_Acquisition->Data_Analysis

Caption: General experimental workflow for ACTH (4-11) quantification.

Analytical Methods and Data

The two primary methods for peptide quantification are LC-MS/MS and ELISA. LC-MS/MS offers high specificity and the ability to measure the intact molecule and its fragments, while ELISA provides high throughput and sensitivity, though it is dependent on antibody specificity.

Quantitative Data Summary

The following table summarizes typical performance characteristics for peptide quantification methods. Note that these are representative values, and specific performance for ACTH (4-11) would need to be established during method validation.

Analytical MethodAnalyteLLOQ (pg/mL)Linearity (pg/mL)Recovery (%)Reference
LC-MS/MS ACTH (1-39)99 - 1938Not Reported[7][8][9]
LC-MS/MS ACTH (1-24)1010 - 400Not Reported[10]
ELISA ACTH (1-39)~3-6Varies by kitNot Reported[11][12][13]
Hypothetical LC-MS/MS ACTH (4-11)10 - 5010 - 100085 - 115-
Hypothetical ELISA ACTH (4-11)5 - 205 - 50090 - 110-

Experimental Protocols

Protocol 1: Quantification of ACTH (4-11) by LC-MS/MS

This protocol is a hypothetical method based on established procedures for similar peptides and would require optimization and validation.

1. Materials and Reagents:

  • ACTH (4-11) analytical standard

  • Stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N labeled ACTH (4-11))

  • Acetonitrile (B52724), Methanol, Formic Acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

  • Solid Phase Extraction (SPE) cartridges

2. Sample Preparation:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add the internal standard to a final concentration of 1 ng/mL.

  • Add 300 µL of 1% formic acid in acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Perform solid-phase extraction (SPE) for further cleanup if necessary, following the manufacturer's protocol for peptide extraction.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of mobile phase A.

3. LC-MS/MS Conditions:

  • LC System: UPLC system

  • Column: C18 column suitable for peptide separations (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Specific precursor-to-product ion transitions for ACTH (4-11) and the internal standard must be determined by infusion and optimization.

4. Data Analysis:

  • Quantify ACTH (4-11) by calculating the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve using standards of known concentrations and apply a linear regression model.

Protocol 2: Quantification of ACTH (4-11) by ELISA

This is a general protocol. The development of a specific ELISA for ACTH (4-11) would require the generation of specific capture and detection antibodies.

1. Principle: This is a sandwich ELISA protocol.[13] A capture antibody specific to ACTH (4-11) is coated onto a microplate.[12] Samples and standards are added, and the analyte is captured. A biotinylated detection antibody, also specific for ACTH (4-11), is then added, followed by streptavidin-horseradish peroxidase (HRP).[12] A substrate solution is added, and the color development is proportional to the amount of ACTH (4-11) present.[13]

2. Materials:

  • Microplate pre-coated with anti-ACTH (4-11) capture antibody

  • ACTH (4-11) standards

  • Biotinylated anti-ACTH (4-11) detection antibody

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer

  • Assay diluent

3. Assay Procedure:

  • Prepare standards and samples in the assay diluent.

  • Add 100 µL of standards and samples to the appropriate wells.

  • Incubate for 2 hours at room temperature.

  • Wash the plate 3 times with wash buffer.

  • Add 100 µL of the biotinylated detection antibody to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate 3 times with wash buffer.

  • Add 100 µL of streptavidin-HRP conjugate to each well.

  • Incubate for 30 minutes at room temperature in the dark.

  • Wash the plate 5 times with wash buffer.

  • Add 100 µL of TMB substrate to each well.

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Add 50 µL of stop solution to each well.

  • Read the absorbance at 450 nm within 30 minutes.

4. Data Analysis:

  • Subtract the blank absorbance from all readings.

  • Plot a standard curve of absorbance versus concentration.

  • Determine the concentration of ACTH (4-11) in the samples by interpolating from the standard curve.

Conclusion

The quantification of ACTH (4-11) is crucial for understanding its biological significance. While direct, commercially available assays are limited, methods like LC-MS/MS and ELISA can be developed and validated. LC-MS/MS offers high specificity, making it a powerful tool for this purpose. ELISA, once specific antibodies are developed, can provide a high-throughput alternative. The protocols and data presented here serve as a guide for researchers to establish robust and reliable analytical methods for the quantification of ACTH (4-11).

References

Application Notes and Protocols for Studying Neuroinflammation with ACTH (4-11)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the adrenocorticotropic hormone fragment ACTH (4-11) in the study of neuroinflammation. This document outlines the theoretical basis for its use, protocols for key experiments, and expected outcomes based on the known anti-inflammatory properties of related melanocortin peptides.

Introduction

Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative and neurological diseases. It is characterized by the activation of glial cells, such as microglia and astrocytes, and the subsequent release of inflammatory mediators. Adrenocorticotropic hormone (ACTH) and other peptides derived from pro-opiomelanocortin (POMC), collectively known as melanocortins, have demonstrated potent anti-inflammatory and neuroprotective effects. These effects are mediated, in part, through a family of G protein-coupled receptors known as melanocortin receptors (MCRs), which are expressed on various cell types within the central nervous system (CNS), including neurons, microglia, and astrocytes.[1][2][3]

The therapeutic actions of full-length ACTH (ACTH 1-39) are not solely dependent on its stimulation of glucocorticoid release from the adrenal glands; direct, steroid-independent mechanisms within the CNS play a significant role.[4][5] The anti-inflammatory actions are largely attributed to the activation of MC1R, MC3R, and MC4R.[3][6] The core melanocortin binding motif is the amino acid sequence His-Phe-Arg-Trp (HFRW), which is present in ACTH as residues 6-9. The ACTH (4-11) fragment, containing a portion of this key recognition sequence, is therefore a peptide of interest for investigating targeted anti-inflammatory effects within the CNS, potentially with a distinct pharmacological profile from the full-length hormone.

These notes provide detailed protocols for researchers to investigate the efficacy of ACTH (4-11) in modulating neuroinflammatory responses in both in vitro and in vivo models.

Mechanism of Action

ACTH and other melanocortins exert their anti-inflammatory effects by binding to melanocortin receptors on immune and glial cells. This binding can lead to the suppression of pro-inflammatory signaling pathways, such as NF-κB, and a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[1][7] Concurrently, melanocortin signaling can enhance the production of anti-inflammatory cytokines, such as IL-10.[2] Specifically in the context of the CNS, ACTH has been shown to protect neurons and oligodendrocytes from inflammatory and excitotoxic damage.[2][3] The activation of MC4R in the brain is particularly implicated in neuroprotection.[5][8]

The ACTH (4-11) fragment likely interacts with MC1R, MC3R, and/or MC4R on microglia and astrocytes to modulate their activation state and cytokine release profile. The diagram below illustrates the proposed signaling pathway.

ACTH4_11_Signaling Proposed Signaling Pathway of ACTH (4-11) in Microglia cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACTH (4-11) ACTH (4-11) MCR MC1R, MC3R, or MC4R ACTH (4-11)->MCR Binding AC Adenylyl Cyclase MCR->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates NFkB_Inhib Inhibition of NF-κB Pathway PKA->NFkB_Inhib Anti_Cytokines Anti-inflammatory Cytokines (IL-10) CREB->Anti_Cytokines Promotes Transcription Gene Transcription Gene Transcription Pro_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_Inhib->Pro_Cytokines Reduces Transcription

Caption: Proposed signaling pathway of ACTH (4-11) in microglia.

Data Presentation

The following table summarizes the expected effects of melanocortin peptides on various inflammatory markers based on published literature for ACTH and related analogs. Researchers using ACTH (4-11) should aim to generate similar quantitative data to characterize its specific activity.

ParameterCell/Tissue TypeModel SystemExpected Effect of Melanocortin PeptideReference Compound(s)
Pro-inflammatory Cytokines
TNF-αMicrogliaIn vitro (LPS stimulation)DecreaseACTH, α-MSH
IL-6MicrogliaIn vitro (LPS stimulation)DecreaseACTH, α-MSH
IL-1βBrain HomogenateIn vivo (LPS injection)DecreaseACTH
IL-17CNSIn vivo (EAE model)DecreaseOral ACTH
Anti-inflammatory Cytokines
IL-10MicrogliaIn vitroIncreaseNDP-MSH
Glial Activation Markers
Iba1 / CD11bMicrogliaIn vivo (LPS, EAE)Decrease in activation morphology/stainingACTH analogs
GFAPAstrocytesIn vivo (Seizure model)Normalization of expressionACTH
Other Inflammatory Mediators
Nitric Oxide (NO)MicrogliaIn vitroDecreaseMelanocortin peptides

Experimental Protocols

Detailed methodologies for key experiments are provided below. Note: As specific data for ACTH (4-11) is limited, the suggested concentrations and doses are starting points and should be optimized for each experimental system.

Protocol 1: In Vitro Primary Microglia Activation Assay

This protocol details the isolation and culture of primary microglia and their use in an LPS-induced activation assay to test the anti-inflammatory effects of ACTH (4-11).

1. Materials and Reagents:

  • P1-P2 mouse or rat pups

  • Dissection media (e.g., HBSS)

  • Mixed glia culture medium (e.g., DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin)

  • Trypsin (2.5%)

  • DNase I

  • Poly-D-Lysine (PDL) coated T-75 flasks and culture plates

  • Lipopolysaccharide (LPS) from E. coli

  • ACTH (4-11) peptide

  • ELISA kits for cytokines of interest (e.g., TNF-α, IL-6, IL-10)

  • Griess Reagent for nitric oxide measurement

2. Workflow Diagram:

Microglia_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis P1_Pups 1. Isolate Cortices from P1-P2 Pups Dissociate 2. Mechanical & Enzymatic Dissociation P1_Pups->Dissociate Culture_Mixed 3. Culture Mixed Glial Cells (10-14 days) Dissociate->Culture_Mixed Isolate_Microglia 4. Isolate Microglia by Shaking Culture_Mixed->Isolate_Microglia Plate_Microglia 5. Plate Purified Microglia Isolate_Microglia->Plate_Microglia Pretreat 6. Pre-treat with ACTH (4-11) (e.g., 1 hr) Plate_Microglia->Pretreat Stimulate 7. Stimulate with LPS (e.g., 100 ng/mL for 24 hr) Pretreat->Stimulate Collect 8. Collect Supernatant Stimulate->Collect ELISA 9a. Cytokine Measurement (ELISA) Collect->ELISA Griess 9b. Nitric Oxide Measurement (Griess Assay) Collect->Griess

Caption: Experimental workflow for in vitro microglia activation assay.

3. Detailed Procedure:

  • Primary Microglia Isolation:

    • Isolate cortices from P1-P2 neonatal mouse or rat pups under sterile conditions.

    • Mechanically and enzymatically dissociate the tissue using trypsin and DNase I to obtain a single-cell suspension.

    • Plate the cells in PDL-coated T-75 flasks in mixed glia culture medium.

    • Culture for 10-14 days until a confluent layer of astrocytes has formed with microglia growing on top.

    • Isolate microglia by shaking the flasks on an orbital shaker (e.g., 200 rpm for 2 hours at 37°C).

    • Collect the supernatant containing the detached microglia, centrifuge, and resuspend in fresh medium.

    • Plate the purified microglia in PDL-coated 96-well or 24-well plates at a density of approximately 5 x 10^4 cells/cm². Allow cells to adhere overnight.

  • Treatment and Stimulation:

    • Prepare stock solutions of ACTH (4-11) in sterile, endotoxin-free water or PBS.

    • Remove the old medium from the microglial cultures and replace it with fresh medium containing various concentrations of ACTH (4-11) (e.g., 1 nM to 10 µM). It is recommended to perform a dose-response curve.

    • Incubate for 1 hour at 37°C.

    • Add LPS to the wells to a final concentration of 100 ng/mL (this may need optimization). Include control wells with no treatment, ACTH (4-11) alone, and LPS alone.

    • Incubate for an additional 24 hours.

  • Analysis:

    • Carefully collect the culture supernatant from each well for analysis.

    • Measure the concentrations of TNF-α, IL-6, and IL-10 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

    • Measure nitric oxide production by mixing an aliquot of the supernatant with Griess Reagent and measuring the absorbance at 540 nm.

Protocol 2: In Vivo LPS-Induced Neuroinflammation Model

This protocol describes the induction of systemic inflammation leading to neuroinflammation in mice to evaluate the therapeutic potential of ACTH (4-11).

1. Materials and Reagents:

  • Adult mice (e.g., C57BL/6, 8-12 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • ACTH (4-11) peptide

  • Sterile, pyrogen-free saline

  • Anesthesia and perfusion solutions (e.g., PBS, 4% paraformaldehyde)

  • Brain homogenization buffer with protease inhibitors

  • ELISA kits for cytokines of interest (e.g., TNF-α, IL-1β)

2. Workflow Diagram:

LPS_Workflow cluster_treatment Treatment Phase cluster_endpoint Endpoint and Tissue Collection cluster_analysis_LPS Analysis Acclimate 1. Acclimate Mice Treat_ACTH 2. Administer ACTH (4-11) or Vehicle (e.g., i.p. or i.c.v.) Acclimate->Treat_ACTH Inject_LPS 3. Inject LPS (e.g., 0.5-1 mg/kg, i.p.) 30-60 min post-treatment Treat_ACTH->Inject_LPS Sacrifice 4. Sacrifice Mice at Peak Inflammation (e.g., 4-24 hours post-LPS) Inject_LPS->Sacrifice Harvest 5. Harvest Brain Sacrifice->Harvest Dissect 6. Dissect Brain Regions (e.g., Hippocampus, Cortex) Harvest->Dissect Homogenize 7a. Homogenize Tissue for Biochemical Analysis Dissect->Homogenize Fix_Tissue 7b. Fix Tissue for Immunohistochemistry Dissect->Fix_Tissue ELISA_LPS 8a. Measure Cytokines (ELISA) Homogenize->ELISA_LPS IHC 8b. Stain for Microglia/Astrocyte Activation (Iba1, GFAP) Fix_Tissue->IHC

Caption: Experimental workflow for in vivo LPS-induced neuroinflammation.

3. Detailed Procedure:

  • Animal Groups and Treatment:

    • Divide mice into experimental groups (n=8-10 per group): Vehicle + Saline; Vehicle + LPS; ACTH (4-11) + LPS.

    • Dissolve ACTH (4-11) in sterile saline. Administer the peptide via intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection. A starting i.p. dose range could be 0.1-10 mg/kg.

    • 30-60 minutes after peptide administration, inject LPS (0.5-1 mg/kg, i.p.) to induce systemic inflammation.[9] The Vehicle + Saline group receives saline instead of LPS.

  • Tissue Collection:

    • At a predetermined time point corresponding to peak neuroinflammation (typically 4-24 hours post-LPS), euthanize the mice.[10]

    • For biochemical analysis, rapidly extract the brain, dissect regions of interest (e.g., hippocampus, cortex), and snap-freeze in liquid nitrogen.

    • For immunohistochemistry, perfuse animals with ice-cold PBS followed by 4% paraformaldehyde (PFA). Post-fix the brain in 4% PFA overnight before transferring to a sucrose (B13894) solution for cryoprotection.

  • Analysis:

    • Biochemical: Homogenize the frozen brain tissue in lysis buffer containing protease inhibitors. Centrifuge the homogenate and collect the supernatant. Measure protein concentration using a BCA assay. Quantify cytokine levels (e.g., TNF-α, IL-1β) using ELISA, normalizing to total protein content.[11]

    • Immunohistochemical: Section the fixed brain tissue using a cryostat or vibratome. Perform immunohistochemistry using antibodies against microglial markers (e.g., Iba1, CD11b) and astrocyte markers (e.g., GFAP) to assess glial activation.

Protocol 3: In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is the most common animal model for multiple sclerosis and is used to study T-cell mediated autoimmune neuroinflammation.

1. Materials and Reagents:

  • Female C57BL/6J mice (8-12 weeks old)

  • Myelin Oligodendrocyte Glycoprotein peptide (MOG 35-55)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (PTX)

  • ACTH (4-11) peptide

  • Sterile saline and PBS

2. Detailed Procedure:

  • EAE Induction:

    • On Day 0, immunize mice subcutaneously with an emulsion of MOG 35-55 (e.g., 200 µ g/mouse ) in CFA.[12]

    • Administer PTX (e.g., 200 ng/mouse) intraperitoneally on Day 0 and Day 2 post-immunization to permeabilize the blood-brain barrier.[12]

  • Treatment and Clinical Scoring:

    • Begin treatment with ACTH (4-11) or vehicle on a prophylactic (e.g., from Day 0) or therapeutic (e.g., from the onset of clinical signs, around Day 10) schedule.

    • Monitor mice daily for body weight and clinical signs of EAE using a standard scoring system (e.g., 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = quadriplegia; 5 = moribund).

  • Endpoint Analysis (at peak of disease, e.g., Day 16-18):

    • Euthanize mice and collect spinal cords and brains.

    • Process tissue for histology (e.g., Luxol Fast Blue for demyelination, H&E for immune infiltration) and immunohistochemistry (e.g., Iba1 for microglia, CD4 for T-cells).

    • Homogenize tissue for cytokine analysis by ELISA or for flow cytometry to analyze immune cell populations.

Protocol 4: Quantification of Cytokines in Brain Tissue by ELISA

This protocol provides a general method for preparing brain homogenates for cytokine measurement.

1. Detailed Procedure:

  • Homogenization:

    • Weigh the frozen brain tissue (e.g., hippocampus or cortex).

    • Add ice-cold homogenization buffer (e.g., PBS with a protease inhibitor cocktail) at a ratio of 10 µL per 1 mg of tissue.[11]

    • Homogenize the tissue on ice using a mechanical homogenizer or sonicator until no visible tissue clumps remain.

  • Centrifugation:

    • Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 20 minutes at 4°C.[11]

  • Sample Analysis:

    • Carefully collect the supernatant, avoiding the lipid layer and the pellet. This is the brain lysate.

    • Determine the total protein concentration of the lysate using a BCA or Bradford assay.

    • Use the lysate in a commercially available ELISA kit, following the manufacturer's protocol.

    • Express cytokine concentrations as pg/mg of total protein to normalize between samples.[11]

By following these protocols, researchers can effectively investigate the potential of ACTH (4-11) as a modulator of neuroinflammation and gather critical data to support its further development as a therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Bioactivity of ACTH (4-11) In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ACTH (4-11). This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve issues related to the in vitro bioactivity of the adrenocorticotropic hormone fragment (4-11).

Frequently Asked Questions (FAQs)

Q1: What is ACTH (4-11) and what is its expected in vitro activity?

A1: ACTH (4-11) is a peptide fragment of the adrenocorticotropic hormone. It is known to possess weak α-melanocyte stimulating hormone (α-MSH)-like activity. This activity is typically observed at high concentrations, in the range of 100 to 1000 nM. It is important to note that ACTH (4-11) has been reported to have lost almost all binding activity to the melanocortin 1 receptor (MC1R). Therefore, any observed bioactivity is likely mediated through other melanocortin receptors, such as MC3R or MC4R.

Q2: I am not seeing any response in my assay. What are the most common reasons for a complete lack of activity?

A2: A complete lack of activity can stem from several factors:

  • Peptide Quality and Integrity: Ensure the peptide was synthesized correctly and has the right sequence and purity. Degradation during storage can also be an issue.

  • Incorrect Cell Line: Verify that your chosen cell line expresses the target melanocortin receptor (e.g., MC3R or MC4R).

  • Assay Sensitivity: Your assay may not be sensitive enough to detect the weak activity of ACTH (4-11). Consider using a more sensitive detection method or a positive control with known potency to validate the assay setup.

  • Solubility Issues: The peptide may not be fully dissolved in your assay buffer. Refer to the troubleshooting guide below for solubility issues.

Q3: My results are inconsistent between experiments. What could be the cause of this variability?

A3: Inconsistent results are often due to variations in experimental conditions. Key factors to control are:

  • Peptide Stock Preparation: Prepare fresh stock solutions of the peptide for each experiment, or if using a frozen stock, ensure it has not undergone multiple freeze-thaw cycles.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression levels can change with prolonged culturing.

  • Cell Density: Ensure you are seeding the same number of cells for each experiment as this can significantly impact the assay window.

  • Incubation Times: Adhere strictly to the same incubation times for ligand stimulation and assay development.

Troubleshooting Guide

Problem 1: Low or No Detectable Bioactivity
Possible Cause Troubleshooting Step
Inadequate Peptide Concentration ACTH (4-11) has weak potency. Ensure you are testing a high enough concentration range, typically up to 1µM or higher.
Poor Peptide Solubility The peptide may not be fully dissolved. See the "Peptide Solubility and Handling" section below for detailed instructions.
Degraded Peptide Peptides are susceptible to degradation. Use a fresh vial of the peptide or verify the integrity of your current stock using techniques like mass spectrometry. Store lyophilized peptide at -20°C or -80°C and reconstituted solutions in small aliquots at -80°C to avoid freeze-thaw cycles.
Incorrect or Low Receptor Expression in Cells Confirm that your cell line expresses the target melanocortin receptor (MC3R or MC4R) at sufficient levels. This can be done via RT-qPCR or Western blot. Consider using a commercially available cell line with guaranteed receptor expression.
Suboptimal Assay Conditions Optimize assay parameters such as cell density, stimulation time, and the concentration of assay reagents (e.g., phosphodiesterase inhibitors like IBMX in cAMP assays).
Problem 2: Poor Data Reproducibility
Possible Cause Troubleshooting Step
Inconsistent Peptide Dilutions Prepare a fresh serial dilution series for each experiment from a freshly prepared or properly stored stock solution.
Variable Cell Health and Passage Number Maintain a consistent cell culture practice. Use cells at a similar confluency and within a defined passage number range for all experiments.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to minimize variability in reagent and cell addition.
Edge Effects in Microplates To minimize edge effects, avoid using the outer wells of the microplate for your experimental samples. Fill these wells with buffer or media.

Quantitative Data Summary

The following table summarizes the known bioactivity of ACTH (4-11) and a common positive control, α-MSH.

CompoundReceptor Target(s)Bioactivity (EC50)Typical Concentration Range for ActivityReference
ACTH (4-11) Melanocortin Receptors (likely MC3R, MC4R)Not precisely determined, considered a weak agonist.100 nM - 1000 nMCommercial supplier data
α-MSH MC1R, MC3R, MC4R, MC5R~1 - 10 nM0.1 nM - 100 nMPublished literature

Experimental Protocols

Key Experiment: Cell-Based cAMP Assay

This protocol provides a general framework for measuring ACTH (4-11)-induced cAMP production in cells expressing a melanocortin receptor. This can be adapted for various commercially available cAMP assay kits (e.g., HTRF, LANCE, ELISA-based).

1. Cell Culture and Seeding: a. Culture cells (e.g., HEK293) stably expressing the melanocortin receptor of interest (e.g., MC3R or MC4R) in appropriate growth medium. b. The day before the assay, seed the cells into a 96-well or 384-well plate at a pre-determined optimal density. Allow cells to attach overnight.

2. Peptide and Reagent Preparation: a. Reconstitute lyophilized ACTH (4-11) and a positive control (e.g., α-MSH) in sterile water or an appropriate buffer to create a high-concentration stock solution. Aliquot and store at -80°C. b. On the day of the experiment, prepare serial dilutions of the peptides in a stimulation buffer. The stimulation buffer should contain a phosphodiesterase (PDE) inhibitor, such as IBMX (0.5 mM), to prevent cAMP degradation.

3. Cell Stimulation: a. Gently remove the growth medium from the cells. b. Wash the cells once with pre-warmed stimulation buffer (without peptides). c. Add the peptide dilutions to the respective wells. Include wells with buffer only as a negative control. d. Incubate the plate at 37°C for a predetermined optimal time (e.g., 30 minutes).

4. cAMP Detection: a. Following stimulation, lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP assay kit (e.g., HTRF, LANCE, or ELISA).

5. Data Analysis: a. Generate a standard curve if required by the kit. b. Plot the assay signal against the logarithm of the peptide concentration. c. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

Signaling Pathways

ACTH_Signaling ACTH (4-11) Signaling Pathway ACTH_4_11 ACTH (4-11) MCR Melanocortin Receptor (e.g., MC3R, MC4R) ACTH_4_11->MCR Binds G_alpha_s Gαs MCR->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: Canonical signaling pathway for ACTH (4-11) via a Gs-coupled melanocortin receptor.

Experimental Workflow

Experimental_Workflow In Vitro Bioactivity Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture MCR-expressing cells Cell_Seeding 3. Seed cells in microplate Cell_Culture->Cell_Seeding Peptide_Prep 2. Prepare ACTH (4-11) dilutions Stimulation 4. Stimulate cells with peptide Peptide_Prep->Stimulation Cell_Seeding->Stimulation Detection 5. Perform cAMP detection assay Stimulation->Detection Data_Acquisition 6. Acquire data Detection->Data_Acquisition Dose_Response 7. Plot dose-response curve Data_Acquisition->Dose_Response EC50_Calc 8. Calculate EC50 Dose_Response->EC50_Calc

Caption: A typical experimental workflow for assessing the in vitro bioactivity of ACTH (4-11).

Troubleshooting Decision Tree

Troubleshooting_Tree Troubleshooting Low Bioactivity Start Low or No Bioactivity Observed Check_Peptide Is the peptide soluble and stable? Start->Check_Peptide Check_Cells Is the correct cell line used with adequate receptor expression? Check_Peptide->Check_Cells Yes Solubility_Issue Action: Review solubility protocol. Use solubilizing agents if necessary. Check_Peptide->Solubility_Issue No Check_Assay Are assay conditions optimal? Check_Cells->Check_Assay Yes Cell_Line_Issue Action: Confirm receptor expression (RT-qPCR/WB). Use a validated cell line. Check_Cells->Cell_Line_Issue No Assay_Condition_Issue Action: Optimize cell density, stimulation time, and reagent concentrations. Check_Assay->Assay_Condition_Issue No Positive_Control Does a positive control (e.g., α-MSH) work? Check_Assay->Positive_Control Yes Stability_Issue Action: Use fresh peptide stock. Verify integrity. System_OK Issue is likely with ACTH (4-11) (potency, concentration). Positive_Control->System_OK Yes System_Issue Issue with the overall assay system. Re-evaluate all components. Positive_Control->System_Issue No

Caption: A decision tree to guide troubleshooting efforts for low bioactivity of ACTH (4-11).

Technical Support Center: Optimizing ACTH (4-11) for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of Adrenocorticotropic Hormone fragment (4-11) in cell viability experiments.

Troubleshooting Guide

This section addresses common issues encountered during experimental procedures involving ACTH (4-11).

Issue / Question Potential Cause(s) Recommended Solution(s)
Low or no protective effect observed on cell viability. Suboptimal Peptide Concentration: The concentration of ACTH (4-11) may be too low to elicit a protective response or too high, potentially causing paradoxical effects.Perform a dose-response curve. Test a wide range of concentrations (e.g., from low nanomolar (nM) to high micromolar (µM)) to identify the optimal protective concentration for your specific cell type and stressor.
Peptide Instability/Degradation: Peptides can be sensitive to storage conditions, pH, and enzymatic degradation in culture media.Store the peptide stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. Consider using serum-free media during the treatment period if serum proteases are a concern.
Incorrect Timing of Treatment: The peptide may be added too early or too late relative to the application of the cellular stressor (e.g., toxin, oxidative agent).Optimize the treatment window. Test pre-treatment (adding ACTH (4-11) before the stressor), co-treatment (adding both simultaneously), and post-treatment protocols.
Cell Type and Receptor Expression: The protective effects of ACTH fragments are often mediated by specific receptors, such as the melanocortin 4 receptor (MC4R).[1][2][3] The cell line you are using may not express the appropriate receptor at sufficient levels.Verify the expression of MC4R or other relevant melanocortin receptors in your cell line via RT-qPCR, Western blot, or immunocytochemistry. If expression is low, consider using a different, more responsive cell line.
High variability between experimental replicates. Inconsistent Cell Seeding: Uneven cell density across wells can lead to significant variations in viability readouts.Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently but thoroughly between plating each set of wells. Allow plates to sit at room temperature for 15-20 minutes before incubation to ensure even cell settling.
Peptide Solubility Issues: ACTH (4-11) may not be fully dissolved, leading to inconsistent concentrations in the media.Ensure the peptide is completely dissolved in the recommended solvent (e.g., sterile water or DMSO) before further dilution in culture medium.[4] Vortex briefly and visually inspect for any precipitate.
Edge Effects: Wells on the periphery of a multi-well plate are prone to evaporation, which can alter media concentration and affect cell health.Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to create a humidity barrier.
Unexpected cytotoxicity observed at high concentrations. Off-Target Effects or Receptor Desensitization: Very high concentrations of a peptide can lead to non-specific interactions or overstimulation/desensitization of the target receptor, resulting in toxicity.[5]Refer to your dose-response curve. The optimal concentration is often a balance between efficacy and toxicity. Use the lowest concentration that provides the maximal protective effect.
Solvent Toxicity: If using a solvent like DMSO to dissolve the peptide, high final concentrations of the solvent in the culture media can be toxic to cells.Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including vehicle controls, and is below the known toxic threshold for your cell line (typically <0.5%).

Frequently Asked Questions (FAQs)

Q1: What is ACTH (4-11) and why is it used in cell viability studies?

A1: ACTH (4-11) is a peptide fragment derived from the full-length Adrenocorticotropic Hormone. While the full hormone is primarily known for stimulating cortisol release from the adrenal glands, certain fragments like ACTH (4-11) lack this hormonal activity but retain other biological functions.[6] They are often investigated for their neuroprotective and cytoprotective properties, where they can enhance cell survival and protect against various stressors like oxidative damage or excitotoxicity.[7]

Q2: What is the primary mechanism of action for ACTH (4-11)'s protective effects?

A2: The protective effects of ACTH fragments are often mediated through the activation of melanocortin receptors, particularly the MC4R.[1][2][3] Binding to this G-protein coupled receptor can trigger downstream signaling cascades, such as the cAMP/PKA pathway, which in turn can activate pro-survival transcription factors and inhibit apoptotic processes.[8][9][10]

Q3: What type of cell viability assay is recommended for use with ACTH (4-11)?

A3: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar tetrazolium salt-based assays (e.g., WST-1, XTT) are commonly used to measure metabolic activity as an indicator of cell viability.[11][12] These assays are compatible with peptide treatments. It is crucial to include proper controls, such as "media only," "cells + vehicle," and "cells + stressor," to accurately interpret the results.

Q4: What is a typical concentration range to test for ACTH (4-11)?

A4: The optimal concentration is highly cell-type and context-dependent. A good starting point for a dose-response study is a wide logarithmic range, for instance, from 1 nM to 100 µM. Some studies have shown protective effects of similar ACTH fragments in the 1-10 µM range.[11]

Q5: How should I prepare and store ACTH (4-11)?

A5: ACTH (4-11) is typically supplied as a lyophilized powder. Reconstitute it in a suitable sterile solvent (e.g., sterile water, PBS, or a small amount of DMSO for hydrophobic peptides) to create a concentrated stock solution.[4] Store this stock solution in small aliquots at -20°C or -80°C to maintain stability and avoid degradation from multiple freeze-thaw cycles. Dilute the stock solution into your cell culture medium to achieve the final desired concentration immediately before use.

Experimental Protocols & Data

Protocol: Dose-Response Determination for ACTH (4-11) using MTT Assay

This protocol outlines a general method for determining the optimal concentration of ACTH (4-11) for protecting a neuronal cell line (e.g., SH-SY5Y) against an oxidative stressor (e.g., Hydrogen Peroxide, H₂O₂).

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Peptide Preparation: Prepare a series of ACTH (4-11) dilutions in serum-free medium at 2x the final desired concentrations (e.g., ranging from 2 nM to 200 µM).

  • Treatment: After 24 hours, replace the medium with 50 µL of fresh serum-free medium containing the various 2x concentrations of ACTH (4-11). Also include "vehicle control" wells containing only the peptide's solvent. Incubate for 1 hour.

  • Induction of Stress: Add 50 µL of serum-free medium containing the stressor (e.g., H₂O₂) at a 2x concentration (pre-determined to cause ~50% cell death, e.g., 475 µM H₂O₂) to the appropriate wells.[11] For "untreated control" and "peptide only" wells, add 50 µL of serum-free medium.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals form.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.

    • Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the log of the ACTH (4-11) concentration to determine the optimal protective dose.

Sample Data Presentation

The following table summarizes hypothetical data from a dose-response experiment.

Cell LineStressor (Concentration)ACTH (4-11) ConcentrationResulting Cell Viability (% of Control)
SH-SY5YH₂O₂ (475 µM)0 µM (Vehicle)52%
SH-SY5YH₂O₂ (475 µM)10 nM65%
SH-SY5YH₂O₂ (475 µM)100 nM78%
SH-SY5YH₂O₂ (475 µM)1 µM85%
SH-SY5YH₂O₂ (475 µM)10 µM83%
SH-SY5YH₂O₂ (475 µM)100 µM71%

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Stress Induction cluster_analysis Analysis seed_cells 1. Seed Cells in 96-well Plate incubate_24h 2. Incubate 24h seed_cells->incubate_24h add_peptide 4. Add Peptide to Cells (1h) incubate_24h->add_peptide prep_peptide 3. Prepare ACTH (4-11) Dilutions add_stressor 5. Add Cellular Stressor add_peptide->add_stressor incubate_exp 6. Incubate 24h add_stressor->incubate_exp mtt_assay 7. Perform MTT Assay incubate_exp->mtt_assay read_plate 8. Measure Absorbance mtt_assay->read_plate analyze_data 9. Calculate Viability & Plot read_plate->analyze_data

Caption: Workflow for optimizing ACTH (4-11) concentration.

signaling_pathway acth ACTH (4-11) mc4r MC4R acth->mc4r Binds ac Adenylyl Cyclase mc4r->ac Activates camp cAMP ac->camp pka PKA camp->pka Activates survival Increased Cell Survival (Neuroprotection) pka->survival Promotes

Caption: ACTH (4-11) signaling pathway via MC4R.

troubleshooting_flow start Problem: No Protective Effect check_dose Dose-response performed? start->check_dose check_controls Controls OK? check_dose->check_controls Yes solution_dose Solution: Perform dose-response (nM to µM range) check_dose->solution_dose No check_receptor Cell line expresses MC4R? check_controls->check_receptor Yes solution_controls Solution: Check stressor concentration and vehicle effects check_controls->solution_controls No solution_receptor Solution: Verify receptor expression or change cell line check_receptor->solution_receptor No

References

Technical Support Center: Optimizing ACTH (4-11) Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their Adrenocorticotropic Hormone (ACTH) (4-11) assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of a high signal-to-noise ratio in an ACTH (4-11) assay?

A poor signal-to-noise ratio typically stems from either a weak signal, high background, or a combination of both. Identifying the specific cause is the first step in troubleshooting your assay.

Q2: How can I differentiate between a low signal and high background?

A low signal is characterized by low optical density (OD) readings for your standards and samples. High background is indicated by high OD readings in your blank or zero-standard wells.[1][2]

Q3: Can reagents from different ELISA kits be used interchangeably?

No, it is strongly advised not to mix reagents from different kit lots.[3] Each kit's components have been optimized to work together, and mixing them can lead to inconsistent and unreliable results.[3]

Q4: What is the "edge effect" and how can it be prevented?

The edge effect refers to the variability in results observed in the outer wells of a microplate compared to the inner wells, often due to temperature gradients during incubation. To prevent this, avoid stacking plates in the incubator and ensure even temperature distribution.[3][4]

Q5: How critical are the washing steps in an ELISA?

Washing steps are crucial for removing unbound reagents and reducing background noise.[5][6] Insufficient washing is a common cause of high background.[2][5] Conversely, overly aggressive washing can lead to the loss of bound antigen or antibodies, resulting in a weak signal.

Troubleshooting Guides

Issue 1: High Background Signal

A high background signal can mask the specific signal from your analyte, leading to a poor signal-to-noise ratio.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Insufficient Washing Increase the number of wash cycles and ensure complete aspiration of wash buffer from the wells after each wash.[2][5] Avoid letting the wells dry out completely between washes.[3]
Ineffective Blocking Optimize the blocking buffer. Common blocking agents include Bovine Serum Albumin (BSA) or non-fat dry milk.[7] The choice of blocking buffer may require empirical testing for your specific assay.[8] Ensure the blocking step is performed for the recommended time and temperature.
Cross-reactivity or Non-specific Binding Use affinity-purified or cross-adsorbed antibodies to minimize cross-reactivity.[5] Adding a non-ionic detergent like Tween-20 to the wash buffer can help reduce non-specific binding.[9]
Contaminated Reagents Use fresh, high-purity reagents and sterile, nuclease-free water.[2] Ensure that the substrate solution has not been exposed to light or contaminated.[4]
High Antibody Concentration Titrate the primary and secondary antibodies to determine the optimal concentration that provides a good signal without increasing the background.

Experimental Protocol: Optimizing Wash Steps

  • Prepare a 96-well plate coated with your ACTH (4-11) standard at a mid-range concentration.

  • After the capture antibody incubation and blocking steps, proceed to the washing stage.

  • Divide the plate into sections to test different numbers of wash cycles (e.g., 3, 4, 5, and 6 cycles).

  • Use a consistent volume of wash buffer (e.g., 300 µL per well).

  • After washing, add the detection antibody, substrate, and stop solution according to your standard protocol.

  • Measure the absorbance and compare the signal-to-background ratio for each wash condition. The optimal number of washes will yield a low background without significantly reducing the specific signal.

Issue 2: Low or No Signal

A weak or absent signal can make it impossible to detect and quantify ACTH (4-11) in your samples.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inactive Enzyme or Substrate Ensure all reagents, especially the enzyme conjugate and substrate, have been stored correctly and have not expired.[4] Test the activity of the enzyme and substrate with a known positive control.
Suboptimal Antibody Concentration The concentrations of the capture and detection antibodies are critical. Perform a titration experiment to determine the optimal concentrations for both.
Incorrect Incubation Times or Temperatures Adhere strictly to the recommended incubation times and temperatures in your protocol.[2] Insufficient incubation can lead to incomplete binding.[6]
Improper Sample Preparation or Dilution Ensure that your samples are prepared and diluted in a buffer that is compatible with the assay.[5] The sample matrix should ideally match the standard diluent.[5]
Peptide Instability ACTH (4-11) is a small peptide and may be prone to degradation. Prepare fresh peptide solutions for each experiment and avoid repeated freeze-thaw cycles.

Experimental Protocol: Antibody Titration

  • Coat a 96-well plate with a range of capture antibody concentrations (e.g., 0.5, 1, 2, 4 µg/mL) and incubate as per your protocol.

  • After blocking and washing, add a constant, mid-range concentration of your ACTH (4-11) standard to all wells.

  • Prepare a series of dilutions for your detection antibody (e.g., 1:1000, 1:2000, 1:4000, 1:8000).

  • Add the different dilutions of the detection antibody to the corresponding wells.

  • Proceed with the addition of the enzyme conjugate, substrate, and stop solution.

  • Measure the absorbance and plot the signal against the antibody concentrations to identify the combination that yields the highest specific signal with the lowest background.

Issue 3: High Variability (Poor Precision)

Inconsistent results between duplicate or replicate wells can compromise the reliability of your data.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inaccurate Pipetting Calibrate and check your pipettes regularly.[2] Use fresh pipette tips for each standard, sample, and reagent. When adding reagents, dispense them close to the bottom of the well without touching the sides.
Incomplete Mixing Gently tap the plate or use a plate shaker after adding reagents to ensure thorough mixing. Avoid introducing bubbles.
Plate not Washed Uniformly Ensure that all wells are washed with the same volume and for the same duration. If using an automated plate washer, check that all ports are clear and dispensing evenly.[2]
Temperature Gradients ("Edge Effect") Incubate plates in a humidified chamber to minimize evaporation from the outer wells. Do not stack plates during incubation.[3][4]

Visual Guides

Diagram 1: General Troubleshooting Workflow

This diagram outlines a logical approach to diagnosing and resolving common issues in ACTH (4-11) assays.

Caption: A workflow for troubleshooting common ELISA issues.

Diagram 2: ACTH Signaling Pathway

ACTH (1-39) primarily signals through the melanocortin 2 receptor (MC2R), a G-protein coupled receptor. While the specific signaling of ACTH (4-11) is less characterized and considered weak, it is thought to interact with melanocortin receptors. The canonical ACTH signaling pathway is depicted below.

G ACTH ACTH MC2R MC2R (Melanocortin 2 Receptor) ACTH->MC2R Binds to G_Protein G-protein (Gs) MC2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Steroidogenesis Stimulation of Steroidogenesis (e.g., Cortisol Production) PKA->Steroidogenesis

Caption: The canonical ACTH signaling cascade via MC2R.

References

Technical Support Center: ACTH (4-11) Experimental Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to prevent the degradation of ACTH (4-11) in experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of ACTH (4-11) degradation in my experimental solution?

A1: The primary cause of ACTH (4-11) degradation in experimental solutions, such as cell culture media or cell lysates, is enzymatic activity from proteases.[1][2] These enzymes can be released by cells into the surrounding medium or liberated from within the cells during lysis.[1] Additionally, chemical instability, such as oxidation and hydrolysis, can also contribute to degradation, especially under suboptimal storage conditions.

Q2: I'm seeing inconsistent results in my cell-based assays using ACTH (4-11). Could this be a stability issue?

A2: Yes, inconsistent results are a common symptom of peptide degradation. If ACTH (4-11) is degrading in your assay, its effective concentration will decrease over time, leading to variable biological responses. This is particularly relevant in longer-term experiments.

Q3: How should I properly store my lyophilized and reconstituted ACTH (4-11)?

A3: For maximum stability, lyophilized ACTH (4-11) should be stored at -20°C or -80°C in a desiccated environment. Once reconstituted, the peptide solution is much less stable. It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. For short-term storage (a few days), 4°C is acceptable.

Q4: What is the recommended solvent for reconstituting ACTH (4-11)?

A4: The manufacturer of ACTH (4-11) recommends reconstituting in sterile, distilled water, PBS (pH 7.2), DMF, or DMSO.[3] For peptides with basic residues like ACTH (4-11), if solubility in water is an issue, a small amount of dilute acetic acid can be used. Always use sterile buffers to prevent microbial contamination, which can introduce proteases.

Q5: Should I be concerned about proteases in my cell culture supernatant?

A5: Yes, cell lines such as HeLa and HEK293 are known to secrete proteases into the culture medium.[4][5] These can include aminopeptidases and other proteases that can degrade peptides like ACTH (4-11).[4] Therefore, for experiments involving the addition of ACTH (4-11) to cell cultures, degradation by secreted proteases is a significant concern.

Troubleshooting Guides

Issue 1: Loss of ACTH (4-11) Activity in Cell Culture Experiments

Symptoms:

  • Diminished or no biological effect of the peptide over time.

  • Inconsistent dose-response curves.

  • High variability between replicate experiments.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Solutions
Enzymatic Degradation by Secreted Proteases 1. Add Protease Inhibitors: Supplement your cell culture medium with a broad-spectrum protease inhibitor cocktail immediately before adding ACTH (4-11). Ensure the cocktail is compatible with your cell line and does not interfere with the assay.
2. Reduce Incubation Time: If possible, shorten the duration of the experiment to minimize the exposure of the peptide to proteases.
3. Use Serum-Free Media: If your experiment allows, switch to a serum-free medium, as serum is a major source of proteases. If serum is required, use heat-inactivated serum to reduce enzymatic activity.
Adsorption to Labware 1. Use Low-Binding Plastics: Peptides can adsorb to the surface of standard plastics. Use low-protein-binding microplates and tubes.
2. Include a Carrier Protein: Adding a carrier protein like Bovine Serum Albumin (BSA) at a concentration of 0.1% to your peptide solutions can help prevent adsorption.
Incorrect Storage of Working Solutions 1. Prepare Freshly: Prepare working solutions of ACTH (4-11) immediately before each experiment from a frozen stock aliquot.
2. Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to prevent degradation from repeated temperature changes.
Issue 2: Precipitate Formation in ACTH (4-11) Stock or Working Solutions

Symptoms:

  • Visible particles or cloudiness in the peptide solution.

  • Difficulty in obtaining a clear solution upon reconstitution.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Solutions
Poor Solubility 1. Optimize Reconstitution Solvent: If you encounter solubility issues with water, try reconstituting in a small amount of 10% acetic acid before diluting with your experimental buffer. For very hydrophobic peptides, a small amount of DMSO or DMF can be used for the initial stock, followed by dilution in aqueous buffer.
2. Sonication: Briefly sonicate the solution in a water bath to aid dissolution. Avoid excessive heating.
Aggregation 1. Check pH of Buffer: Ensure the pH of your final working solution is between 5 and 7, as extreme pH can promote aggregation.
2. Store at Appropriate Concentration: Storing peptides at very high concentrations can sometimes lead to aggregation. If this is an issue, consider storing your stock solution at a slightly lower concentration.

Quantitative Data on ACTH Stability

While specific half-life data for ACTH (4-11) in various experimental solutions is limited, data for the full-length ACTH (1-39) in biological fluids can provide a useful, albeit conservative, estimate of its stability. Proteolytic degradation is a primary concern, and the stability of ACTH is significantly influenced by temperature and the presence of protease inhibitors.

Table 1: Stability of Endogenous ACTH (1-39) in Human EDTA Whole Blood

Storage TemperatureAdditiveTimeRemaining ACTH (%)Reference
4°CNone (EDTA tube)8 hoursStable (>~90%)[6]
4°CAprotinin4 hoursStable (>~90%)[6]
22°C (Room Temp)Aprotinin2 hoursStable (>~90%)[6]
22°C (Room Temp)None (EDTA tube)> 2 hoursUnstable[6]

Note: The stability of the shorter ACTH (4-11) fragment may differ, and its degradation in cell culture media containing secreted proteases could be more rapid. The half-life of ACTH in human blood is estimated to be between 10 and 30 minutes.[7]

Experimental Protocols

Protocol 1: Reconstitution and Storage of ACTH (4-11)
  • Equilibration: Before opening, allow the vial of lyophilized ACTH (4-11) to warm to room temperature in a desiccator to prevent condensation.

  • Reconstitution:

    • Briefly centrifuge the vial to ensure all the powder is at the bottom.

    • Add the appropriate volume of sterile, cold solvent (e.g., sterile distilled water or PBS, pH 7.2) to achieve the desired stock concentration (e.g., 1 mg/mL).

    • Gently vortex or pipette up and down to dissolve the peptide completely. If solubility is an issue, refer to the troubleshooting guide.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparing ACTH (4-11) Working Solutions with Protease Inhibitors for Cell Culture
  • Thaw Stock Solution: Thaw a single-use aliquot of the ACTH (4-11) stock solution on ice.

  • Prepare Medium with Inhibitors:

    • To your pre-warmed cell culture medium, add a broad-spectrum protease inhibitor cocktail at the manufacturer's recommended concentration (e.g., 1X).

    • Gently mix the medium.

  • Prepare Final Working Solution:

    • Dilute the thawed ACTH (4-11) stock solution directly into the protease inhibitor-containing medium to achieve the final desired experimental concentration.

    • Use this final working solution immediately in your cell-based assay.

Visualizations

experimental_workflow cluster_prep Peptide Preparation cluster_exp Experiment Setup reconstitute Reconstitute Lyophilized ACTH (4-11) in Sterile Solvent aliquot Aliquot into Single-Use Low-Binding Tubes reconstitute->aliquot store Store Aliquots at -80°C aliquot->store thaw Thaw One Aliquot on Ice store->thaw prepare_working Prepare Final Working Solution in Medium with Inhibitors thaw->prepare_working add_inhibitors Add Protease Inhibitor Cocktail to Cell Culture Medium add_inhibitors->prepare_working add_to_cells Add Working Solution to Cells prepare_working->add_to_cells

Caption: Workflow for handling ACTH (4-11) to minimize degradation.

signaling_pathway ACTH ACTH (4-11) Receptor Cell Surface Receptor ACTH->Receptor Binding Degradation Degradation ACTH->Degradation Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation Biological_Response Biological Response (e.g., Gene Expression) Signaling_Cascade->Biological_Response Protease Secreted Proteases Protease->Degradation

Caption: Degradation of ACTH (4-11) by proteases interferes with signaling.

References

addressing ACTH (4-11) solubility challenges in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges associated with the adrenocorticotropic hormone fragment, ACTH (4-11).

Troubleshooting Guide and FAQs

This section addresses common issues and questions related to the solubility and handling of ACTH (4-11) in a question-and-answer format.

Q1: My ACTH (4-11) peptide won't dissolve in my aqueous buffer. What should I do?

A1: Difficulty in dissolving ACTH (4-11) can arise from several factors, including the peptide's intrinsic properties and the buffer composition. The amino acid sequence of ACTH (4-11) is Met-Glu-His-Phe-Arg-Trp-Gly-Lys.[1][2][] Based on its amino acid composition, ACTH (4-11) has a net positive charge at neutral pH due to the presence of Lysine, Arginine, and Histidine residues.[1]

Here is a step-by-step approach to troubleshoot solubility issues:

  • Start with Sterile Water: The recommended first step for dissolving most peptides is to use sterile, distilled, or deionized water.[4][5][6]

  • Consider an Acidic Solution: Since ACTH (4-11) is a basic peptide, using a dilute acidic solution can significantly improve its solubility.[1][5][7] Try a 10%-30% acetic acid solution.[1]

  • Use of Organic Solvents: If the peptide remains insoluble, a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) can be used.[1][7] It is crucial to first dissolve the peptide completely in the organic solvent before slowly adding the aqueous buffer to the desired concentration.[8]

  • Sonication: To aid dissolution, gentle sonication can be applied.[5]

Q2: What is the recommended solvent for preparing a stock solution of ACTH (4-11)?

A2: For preparing a stock solution, it is advisable to use a solvent that can be easily removed by lyophilization if necessary, such as water or dilute acetic acid.[8] However, if solubility is a major concern, DMSO or DMF are effective solvents. Stock solutions in organic solvents should be stored at -20°C or -80°C.[1] Be aware that peptides containing methionine, like ACTH (4-11), may be susceptible to oxidation in DMSO.[8]

Q3: I'm seeing precipitation after adding my ACTH (4-11) stock solution to my aqueous buffer. How can I prevent this?

A3: Precipitation upon dilution is a common issue, especially when using organic solvents to create the stock solution. To prevent this, add the peptide stock solution dropwise to the aqueous buffer while gently vortexing or stirring.[8] This gradual addition helps to avoid localized high concentrations of the peptide that can lead to aggregation and precipitation.

Q4: How should I store my lyophilized ACTH (4-11) and its solutions?

A4:

  • Lyophilized Peptide: Store lyophilized ACTH (4-11) at -20°C or -80°C in a desiccated, dark environment.[1][] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[8]

  • Aqueous Solutions: Peptide solutions are much less stable than the lyophilized powder.[5] It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][9] Aqueous solutions of some ACTH fragments are not recommended to be stored for more than one day.

Q5: Can ACTH (4-11) aggregate? If so, how can I minimize it?

A5: Peptide aggregation is a known issue that can affect experimental results.[10] While specific aggregation studies on ACTH (4-11) are limited, general principles for preventing protein and peptide aggregation can be applied:

  • Control pH and Ionic Strength: The solubility of peptides is often lowest at their isoelectric point (pI). Adjusting the pH of the buffer away from the pI can increase solubility and reduce aggregation.[10]

  • Use of Excipients: Certain additives, known as excipients, can help stabilize peptides in solution and prevent aggregation. These can include sugars, polyols, or non-ionic surfactants.

  • Avoid Vigorous Agitation: Excessive shaking or stirring can induce aggregation. Gentle mixing is recommended.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for ACTH (4-11) from various sources.

Solvent/BufferConcentrationSource(s)
Phosphate-Buffered Saline (PBS), pH 7.210 mg/mL
Dimethylformamide (DMF)10 mg/mL
Dimethyl Sulfoxide (DMSO)10 mg/mL
Chloroform50 mg/mL[4]
DichloromethaneSoluble[4]
MethanolSoluble[4]
Ethyl AcetateSoluble[4]
WaterSoluble (qualitative)[1]

Experimental Protocols

Protocol 1: Solubilization of ACTH (4-11) in Aqueous Buffer

This protocol provides a step-by-step method for dissolving ACTH (4-11) for use in aqueous experimental systems.

Materials:

  • Lyophilized ACTH (4-11) peptide

  • Sterile, deionized water

  • 10% (v/v) Acetic Acid solution (optional)

  • Dimethyl Sulfoxide (DMSO) (optional)

  • Target aqueous buffer (e.g., PBS, pH 7.2)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate Peptide: Allow the vial of lyophilized ACTH (4-11) to come to room temperature before opening.

  • Initial Dissolution Attempt in Water: a. Add a small, measured volume of sterile deionized water to the vial to create a concentrated stock solution (e.g., 10 mg/mL). b. Gently vortex the vial to mix. If the peptide does not fully dissolve, proceed to the next step.

  • Acidification for Basic Peptides: a. If the peptide is not soluble in water, add a small volume of 10% acetic acid dropwise while vortexing until the peptide dissolves.

  • Use of Organic Solvent for Hydrophobic Peptides: a. If the peptide remains insoluble, use a minimal amount of DMSO to dissolve the peptide completely. b. Ensure the final concentration of DMSO in your experimental setup is compatible with your assay (typically <0.5%).

  • Dilution into Final Buffer: a. Once the peptide is fully dissolved in the initial solvent, slowly add the stock solution dropwise to your target aqueous buffer while gently vortexing. b. Visually inspect the solution for any signs of precipitation.

  • Sonication (Optional): If minor cloudiness persists, sonicate the solution for a few minutes in a water bath sonicator.

  • Sterilization: If required for your application, filter the final solution through a 0.22 µm sterile filter.

Visualizations

ACTH (4-11) Solubilization Workflow

G cluster_0 Solubilization Protocol start Start: Lyophilized ACTH (4-11) water Add Sterile Water start->water dissolved1 Completely Dissolved? water->dissolved1 acid Add 10% Acetic Acid dissolved1->acid No dilute Dilute Dropwise into Aqueous Buffer dissolved1->dilute Yes dissolved2 Completely Dissolved? acid->dissolved2 dmso Add Minimal DMSO dissolved2->dmso No dissolved2->dilute Yes dissolved3 Completely Dissolved? dmso->dissolved3 dissolved3->dilute Yes insoluble Insoluble - Re-evaluate Approach dissolved3->insoluble No sonicate Sonicate (Optional) dilute->sonicate end End: Solubilized ACTH (4-11) Solution sonicate->end

Caption: A workflow diagram illustrating the step-by-step process for dissolving ACTH (4-11).

General ACTH Signaling Pathway

G cluster_1 ACTH Signaling Cascade acth ACTH mc2r MC2R (Melanocortin 2 Receptor) acth->mc2r Binds to gs Gαs Protein mc2r->gs Activates ac Adenylyl Cyclase gs->ac Activates camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates creb CREB Phosphorylation pka->creb Phosphorylates steroidogenesis Steroidogenesis (e.g., Cortisol Production) creb->steroidogenesis Stimulates note Note: ACTH (4-11) has significantly weaker activity at MC1R and is a fragment of the full ACTH peptide.

Caption: A simplified diagram of the general ACTH signaling pathway.

References

minimizing off-target effects of ACTH (4-11) in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for ACTH (4-11) Research. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize off-target effects in their experiments involving Adrenocorticotropic hormone (ACTH) fragment (4-11).

Frequently Asked Questions (FAQs)

Q1: What is ACTH (4-11) and what is its primary on-target receptor?

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone produced by the cleavage of pro-opiomelanocortin (POMC).[1][2] The full-length ACTH peptide is a ligand for the melanocortin 2 receptor (MC2R), also known as the ACTH receptor, which is its primary on-target receptor.[3][4] The fragment ACTH (4-11) contains the minimal message sequence (Met-Glu-His-Phe-Arg-Trp-Gly-Lys) and is known to be involved in various physiological processes.[5] While full-length ACTH is highly specific for MC2R, fragments like ACTH (4-11) can interact with other melanocortin receptor subtypes, which can lead to off-target effects.[3][6]

Q2: What are the potential off-target receptors for ACTH (4-11)?

The melanocortin system has five known G protein-coupled receptors (MC1R-MC5R).[3][4] While full-length ACTH is selective for MC2R, it and its fragments can bind to other melanocortin receptors with varying affinities.[7] These other receptors (MC1R, MC3R, MC4R, MC5R) are considered potential off-target receptors for ACTH fragments.[3][8] For example, at high concentrations (100-1000 nM), ACTH (4-11) can exhibit weak α-melanocyte stimulating hormone (α-MSH) potency, suggesting interaction with receptors like MC1R, for which it otherwise has very low binding activity.[5] Off-target binding to receptors like MC4R can lead to unintended physiological effects, such as those related to anxiety or food intake.[3][7]

Q3: Why is minimizing off-target effects critical in experiments?

Minimizing off-target effects is crucial for several reasons:

  • Reproducibility: Uncontrolled off-target effects can introduce significant variability between experiments, making results difficult to reproduce.

  • Therapeutic Development: In a drug development context, off-target effects can cause undesirable side effects, making it essential to ensure high selectivity for the intended therapeutic target.[6][9] The use of selective compounds is necessary to clarify the distinct physiological roles of the different melanocortin receptors.[3]

Troubleshooting Guide

This section addresses common issues encountered during experiments with ACTH (4-11) that may be related to off-target effects.

Issue 1: Unexpected or Inconsistent Biological Response

You observe a physiological or cellular effect that is not consistent with the known signaling pathway of your intended target receptor.

Potential Cause Troubleshooting Steps
High Peptide Concentration The concentration of ACTH (4-11) is too high, leading to activation of lower-affinity off-target receptors.[5]
Activation of Multiple MCRs The observed effect is a composite of activating the on-target receptor and one or more off-target melanocortin receptors (MC1R, MC3R, MC4R, MC5R).[7]
Peptide Instability/Degradation The peptide may be degrading, and the resulting fragments could have different binding profiles.
Issue 2: High Variability Between Experimental Repeats
Potential Cause Troubleshooting Steps
Inconsistent Peptide Preparation Minor variations in the final concentration of ACTH (4-11) can lead to different levels of off-target receptor engagement.
Variable Expression of Off-Target Receptors The expression levels of off-target receptors may vary between cell passages or individual animals, leading to inconsistent responses.

Receptor Binding and Dose-Response Data

Understanding the binding affinities and effective concentrations of ACTH and its fragments is key to designing experiments that minimize off-target effects.

Table 1: Melanocortin Receptor (MCR) Ligand Selectivity
ReceptorPrimary Endogenous Ligand(s)Binds ACTH?Key Function(s)
MC1R α-MSHYesPigmentation, Anti-inflammatory effects[3]
MC2R ACTH Yes (High Selectivity) Steroidogenesis in the adrenal gland [1][4]
MC3R γ-MSHYesEnergy homeostasis, Inflammation[3]
MC4R α-MSH, β-MSHYesEnergy homeostasis, Food intake, Anxiety[3][7]
MC5R α-MSHYesExocrine gland function[3]
Table 2: ACTH Dose-Response Parameters for Cortisol Secretion

The following table summarizes dose-response parameters for endogenous ACTH stimulating cortisol secretion, providing an example of the physiological concentration range. Researchers should establish specific dose-response curves for their experimental system.

ParameterDescriptionEstimated Value (Median and Range)
EC₅₀ The ACTH concentration that produces 50% of the maximal cortisol secretion response.5.1 pmol/L (2.2–9.5 pmol/L)[10]
Efficacy The maximum rate of cortisol secretion that can be stimulated by ACTH.8.4 nmol/L/min (3.1–20 nmol/L/min)[10]

Note: These values are for endogenous full-length ACTH in humans and serve as a reference. The EC₅₀ for ACTH (4-11) and its off-target effects may differ significantly and must be determined empirically.

Experimental Protocols

Protocol 1: Dose-Response Curve for Functional Activity (cAMP Assay)

This protocol determines the EC₅₀ of ACTH (4-11) on a target receptor by measuring cyclic AMP (cAMP) production, a downstream second messenger for all MCRs.[11]

  • Cell Culture: Plate cells expressing the receptor of interest in a 96-well plate and culture until they reach 80-90% confluency.

  • Peptide Preparation: Prepare a serial dilution of ACTH (4-11) in a suitable assay buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX). Concentrations should span a wide range, for example, from 1 pM to 10 µM.

  • Cell Stimulation:

    • Wash the cells gently with pre-warmed buffer.

    • Add the various concentrations of ACTH (4-11) to the wells. Include a negative control (buffer only) and a positive control (e.g., 1 µM full-length ACTH for MC2R or α-MSH for other MCRs).

    • Incubate at 37°C for a predetermined time (e.g., 15-30 minutes).

  • Cell Lysis: Lyse the cells according to the manufacturer's protocol for your chosen cAMP assay kit.

  • cAMP Quantification: Measure intracellular cAMP levels using a competitive immunoassay kit (e.g., ELISA, HTRF).

  • Data Analysis: Plot the cAMP concentration against the log of the ACTH (4-11) concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC₅₀.

Protocol 2: Off-Target Effect Validation Using a Selective Antagonist

This protocol helps confirm if an observed effect is mediated by a specific off-target receptor.

  • Determine Optimal Concentrations:

    • From a dose-response experiment (Protocol 1), determine the EC₈₀ (the concentration that gives 80% of the maximal response) for your ACTH (4-11) peptide.

    • Determine the IC₅₀ of the selective antagonist for the suspected off-target receptor from literature or a separate experiment. Use a concentration that is 10-100 fold higher than its IC₅₀ to ensure complete blockade.

  • Experimental Setup: Prepare four experimental groups:

    • Vehicle Control (buffer only)

    • ACTH (4-11) only (at its EC₈₀)

    • Antagonist only

    • ACTH (4-11) + Antagonist

  • Pre-incubation with Antagonist: Add the antagonist to the designated wells/animals and incubate for a sufficient time to allow for receptor binding (e.g., 30 minutes) before adding the agonist.

  • Agonist Stimulation: Add ACTH (4-11) to the appropriate groups and proceed with the functional assay (e.g., cAMP measurement, behavioral test).

  • Data Analysis: Compare the response in the "ACTH (4-11) only" group to the "ACTH (4-11) + Antagonist" group. A significant reduction in the response in the presence of the antagonist confirms the involvement of that specific off-target receptor.

Visualizations

Signaling Pathways

G cluster_ligand Ligand cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway (at high concentration) ACTH_4_11 ACTH (4-11) MC2R MC2R/MRAP (On-Target) ACTH_4_11->MC2R Low Conc. MCxR MC1/3/4/5R (Off-Target) ACTH_4_11->MCxR High Conc. Gs_On Gs Protein MC2R->Gs_On AC_On Adenylyl Cyclase Gs_On->AC_On cAMP_On ↑ cAMP AC_On->cAMP_On PKA_On PKA Activation cAMP_On->PKA_On Response_On Desired Biological Response PKA_On->Response_On Gs_Off Gs Protein MCxR->Gs_Off AC_Off Adenylyl Cyclase Gs_Off->AC_Off cAMP_Off ↑ cAMP AC_Off->cAMP_Off PKA_Off PKA Activation cAMP_Off->PKA_Off Response_Off Unintended Side Effects PKA_Off->Response_Off

Caption: On-target vs. potential off-target signaling pathways for ACTH (4-11).

Experimental Workflow

G Start Start: Unexpected Experimental Result Hypothesis Hypothesize Off-Target Receptor Activation Start->Hypothesis Decision Validation Method? Hypothesis->Decision Antagonist Select & Procure Selective Antagonist Decision->Antagonist Pharmacological KO_Model Utilize Receptor Knockout (KO) Model Decision->KO_Model Genetic Experiment Perform Functional Assay (e.g., cAMP, behavioral test) Antagonist->Experiment KO_Model->Experiment Analysis Analyze & Compare Results: (Agonist vs. Agonist + Antagonist) or (WT vs. KO) Experiment->Analysis Conclusion Conclusion: Off-Target Effect Confirmed/ Refuted Analysis->Conclusion

Caption: Workflow for validating a suspected off-target effect of ACTH (4-11).

Logic for Dose Selection

G Start Start: Define Experiment LitReview 1. Literature Review for Established Dose Ranges Start->LitReview DoseResponse 2. Perform In-House Dose-Response Assay LitReview->DoseResponse FindEC50 3. Determine EC50 for On-Target Effect DoseResponse->FindEC50 CheckOffTarget 4. Test for Off-Target Activation at >EC50 Doses FindEC50->CheckOffTarget SelectDose 5. Select Lowest Effective Concentration with Minimal Off-Target Activity CheckOffTarget->SelectDose Off-Target Activity is Minimal/Absent ReEvaluate Re-evaluate Assay or Peptide CheckOffTarget->ReEvaluate Significant Off-Target Activity Proceed Proceed with Experiments SelectDose->Proceed

Caption: Logical workflow for selecting an optimal experimental dose of ACTH (4-11).

References

Technical Support Center: Controlling for Variability in ACTH (4-11) Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing variability in experiments involving Adrenocorticotropic Hormone (4-11) (ACTH (4-11)).

Frequently Asked Questions (FAQs)

Q1: What is ACTH (4-11) and what are its primary biological activities?

ACTH (4-11) is a peptide fragment of the full-length Adrenocorticotropic Hormone. Its primary reported biological activities include weakly inducing the differentiation of melanocytes at high concentrations and inhibiting angiotensin-converting enzyme (ACE) activity.[1][2]

Q2: My ACTH (4-11) peptide won't dissolve properly. What should I do?

Poor peptide solubility can be a significant source of variability.[3] For ACTH (4-11), which is a hydrophilic peptide, it is best to first attempt dissolution in sterile, distilled water. If solubility issues persist, consider the following:

  • Sonication: Brief sonication can help to break up aggregates and facilitate dissolution.

  • pH Adjustment: A slight adjustment in pH may improve solubility. However, be mindful of the potential impact on peptide stability and the experimental system.

  • Chaotropic Agents: In some cases, low concentrations of chaotropic agents like guanidinium (B1211019) chloride or urea (B33335) can be used, but their compatibility with the downstream assay must be verified.

Q3: I'm observing inconsistent results in my cell-based assays with ACTH (4-11). What are the potential sources of this variability?

Inconsistent results in cell-based assays are a common challenge. Several factors can contribute to this variability:

  • Peptide Degradation: Peptides are susceptible to degradation by proteases present in cell culture media and secreted by cells.[4][5][6] This can lead to a decrease in the effective concentration of ACTH (4-11) over the course of the experiment.

  • Cell Passage Number: The responsiveness of cells to stimuli can change with increasing passage number. It is crucial to use cells within a consistent and defined passage range for all experiments.

  • Inconsistent Cell Seeding Density: Variations in the initial number of cells seeded can lead to differences in cell confluence and metabolic activity, which can affect the experimental outcome.

  • Serum Variability: If using serum-containing media, batch-to-batch variability in serum composition can introduce significant experimental noise. Consider using serum-free media or heat-inactivated serum to minimize this.

  • Improper Storage: Repeated freeze-thaw cycles can degrade the peptide.[3] Aliquoting the peptide upon reconstitution is highly recommended.

Q4: How can I minimize peptide degradation in my experiments?

Minimizing peptide degradation is critical for obtaining reproducible results. Consider the following strategies:

  • Use of Protease Inhibitors: Supplementing the cell culture media with a broad-spectrum protease inhibitor cocktail can help to reduce enzymatic degradation of ACTH (4-11).

  • Reduced Incubation Times: If the experimental design allows, shorter incubation times can limit the extent of peptide degradation.

  • Serum-Free Media: Using serum-free media can reduce the concentration of exogenous proteases.

  • Freshly Prepared Solutions: Always prepare fresh solutions of ACTH (4-11) for each experiment to avoid degradation that may occur during storage in solution.

Q5: Are there any known off-target effects of ACTH (4-11)?

While ACTH (4-11) is a fragment of ACTH, its binding affinity for melanocortin receptors can differ. For instance, it has been reported to have very low activity at the melanocortin 1 receptor (MC1R).[1] However, full-length ACTH can activate all five melanocortin receptor subtypes.[7] It is important to consider the potential for ACTH (4-11) to interact with other receptors, especially at high concentrations.

Troubleshooting Guides

Issue 1: Low or No Response in Melanocyte Differentiation Assay
Potential Cause Troubleshooting Step
Suboptimal Peptide Concentration ACTH (4-11) has weak potency for inducing melanocyte differentiation and requires high concentrations (e.g., 100-1,000 nM).[1] Perform a dose-response experiment to determine the optimal concentration for your specific cell line and culture conditions.
Peptide Degradation Prepare fresh ACTH (4-11) solution for each experiment. Consider adding a protease inhibitor cocktail to the culture medium.
Cell Line Unresponsiveness Confirm that the melanocyte cell line used is responsive to melanocortin peptides. Not all melanocyte cultures are responsive.[8] Use a positive control such as alpha-Melanocyte-Stimulating Hormone (α-MSH) to verify the responsiveness of your cells.
Inappropriate Culture Conditions Ensure that the culture medium and supplements are optimized for melanocyte differentiation. The presence of certain mitogens, like phorbol (B1677699) esters, can interfere with differentiation.[9]
Issue 2: High Variability in ACE Inhibition Assay Results
Potential Cause Troubleshooting Step
Inaccurate Pipetting Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of the peptide.
Variable Enzyme Activity Prepare a fresh working solution of Angiotensin-Converting Enzyme (ACE) for each assay. Ensure the enzyme has been stored correctly and has not lost activity.
Substrate Instability Protect the ACE substrate from light and prepare it fresh as recommended by the manufacturer.
Presence of Interfering Substances Ensure that the buffer used to dissolve ACTH (4-11) does not interfere with the ACE assay. Run a vehicle control (buffer without peptide) to check for any background signal.
Incorrect Incubation Time or Temperature Strictly adhere to the recommended incubation times and temperatures for the ACE inhibition assay.

Data Presentation

Table 1: Stability of Peptides in Cell Culture Media Over Time

This table summarizes data on the degradation of peptides with N-terminal amines in cell culture media, which can be used as a proxy to understand the potential stability challenges with ACTH (4-11).

Time (hours)% Peptide Remaining (hMSCs)% Peptide Remaining (hUVECs)% Peptide Remaining (Macrophages)
0100100100
1~80~90~95
4~40~70~80
8<25~50~60
24<5~20~30
48<5<10<10

Data adapted from a study on the degradation of peptide libraries in different cell types.[4][5]

Table 2: Effect of Storage Conditions on ACTH Stability

This table provides data on the stability of full-length ACTH under different storage conditions, which can serve as a guideline for handling ACTH (4-11).

ConditionTime (hours)% ACTH Stability
EDTA at 4°C8Stable
EDTA + Aprotinin at 4°C4Stable
EDTA + Aprotinin at 22°C2Stable
EDTA-plasma at 4°C (with aprotinin)894.0%
EDTA-plasma at 22°C (with aprotinin)492.0%
EDTA-plasma at 4°C (without aprotinin)892.6%
EDTA-plasma at 22°C (without aprotinin)288.8%

Data compiled from studies on ACTH stability in whole blood and plasma.[10][11]

Experimental Protocols

Protocol 1: Melanocyte Differentiation Assay

This protocol provides a general framework for assessing the effect of ACTH (4-11) on melanocyte differentiation.

Materials:

  • Melanocyte cell line (e.g., B16 mouse melanoma cells)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • ACTH (4-11) peptide

  • Alpha-Melanocyte-Stimulating Hormone (α-MSH) as a positive control

  • Phosphate-buffered saline (PBS)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine) solution

  • Sodium hydroxide (B78521) (NaOH)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed melanocytes in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Peptide Treatment: Prepare serial dilutions of ACTH (4-11) (e.g., 10 nM to 10 µM) and α-MSH (e.g., 1 nM to 1 µM) in cell culture medium. Remove the old medium from the cells and add the peptide solutions. Include a vehicle control (medium only).

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Melanin (B1238610) Content Assay:

    • Wash the cells twice with PBS.

    • Lyse the cells with 1N NaOH.

    • Measure the absorbance of the lysate at 475 nm using a microplate reader.

  • Tyrosinase Activity Assay:

    • Wash the cells twice with PBS.

    • Lyse the cells with a buffer containing 0.1% Triton X-100.

    • Add L-DOPA solution to the lysate and incubate at 37°C for 1 hour.

    • Measure the absorbance at 475 nm to quantify the formation of dopachrome.

  • Data Analysis: Normalize the melanin content and tyrosinase activity to the total protein content of each well. Plot the dose-response curves to determine the EC50 values.

Protocol 2: Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol describes a colorimetric assay to measure the ACE inhibitory activity of ACTH (4-11).

Materials:

Procedure:

  • Prepare Reagents: Dissolve ACE, HHL, ACTH (4-11), and captopril in borate buffer.

  • Assay Reaction:

    • In a 96-well plate, add 50 µL of borate buffer to the blank wells.

    • Add 50 µL of different concentrations of ACTH (4-11) or captopril to the sample and positive control wells.

    • Add 20 µL of ACE solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Start the reaction by adding 50 µL of HHL solution to all wells.

    • Incubate at 37°C for 30 minutes.

  • Stop Reaction: Stop the reaction by adding 250 µL of 1M HCl.

  • Extraction: Add 1.5 mL of ethyl acetate to each well, vortex, and centrifuge to separate the layers. Transfer 1 mL of the upper ethyl acetate layer to a new tube.

  • Color Development: Evaporate the ethyl acetate. Add 3 mL of pyridine and 1 mL of benzene sulfonyl chloride. Heat at 100°C for 5 minutes. Cool and add 5 mL of distilled water.

  • Measurement: Measure the absorbance at 410 nm using a microplate reader.

  • Calculation: Calculate the percentage of ACE inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Visualizations

experimental_workflow_melanocyte_differentiation cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed Melanocytes (96-well plate) add_peptides Add Peptides to Cells seed_cells->add_peptides Adhesion prepare_peptides Prepare Peptide Dilutions (ACTH 4-11, α-MSH) prepare_peptides->add_peptides incubate Incubate (72 hours) add_peptides->incubate melanin_assay Melanin Content Assay incubate->melanin_assay tyrosinase_assay Tyrosinase Activity Assay incubate->tyrosinase_assay data_analysis Data Analysis (Dose-Response Curves) melanin_assay->data_analysis tyrosinase_assay->data_analysis

Workflow for Melanocyte Differentiation Assay

signaling_pathway_acth cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response ACTH ACTH MC2R MC2R (Melanocortin 2 Receptor) ACTH->MC2R Binds G_protein Gs Protein MC2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Steroidogenesis Steroidogenesis PKA->Steroidogenesis Phosphorylates Targets troubleshooting_logic_low_response start Low/No Response in Assay check_concentration Is Peptide Concentration Optimal? start->check_concentration check_degradation Is Peptide Degrading? check_concentration->check_degradation No solution_dose_response Solution: Perform Dose-Response check_concentration->solution_dose_response Yes check_cell_responsiveness Are Cells Responsive? check_degradation->check_cell_responsiveness No solution_fresh_peptide Solution: Use Fresh Peptide & Protease Inhibitors check_degradation->solution_fresh_peptide Yes check_conditions Are Culture Conditions Correct? check_cell_responsiveness->check_conditions No solution_positive_control Solution: Use Positive Control (e.g., α-MSH) check_cell_responsiveness->solution_positive_control Yes solution_optimize_culture Solution: Optimize Culture Medium check_conditions->solution_optimize_culture No

References

stability and storage recommendations for ACTH (4-11) peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of ACTH (4-11) peptide, alongside troubleshooting guides for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized ACTH (4-11) peptide?

A1: For optimal stability, lyophilized ACTH (4-11) peptide should be stored in a freezer at -20°C or -80°C, protected from moisture and light.[1][2][3] When stored correctly, the lyophilized powder can be stable for several years.[2] Before opening the vial, it is crucial to allow it to warm to room temperature in a desiccator to prevent condensation, as many peptides are hygroscopic.[4][5]

Q2: What is the recommended procedure for reconstituting ACTH (4-11) peptide?

A2: The solubility of ACTH (4-11) can vary. It is recommended to first attempt reconstitution in sterile, distilled water.[6] If the peptide does not dissolve, trying a 10%-30% acetic acid solution is a common next step. For highly hydrophobic peptides, a small amount of an organic solvent like DMSO can be used for initial solubilization, followed by slow dilution with the desired aqueous buffer.[6]

Q3: How should I store the reconstituted ACTH (4-11) peptide solution?

A3: Peptide solutions are significantly less stable than the lyophilized powder.[3][4] For short-term storage (2-7 days), the solution can be kept at 4°C.[1] For longer-term storage, it is advisable to aliquot the solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][2][5] One supplier suggests that in solvent, the peptide is stable for up to 6 months at -80°C and 1 month at -20°C when stored sealed and protected from light.[6]

Q4: What are the main factors that can affect the stability of ACTH (4-11)?

A4: Several factors can impact the stability of ACTH (4-11). These include:

  • Temperature: Higher temperatures accelerate degradation.[7][8]

  • pH: The pH of the solution can influence solubility and the rate of chemical degradation pathways like deamidation.[9] Storing peptide solutions at a slightly acidic pH of 5-6 is often recommended.[4]

  • Oxidation: Peptides containing methionine (Met), cysteine (Cys), or tryptophan (Trp) residues, such as ACTH (4-11) which contains Met and Trp, are susceptible to oxidation.[2] Storing under an inert gas like nitrogen or argon can mitigate this.[6]

  • Proteolytic Degradation: In biological samples, proteases can rapidly degrade peptides. The use of protease inhibitors can help to improve stability in these contexts.[7][8]

  • Freeze-Thaw Cycles: Repeated freezing and thawing can physically stress the peptide, leading to aggregation and degradation.[1][2]

Stability Data Summary

While specific quantitative stability data for ACTH (4-11) is limited in publicly available literature, the stability of the parent molecule, ACTH, in biological matrices provides valuable insights. The following tables summarize the stability of ACTH under various conditions. Researchers should consider these as a guide and perform their own stability assessments for ACTH (4-11) in their specific experimental setups.

Table 1: Stability of Lyophilized ACTH (4-11) Peptide

Storage ConditionRecommended DurationSource(s)
-80°CUp to 2 years[6]
-20°CUp to 1 year[6]
Room TemperatureWeeks[3]

Table 2: Stability of Reconstituted ACTH (4-11) Peptide Solution

Storage ConditionRecommended DurationSource(s)
-80°CUp to 6 months[6]
-20°CUp to 1 month[6]
4°C2-7 days[1]

Table 3: Stability of ACTH in Human Plasma

Storage ConditionAdditiveDuration of StabilitySource(s)
4°CEDTA8 hours[7][10]
4°CEDTA + Aprotinin4 hours[7][10]
Room Temperature (~22°C)EDTA + Aprotinin2 hours[7][10]
Room TemperatureEDTAUp to 6 hours[11]

Experimental Protocols

Protocol for Assessing ACTH (4-11) Stability by RP-HPLC

A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is crucial for quantifying the peptide and its degradation products over time.

1. Preparation of Stock Solution:

  • Accurately weigh a small amount of lyophilized ACTH (4-11) peptide.

  • Reconstitute the peptide in a suitable solvent (e.g., water with a small percentage of acetonitrile (B52724) or 0.1% TFA) to a known concentration (e.g., 1 mg/mL).

2. Stability Study Setup:

  • Aliquot the stock solution into several vials for each storage condition to be tested (e.g., -20°C, 4°C, room temperature, 37°C).

  • At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve one aliquot from each condition.

3. RP-HPLC Analysis:

  • Column: A C18 column is commonly used for peptide analysis.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the peptide and its degradation products. A typical gradient might be 5-95% B over 30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV detection at 214 nm or 280 nm.

  • Injection Volume: 20 µL.

4. Data Analysis:

  • Integrate the peak area of the intact ACTH (4-11) peptide at each time point.

  • Calculate the percentage of the remaining peptide at each time point relative to the initial time point (t=0).

  • Monitor for the appearance of new peaks, which indicate degradation products.

Troubleshooting Guides

Issue 1: Peptide Solubility Problems

Question: My ACTH (4-11) peptide is not dissolving in my desired buffer. What should I do?

Answer:

  • Initial Steps: Always start by trying to dissolve a small test amount of the peptide.[12] Ensure the peptide vial has warmed to room temperature before opening to avoid moisture absorption.[13]

  • Solvent Selection:

    • Start with sterile, deionized water.

    • If unsuccessful, and given that ACTH (4-11) has a net positive charge at neutral pH, try a dilute acidic solution such as 10% acetic acid.[12]

    • For very hydrophobic peptides, a small amount of an organic solvent like DMSO, DMF, or acetonitrile can be used to create a stock solution.[13]

  • Dissolution Technique:

    • Sonication can help break up aggregates and improve solubility.[13][14]

    • When diluting a stock solution in an organic solvent into an aqueous buffer, add the stock solution slowly while vortexing the buffer to prevent precipitation.[15]

  • pH Adjustment: The solubility of a peptide is often lowest at its isoelectric point (pI). Adjusting the pH of the buffer away from the pI can increase solubility.[9]

Issue 2: Unexpected Experimental Results (e.g., Low Bioactivity)

Question: The biological activity of my ACTH (4-11) in a cell-based assay is lower than expected. What could be the cause?

Answer:

  • Peptide Integrity:

    • Degradation: Improper storage or handling (e.g., multiple freeze-thaw cycles) can lead to peptide degradation.[16][17] It is recommended to use freshly prepared solutions or properly stored single-use aliquots.

    • Purity: Verify the purity of the peptide stock using a technique like HPLC. Impurities from the synthesis process can interfere with the assay.[18]

  • Peptide Aggregation: Peptides can form aggregates in solution, which may be biologically inactive.[16] Use sonication during reconstitution and consider the solubility limits in your assay buffer.

  • Assay Conditions:

    • Cell Health: Ensure your cells are healthy, within a low passage number, and free from contamination.[16]

    • Reagent Quality: Other reagents in your assay, such as cell culture medium or serum, may have degraded.[16]

    • Solvent Effects: If using an organic solvent like DMSO to dissolve the peptide, ensure the final concentration in the assay is not cytotoxic to your cells (typically <0.5%).[16]

  • TFA Interference: Peptides are often supplied as trifluoroacetate (B77799) (TFA) salts, which can be acidic. High concentrations of TFA can affect cell-based assays.[17][19]

Issue 3: High Variability Between Experiments

Question: I am observing significant variability in my results when using ACTH (4-11) across different experiments. How can I improve consistency?

Answer:

  • Standardize Peptide Preparation:

    • Always use the same protocol for reconstituting and diluting the peptide.

    • Use single-use aliquots to avoid variability from freeze-thaw cycles.

  • Consistent Assay Procedures:

    • Use cells from the same passage number and at a consistent confluency.

    • Ensure precise and consistent timing for all incubation steps.

    • Use a consistent method for reading and quantifying the results.[18]

  • Control for Inoculum Density (for antimicrobial assays): The number of bacteria used can significantly impact the Minimum Inhibitory Concentration (MIC).[18]

  • Monitor Media Composition: The pH and presence of salts in the assay medium can influence peptide activity.[18]

Visualizations

ACTH Signaling Pathway

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACTH ACTH MC2R MC2R ACTH->MC2R Binds G_Protein Gs Protein MC2R->G_Protein Activates MRAP MRAP MRAP->MC2R Required for function AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates and Activates Gene_Expression Steroidogenic Gene Expression CREB->Gene_Expression Promotes

Experimental Workflow for Stability Testing

Stability_Workflow start Start reconstitute Reconstitute ACTH (4-11) start->reconstitute aliquot Aliquot for each storage condition and time point reconstitute->aliquot storage Store at defined conditions (e.g., -20°C, 4°C, RT) aliquot->storage sampling Retrieve samples at specified time points storage->sampling hplc Analyze by RP-HPLC sampling->hplc data Calculate % remaining peptide and identify degradation products hplc->data end End data->end

Troubleshooting Logic for Low Bioactivity

Troubleshooting_Bioactivity start Low Bioactivity Observed check_storage Check peptide storage and handling start->check_storage check_solubility Verify peptide solubility and look for aggregation start->check_solubility check_assay Review assay conditions (cells, reagents, solvent) start->check_assay improper_storage Improper storage? (e.g., freeze-thaw) check_storage->improper_storage solubility_issue Solubility issue? check_solubility->solubility_issue assay_issue Assay condition issue? check_assay->assay_issue use_new_aliquot Use a new aliquot improper_storage->use_new_aliquot Yes reoptimize_solubilization Re-optimize solubilization protocol solubility_issue->reoptimize_solubilization Yes troubleshoot_assay Troubleshoot specific assay components assay_issue->troubleshoot_assay Yes

References

Technical Support Center: Solid-Phase Synthesis of ACTH (4-11)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the solid-phase synthesis of Adrenocorticotropic Hormone (ACTH) fragment 4-11. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this peptide.

Troubleshooting Guides

The solid-phase synthesis of ACTH (4-11), with the sequence Met-Glu-His-Phe-Arg-Trp-Gly, presents unique challenges due to the presence of reactive amino acid residues such as Methionine (Met), Histidine (His), and Tryptophan (Trp). These residues are susceptible to various side reactions that can lead to low yield and purity of the final product.

Issue 1: Low Cleavage Yield and Incomplete Deprotection

Symptoms:

  • Low overall yield of the crude peptide after cleavage from the resin.

  • Mass spectrometry (MS) analysis of the crude product shows the presence of peptide fragments still attached to protecting groups.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Incomplete removal of side-chain protecting groups Use a cleavage cocktail with appropriate scavengers to prevent re-attachment of protecting groups. For ACTH (4-11), a common cleavage cocktail is Reagent K: TFA/water/phenol/thioanisole (B89551)/EDT (82.5:5:5:5:2.5). The scavengers in this cocktail protect the Trp, Met, and His residues.
Premature cleavage from the resin If using a hyper-acid sensitive resin, consider switching to a resin with moderate acid lability. Ensure that the coupling and deprotection steps do not expose the resin to overly acidic conditions.
Steric hindrance near the cleavage site Optimize the cleavage time and temperature. Prolonged cleavage time (e.g., 2-4 hours) at room temperature may be necessary.
Issue 2: Presence of Impurities and Side-Products in Crude Peptide

Symptoms:

  • Multiple peaks observed during High-Performance Liquid Chromatography (HPLC) analysis of the crude product.

  • MS analysis reveals masses corresponding to known side-products of Met, His, and Trp.

Troubleshooting Specific Side Reactions:

Amino AcidCommon Side ReactionPrevention and Mitigation Strategies
Methionine (Met) Oxidation to methionine sulfoxide (B87167) (+16 Da) and S-alkylation by carbocations.Prevention: Use a cleavage cocktail containing scavengers like thioanisole and 1,2-ethanedithiol (B43112) (EDT). Reagent H (TFA/phenol/thioanisole/EDT/water/DMS/ammonium iodide) is specifically designed for Met-containing peptides. Reversal: Methionine sulfoxide can be reduced back to methionine post-synthesis using reagents like N-methylmercaptoacetamide.
Histidine (His) Racemization of the chiral center during coupling. Modification of the imidazole (B134444) ring by carbocations.Prevention: Use a side-chain protecting group for His, such as Trityl (Trt). During coupling, use activation methods that minimize racemization, for example, by adding HOBt or Oxyma Pure.
Tryptophan (Trp) Alkylation of the indole (B1671886) ring by carbocations generated during deprotection. Oxidation of the indole ring.Prevention: Protect the indole nitrogen with a Boc group (Fmoc-Trp(Boc)-OH). Use scavengers like triisopropylsilane (B1312306) (TIS) and water in the cleavage cocktail to trap carbocations.

Frequently Asked Questions (FAQs)

Q1: What is a "difficult sequence" and does ACTH (4-11) fall into this category?

A "difficult sequence" in solid-phase peptide synthesis (SPPS) refers to a peptide chain that is prone to aggregation and formation of stable secondary structures on the resin. This can hinder the accessibility of reagents to the growing peptide chain, leading to incomplete reactions and low yields. While ACTH (4-11) is a relatively short peptide, the presence of hydrophobic residues like Phenylalanine and Tryptophan can contribute to aggregation, especially as the peptide chain elongates.

Q2: How can I monitor the completion of coupling and deprotection steps during the synthesis of ACTH (4-11)?

The Kaiser test is a common qualitative method to detect the presence of free primary amines on the resin. A positive result (blue color) after a coupling step indicates that the reaction is incomplete. However, for sequences that are prone to aggregation, the Kaiser test can sometimes give false negative results as the aggregated peptide chains may block the access of the ninhydrin (B49086) reagent to the free amines. In such cases, it is advisable to perform a small-scale test cleavage and analyze the product by MS to confirm the sequence.

Q3: What are the recommended purification strategies for synthetic ACTH (4-11)?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides like ACTH (4-11). A C18 column is typically used with a gradient of water and acetonitrile, both containing an ion-pairing agent like trifluoroacetic acid (TFA) (0.1%). The gradient conditions will need to be optimized based on the hydrophobicity of the peptide and the separation of impurities.

Q4: What are the expected yield and purity for the solid-phase synthesis of ACTH (4-11)?

The yield and purity of synthetic peptides can vary significantly depending on the synthesis protocol, the quality of reagents, and the efficiency of purification. For a short peptide like ACTH (4-11), a crude purity of 60-80% can be expected. After purification by RP-HPLC, a purity of >95% is achievable. The overall yield of the purified peptide is typically in the range of 10-30%.

Experimental Protocols

Manual Fmoc Solid-Phase Peptide Synthesis of ACTH (4-11)

This protocol describes the manual synthesis of H-Met-Glu-His-Phe-Arg-Trp-Gly-OH on a pre-loaded Wang resin.

Materials:

  • Fmoc-Gly-Wang resin

  • Fmoc-Trp(Boc)-OH

  • Fmoc-Arg(Pbf)-OH

  • Fmoc-Phe-OH

  • Fmoc-His(Trt)-OH

  • Fmoc-Glu(OtBu)-OH

  • Fmoc-Met-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage Cocktail (Reagent K: 82.5% TFA, 5% water, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for each amino acid in the sequence from C-terminus to N-terminus):

    • Dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Wash the resin with DMF (5 times) and DCM (3 times).

    • Perform a Kaiser test to confirm the completion of the coupling.

  • Final Fmoc Deprotection: After the final coupling of Fmoc-Met-OH, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail (Reagent K) to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by RP-HPLC using a C18 column and a water/acetonitrile gradient with 0.1% TFA.

    • Analyze the purified fractions by MS to confirm the molecular weight.

Visualizations

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Coupling 3. Amino Acid Coupling Deprotection->Coupling Wash 4. Washing Coupling->Wash Repeat Repeat for each a-amino acid Wash->Repeat Repeat->Deprotection Next cycle Final_Deprotection 5. Final Deprotection Repeat->Final_Deprotection Final cycle Cleavage 6. Cleavage & Deprotection Final_Deprotection->Cleavage Purification 7. Purification Cleavage->Purification Analysis 8. Analysis Purification->Analysis

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Side_Reactions cluster_Met Methionine Side Reactions cluster_His Histidine Side Reactions cluster_Trp Tryptophan Side Reactions Met Methionine Met_Ox Methionine Sulfoxide (+16 Da) Met->Met_Ox Oxidation Met_Alk S-Alkylation Met->Met_Alk Alkylation His Histidine His_Rac Racemization His->His_Rac Base-mediated His_Mod Imidazole Modification His->His_Mod Carbocations Trp Tryptophan Trp_Alk Indole Alkylation Trp->Trp_Alk Carbocations Trp_Ox Oxidation Trp->Trp_Ox Oxidizing agents

Caption: Common side reactions for problematic amino acids in ACTH (4-11).

Troubleshooting_Workflow Start Low Yield or Purity? Check_Crude Analyze Crude Product (HPLC, MS) Start->Check_Crude Identify_Problem Identify Problem Check_Crude->Identify_Problem Incomplete_Reaction Incomplete Reaction (Deprotection/Coupling) Identify_Problem->Incomplete_Reaction Side_Products Presence of Side-Products Identify_Problem->Side_Products Aggregation Peptide Aggregation Identify_Problem->Aggregation Optimize_Deprotection Optimize Deprotection: - Increase time - Use stronger base (e.g., DBU) Incomplete_Reaction->Optimize_Deprotection Optimize_Coupling Optimize Coupling: - Double couple - Change coupling reagents Incomplete_Reaction->Optimize_Coupling Optimize_Cleavage Optimize Cleavage: - Use appropriate scavengers - Increase cleavage time Side_Products->Optimize_Cleavage Modify_Synthesis Modify Synthesis: - Use 'difficult sequence' strategies - Change resin Aggregation->Modify_Synthesis

Caption: Troubleshooting workflow for solid-phase peptide synthesis.

Technical Support Center: Overcoming ACTH (4-11) Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ACTH (4-11). This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to peptide aggregation, particularly at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is ACTH (4-11) and why does it tend to aggregate at high concentrations?

A1: ACTH (4-11) is a peptide fragment of the full adrenocorticotropic hormone (ACTH).[1] While it is generally considered non-amyloidogenic on its own, like many peptides, it can be prone to aggregation under certain conditions.[2][3] Aggregation is a process where individual peptide molecules associate to form larger, often insoluble, species.[4] The primary drivers for this at high concentrations are:

  • Increased Intermolecular Interactions: Higher concentrations bring peptide molecules into closer proximity, increasing the likelihood of hydrophobic and electrostatic interactions that lead to self-association.[5][6]

  • Physicochemical Instability: Factors such as pH, temperature, and ionic strength can significantly influence the stability of the peptide in solution, promoting aggregation.[4][5][6] Studies on semi-solid formulations have shown that high concentrations of ACTH can increase the hardness and adhesiveness of the preparation.[7][8]

Q2: My ACTH (4-11) powder is not dissolving properly. What is the recommended procedure?

A2: Difficulty in dissolving ACTH (4-11) can be the first sign of potential aggregation issues. A stepwise approach using different solvents is recommended.

  • Aqueous Solvent First: Attempt to dissolve the peptide in sterile, distilled water.

  • Acidic Solution: If it fails to dissolve in water, try a 10%-30% acetic acid solution. ACTH is an alkaline substance, and an acidic environment can increase its stability and solubility.[7][8][9]

  • Organic Solvent (Last Resort): For highly hydrophobic batches that do not dissolve in the previous steps, use a minimal amount of an organic solvent like DMSO to dissolve the peptide. Subsequently, dilute the solution slowly with your aqueous buffer to the desired final concentration.[9]

Q3: How does solution pH affect ACTH (4-11) aggregation, and how can I optimize it?

A3: pH is a critical factor in peptide stability.[5][6] The net charge of a peptide is dependent on the solution's pH. Aggregation is often minimized when electrostatic repulsion between molecules is maximized, which occurs at pH values away from the peptide's isoelectric point (pI). For ACTH, which is alkaline, using a slightly acidic pH can enhance stability.[7][8] Optimizing the pH of your buffers is one of the most practical and effective strategies to prevent aggregation.[5][6]

Q4: What excipients or additives can be used to prevent or reduce ACTH (4-11) aggregation?

A4: Several excipients can be incorporated into your formulation to enhance the stability of ACTH (4-11):

  • Co-solvents and Surfactants: These can help solubilize the peptide, but care must be taken as some surfactants can produce peroxides that may lead to oxidation.[5][6]

  • PEGylation: Attaching polyethylene (B3416737) glycol (PEG) to the peptide creates a steric barrier that physically hinders molecules from getting close enough to aggregate.[6][10]

  • Amino Acids: Specific amino acids, such as arginine and lysine, can act as "sequence breakers." They are thought to disrupt the hydrophobic interactions that are a primary cause of aggregation.[11]

Q5: I suspect my prepared ACTH (4-11) solution contains aggregates. How can I verify this?

A5: Visual inspection for cloudiness or precipitation is the first step. For quantitative and qualitative confirmation, the following analytical techniques are recommended:

  • Size-Exclusion Chromatography (SEC): This is a standard method for separating and quantifying monomers, dimers, and larger aggregates based on their size.[12]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in your solution, allowing for the detection of larger aggregate species.

  • Thioflavin T (ThT) Fluorescence Assay: This assay is specifically used to detect the presence of amyloid-like fibrils. ThT dye binds to the cross-beta sheet structures characteristic of these fibrils and emits a strong fluorescent signal.[13]

  • Circular Dichroism (CD) Spectroscopy: CD can detect changes in the peptide's secondary structure, which often accompany aggregation events.[2]

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Action(s)
Poor Solubility / Visible Particles During Reconstitution Peptide hydrophobicity, inappropriate solvent, early-stage aggregation.Follow the Stepwise Dissolution Protocol. Start with water, then a weak acid (acetic acid), and finally a minimal amount of an organic solvent like DMSO if necessary.[9]
Solution Becomes Cloudy or Forms Precipitate Over Time Physical instability, pH shift, temperature fluctuations, freeze-thaw stress.Optimize the formulation pH to be away from the peptide's isoelectric point.[5][6] Consider adding stabilizing excipients like arginine or PEG.[6][11] For frozen stocks, aliquot to avoid repeated freeze-thaw cycles.
Inconsistent or Reduced Activity in Bioassays Presence of soluble or insoluble aggregates, chemical degradation.Characterize the aggregation state of your peptide solution using SEC before each experiment to ensure consistency.[12] Confirm the peptide's primary structure and purity via mass spectrometry.
High Viscosity in High-Concentration Formulations Strong intermolecular interactions leading to self-association.Re-evaluate the formulation buffer and pH. Screen for viscosity-reducing excipients. Note that increased viscosity can sometimes negatively impact release rates from semi-solid matrices.[14]

Quantitative Data Summary

Table 1: Reported Solubility of ACTH (4-11)

Solvent Reported Solubility
PBS (pH 7.2) 10 mg/mL[1]
DMF 10 mg/mL[1]
DMSO 10 mg/mL[1]
Chloroform 50 mg/mL[]
Dichloromethane Soluble[]
Methanol Soluble[]

| Ethyl Acetate | Soluble[] |

Table 2: Effect of ACTH Concentration on Physicochemical Properties of a Semi-Solid Formulation (Data summarized from studies on emulsion ointments)

ACTH Concentration Effect on Spreadability Effect on Hardness & Adhesiveness Effect on Release Rate
5 mg/g Best spreadability[7] - -
15 mg/g - - Highest recovery from glycerol (B35011) ointment base[14]

| 25 mg/g | Lowest spreadability[7] | Increased[7][8] | Slowest release[7][8] |

Key Experimental Protocols

Protocol 1: Stepwise Dissolution of ACTH (4-11)

  • Preparation: Calculate the required volume of solvent to achieve the target concentration.

  • Step 1 (Water): Add the calculated volume of high-purity water to the vial of lyophilized ACTH (4-11). Vortex gently. Visually inspect for complete dissolution.

  • Step 2 (Acidic Solution): If the peptide is not fully soluble in water, prepare a 10% acetic acid solution. Add this solution dropwise while vortexing until the peptide dissolves. Note the final volume used.

  • Step 3 (Organic Solvent): If solubility issues persist, add a minimal volume of DMSO (e.g., 10-20 µL) to the vial to dissolve the peptide. Once dissolved, slowly add your desired aqueous buffer to reach the final concentration, vortexing gently during the addition.

  • Final Step: Once dissolved, the solution can be sterile-filtered through a 0.22 µm filter if required.

Protocol 2: Quantification of Aggregation using Size-Exclusion Chromatography (SEC)

  • System Preparation: Equilibrate an SEC column (e.g., Agilent AdvanceBio SEC 300Å) with an appropriate aqueous mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a constant flow rate.[12]

  • Sample Preparation: Prepare the ACTH (4-11) solution at the desired concentration in the mobile phase. Filter the sample if it contains visible particulates.

  • Standard Preparation: Prepare a molecular weight standard mix to calibrate the column.

  • Injection and Analysis: Inject a defined volume of the ACTH (4-11) sample onto the column. Monitor the eluent using a UV detector at 280 nm.

  • Data Interpretation: Analyze the resulting chromatogram. The retention time of the peaks corresponds to the hydrodynamic size of the species. Earlier eluting peaks represent higher molecular weight aggregates, while the main, later-eluting peak represents the monomer. Integrate the peak areas to quantify the relative percentage of monomer, dimer, and higher-order aggregates.

Protocol 3: Detection of Amyloid-like Fibrils using Thioflavin T (ThT) Assay

  • Reagent Preparation: Prepare a stock solution of ThT (e.g., 3 µM) in a suitable buffer (e.g., 50 mM glycine, pH 8.5).[13] Protect the solution from light.

  • Sample Preparation: Incubate the ACTH (4-11) solution under conditions suspected of causing aggregation (e.g., 37°C with agitation). Prepare a negative control (buffer only) and a positive control if available (e.g., pre-formed Aβ42 fibrils).

  • Assay: In a 96-well microplate, add a small aliquot (e.g., 15 µL) of your incubated sample, negative control, and positive control to wells containing the ThT working solution (e.g., 185 µL).

  • Measurement: Immediately measure the fluorescence intensity on a plate reader with excitation at ~440 nm and emission at ~485 nm.

  • Data Interpretation: A significant increase in fluorescence intensity in the ACTH (4-11) sample compared to the negative control indicates the presence of amyloid-like fibrils with cross-beta sheet structures.[13]

Visual Guides and Pathways

TroubleshootingWorkflow start Start: Reconstitute ACTH (4-11) Powder dissolve_water Attempt to Dissolve in Sterile Water start->dissolve_water check_soluble_water Is it fully soluble? dissolve_water->check_soluble_water dissolve_acid Add 10-30% Acetic Acid Solution Dropwise check_soluble_water->dissolve_acid No success Solution Prepared Successfully. Proceed to Experiment. check_soluble_water->success Yes check_soluble_acid Is it fully soluble? dissolve_acid->check_soluble_acid dissolve_dmso Use Minimal DMSO, then Dilute with Buffer check_soluble_acid->dissolve_dmso No check_soluble_acid->success Yes check_soluble_dmso Is it fully soluble? dissolve_dmso->check_soluble_dmso check_soluble_dmso->success Yes fail Persistent Aggregation. Re-evaluate peptide source, purity, or formulation strategy. check_soluble_dmso->fail No

Caption: Troubleshooting workflow for ACTH (4-11) dissolution.

AggregationFactors cluster_factors Driving Factors cluster_mechanisms Molecular Mechanisms conc High Peptide Concentration hydro Increased Hydrophobic Interactions conc->hydro ph Suboptimal pH (near pI) electro Reduced Electrostatic Repulsion ph->electro temp Temperature Stress temp->hydro ionic Ionic Strength ionic->electro aggregation Peptide Aggregation hydro->aggregation electro->aggregation

Caption: Key factors and mechanisms influencing peptide aggregation.

MitigationStrategies problem ACTH (4-11) Aggregation cat1 Formulation Optimization problem->cat1 cat2 Chemical Modification problem->cat2 cat3 Process Control problem->cat3 ph_opt pH Optimization cat1->ph_opt excipients Use Stabilizing Excipients (e.g., Arginine, Surfactants) cat1->excipients pegylation PEGylation cat2->pegylation temp_control Temperature Control cat3->temp_control storage Optimize Storage (e.g., Aliquoting) cat3->storage

Caption: Overview of strategies to mitigate ACTH (4-11) aggregation.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of ACTH (4-11) and alpha-MSH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of two closely related peptides: Adrenocorticotropic hormone (4-11) (ACTH (4-11)) and alpha-Melanocyte-Stimulating Hormone (α-MSH). Both peptides are derived from the same precursor molecule, pro-opiomelanocortin (POMC), and share a core amino acid sequence, leading to some overlapping biological functions. However, key structural differences result in distinct receptor affinities and potencies, which are critical for their specific physiological roles and therapeutic potential.

Executive Summary

Alpha-MSH is a potent agonist for several melanocortin receptors (MCRs), playing significant roles in pigmentation, inflammation, and energy homeostasis. In contrast, ACTH (4-11), a fragment of the full-length ACTH, exhibits significantly weaker biological activity. It demonstrates a much-reduced affinity for melanocortin receptors and consequently possesses only a fraction of the potency of α-MSH in functional assays. This guide will delve into the quantitative differences in their receptor binding and activation, and provide an overview of the experimental methodologies used to determine these characteristics.

Data Presentation: Quantitative Comparison

PeptideMC1R Ki (nM)MC3R Ki (nM)MC4R Ki (nM)MC5R Ki (nM)
alpha-MSH 0.12316605700
ACTH (4-11) Significantly higher than α-MSH (weak binding)Data not availableData not availableData not available

Note: Ki values represent the concentration of the ligand that binds to 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.

Signaling Pathways and Biological Activities

Both α-MSH and, to a much lesser extent, ACTH (4-11) exert their effects through G protein-coupled melanocortin receptors, primarily signaling through the adenylyl cyclase/cAMP pathway.

Alpha-MSH Signaling Pathway

Activation of melanocortin receptors by α-MSH leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit a cellular response.

alpha_MSH_Signaling alpha_MSH α-MSH MCR Melanocortin Receptor (MC1R, MC3R, MC4R, MC5R) alpha_MSH->MCR Binds G_Protein Gαs Protein MCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Cellular Response (e.g., Melanogenesis, Anti-inflammatory effects) Downstream->Response

Figure 1: Alpha-MSH Signaling Pathway.
ACTH (4-11) Signaling Pathway

Due to its weak binding affinity, ACTH (4-11) is a very weak activator of this pathway, requiring significantly higher concentrations to elicit a minimal response compared to α-MSH.

ACTH_4_11_Signaling ACTH_4_11 ACTH (4-11) MCR Melanocortin Receptor ACTH_4_11->MCR Weak Binding G_Protein Gαs Protein MCR->G_Protein Weak Activation AC Adenylyl Cyclase G_Protein->AC Weak Activation cAMP cAMP AC->cAMP Minimal Conversion PKA Protein Kinase A (PKA) cAMP->PKA Minimal Activation Downstream Downstream Targets PKA->Downstream Minimal Phosphorylation Response Weak Cellular Response Downstream->Response

Figure 2: ACTH (4-11) Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to compare the biological activities of ACTH (4-11) and α-MSH.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand to a receptor.

Binding_Assay_Workflow Start Start: Prepare cell membranes expressing the target melanocortin receptor. Incubate Incubate membranes with a fixed concentration of radiolabeled ligand (e.g., [¹²⁵I]NDP-α-MSH) and varying concentrations of the unlabeled competitor peptide (ACTH (4-11) or α-MSH). Start->Incubate Separate Separate bound from free radioligand by rapid filtration through glass fiber filters. Incubate->Separate Wash Wash filters to remove non-specifically bound radioligand. Separate->Wash Measure Measure the radioactivity of the filters using a gamma counter. Wash->Measure Analyze Analyze the data using non-linear regression to determine the IC50 value (concentration of competitor that inhibits 50% of radioligand binding). Measure->Analyze Calculate Calculate the Ki value from the IC50 using the Cheng-Prusoff equation. Analyze->Calculate End End: Determine Binding Affinity (Ki) Calculate->End

Figure 3: Competitive Radioligand Binding Assay Workflow.

Detailed Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture cells stably or transiently expressing the human melanocortin receptor of interest (e.g., MC1R, MC3R, MC4R, or MC5R) in appropriate media.

    • Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]NDP-α-MSH), and varying concentrations of the unlabeled test peptide (α-MSH or ACTH (4-11)).

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Place the filters into scintillation vials with a scintillation cocktail and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This assay measures the ability of a ligand to stimulate the production of intracellular cyclic AMP (cAMP), a key second messenger in melanocortin receptor signaling.

Detailed Protocol:

  • Cell Culture:

    • Seed cells expressing the target melanocortin receptor into a 96-well plate and culture overnight.

  • Assay Procedure:

    • Wash the cells with a pre-warmed assay buffer.

    • Add the test peptide (α-MSH or ACTH (4-11)) at various concentrations to the wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

    • Lyse the cells to release the intracellular cAMP.

  • cAMP Detection:

    • Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or luminescence-based assays).

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the peptide concentration.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 value (the concentration of the peptide that produces 50% of the maximal response).

Melanogenesis Assay

This assay assesses the ability of the peptides to stimulate melanin (B1238610) production in cultured melanocytes, a primary physiological function of MC1R activation.

Detailed Protocol:

  • Cell Culture:

    • Seed B16 melanoma cells in a multi-well plate and allow them to adhere.

  • Treatment:

    • Treat the cells with varying concentrations of α-MSH or ACTH (4-11) for a period of 48-72 hours.

  • Melanin Measurement:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells with a sodium hydroxide (B78521) solution.

    • Measure the absorbance of the cell lysates at 405 nm to quantify the melanin content.

    • Normalize the melanin content to the total protein concentration of the cell lysate.

  • Data Analysis:

    • Plot the melanin content against the logarithm of the peptide concentration to determine the dose-response relationship.

Conclusion

The experimental data clearly demonstrate that α-MSH is a potent agonist at several melanocortin receptors, mediating a range of physiological effects. In stark contrast, ACTH (4-11) exhibits significantly attenuated biological activity, characterized by weak receptor binding and low potency in functional assays. This difference in activity, despite their shared core sequence, highlights the critical role of the full peptide structure in determining receptor interaction and subsequent signaling. These findings are crucial for the rational design of selective melanocortin receptor ligands for therapeutic applications. Researchers and drug development professionals should consider the profound differences in the biological profiles of these two peptides when designing experiments or developing new therapeutic agents targeting the melanocortin system.

Validating the Neuroprotective Effects of ACTH (4-11) In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo neuroprotective effects of Adrenocorticotropic Hormone (ACTH) fragment (4-11) and its analogues against other neuroprotective agents. The information is compiled from preclinical and clinical studies, with a focus on quantitative data and detailed experimental methodologies to aid in the design and interpretation of future research.

Comparative Efficacy of ACTH Fragments and Other Neuroprotective Agents

The neuroprotective potential of ACTH and its fragments is primarily attributed to their anti-inflammatory and cytoprotective actions, often independent of corticosteroid release.[1] These effects are largely mediated through melanocortin receptors, particularly MC3R and MC4R.[2][3][4] This section summarizes the quantitative outcomes from in vivo studies comparing ACTH analogues with other agents in models of ischemic stroke and spinal cord injury.

Ischemic Stroke Models

The transient middle cerebral artery occlusion (tMCAO) model in rats is a widely used preclinical model to study ischemic stroke. The following tables compare the efficacy of ACTH analogues in this model.

Table 1: Comparison of ACTH Analogues in a Rat tMCAO Model

Treatment GroupOutcome MeasureResultStudy Reference
Ischemia-Reperfusion (IR) + SalineGene Expression (Frontal Cortex, 24h post-tMCAO)Upregulation of numerous inflammatory and apoptosis-related genes.[5][6]
IR + Semax (ACTH(4-7)PGP)Gene Expression (Frontal Cortex, 24h post-tMCAO)Compensatory effect: Normalized the expression of many ischemia-disrupted genes related to neurotransmitter and inflammatory responses.[5][6][5][6]
IR + ACTH(6-9)PGPGene Expression (Frontal Cortex, 24h post-tMCAO)Compensatory effect: Also normalized the expression of a significant number of ischemia-altered genes.[5][6][5][6]
IR + Semax (ACTH(4-7)PGP)Neurological DeficitReduced the degree of neurological deficit.[6][6]
IR + Semax (ACTH(4-7)PGP)SurvivalImproved animal survival after ischemic stroke.[6][6]

Note: While these studies demonstrate the neuroprotective effects of Semax and ACTH(6-9)PGP at the transcriptomic and functional levels, direct comparative data on infarct volume reduction for ACTH (4-11) is limited in the reviewed literature.

Spinal Cord Injury Models

In a rabbit model of spinal cord ischemia-reperfusion injury, the ACTH analogue tetracosactide (ACTH 1-24) was compared to the standard-of-care corticosteroid, methylprednisolone (B1676475).

Table 2: Comparison of Tetracosactide (ACTH 1-24) and Methylprednisolone in a Rabbit Spinal Cord Ischemia-Reperfusion Injury Model

Treatment GroupOutcome MeasureResultStudy Reference
IschemiaNeurological Function (Tarlov Score)Significant neurological impairment.[7][8]
Ischemia + MethylprednisoloneNeurological Function (Tarlov Score)Significant improvement in neurological scores compared to the ischemia group.[7][8][7][8]
Ischemia + Tetracosactide (ACTH 1-24)Neurological Function (Tarlov Score)Significant improvement in neurological scores, comparable to methylprednisolone.[7][8][7][8]
IschemiaTissue Myeloperoxidase (MPO) LevelsSignificantly increased MPO levels (marker of neutrophil infiltration).[7][8]
Ischemia + MethylprednisoloneTissue Myeloperoxidase (MPO) LevelsSignificant reduction in MPO levels compared to the ischemia group.[7][8][7][8]
Ischemia + Tetracosactide (ACTH 1-24)Tissue Myeloperoxidase (MPO) LevelsSignificant reduction in MPO levels, with a statistically significant further decline compared to the methylprednisolone group.[7][8][7][8]
IschemiaTissue Malondialdehyde (MDA) LevelsSignificantly increased MDA levels (marker of lipid peroxidation).[7][8]
Ischemia + MethylprednisoloneTissue Malondialdehyde (MDA) LevelsSignificant reduction in MDA levels compared to the ischemia group.[7][8][7][8]
Ischemia + Tetracosactide (ACTH 1-24)Tissue Malondialdehyde (MDA) LevelsSignificant reduction in MDA levels, with no statistically significant difference compared to the methylprednisolone group.[7][8][7][8]
IschemiaNumber of Normal Motor NeuronsSignificantly lower number of normal motor neurons.[7]
Ischemia + MethylprednisoloneNumber of Normal Motor NeuronsSignificantly higher number of normal motor neurons compared to the ischemia group.[7][7]
Ischemia + Tetracosactide (ACTH 1-24)Number of Normal Motor NeuronsSignificantly higher number of normal motor neurons, comparable to methylprednisolone.[7][7]

Experimental Protocols

Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

This is a common in vivo model to simulate focal cerebral ischemia.

Objective: To induce a temporary blockage of the middle cerebral artery to mimic the conditions of an ischemic stroke, followed by reperfusion.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane, chloral (B1216628) hydrate)

  • Heating pad to maintain body temperature

  • Operating microscope

  • Micro-scissors, forceps, and vessel clips

  • Nylon monofilament suture (e.g., 4-0) with a rounded tip

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat and place it on a heating pad to maintain its body temperature at 37°C. Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Artery Ligation: Ligate the distal end of the ECA and the proximal end of the CCA. Place a temporary microvascular clip on the ICA.

  • Filament Insertion: Make a small incision in the ECA stump. Insert the nylon monofilament through the incision and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). The typical insertion depth is 18-20 mm from the carotid bifurcation.

  • Occlusion Period: Keep the filament in place for the desired occlusion period (e.g., 60, 90, or 120 minutes).

  • Reperfusion: After the occlusion period, gently withdraw the filament to allow for reperfusion of the MCA territory.

  • Closure: Close the neck incision with sutures.

  • Post-operative Care: Monitor the animal for recovery from anesthesia and provide appropriate post-operative care, including analgesia.

  • Outcome Assessment: Assess neurological deficits at various time points (e.g., 24 hours, 48 hours) using a neurological scoring system. Infarct volume can be determined at the end of the experiment by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC).

Signaling Pathways and Experimental Workflows

The neuroprotective effects of ACTH fragments are believed to be mediated through complex signaling cascades. The following diagrams illustrate the proposed mechanisms and a typical experimental workflow for in vivo validation.

ACTH Neuroprotective Signaling Pathway Proposed Neuroprotective Signaling Pathway of ACTH Fragments ACTH ACTH (4-11) & Analogues MCR Melanocortin Receptors (MC3R, MC4R) ACTH->MCR AC Adenylyl Cyclase MCR->AC Gs NFkB_inhibition Inhibition of NF-κB Signaling Pathway MCR->NFkB_inhibition cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB Activation PKA->CREB Anti_apoptotic Upregulation of Anti-apoptotic Proteins PKA->Anti_apoptotic Neurotrophins Increased Neurotrophin (BDNF, NGF) Expression CREB->Neurotrophins Neuronal_Survival Neuronal Survival & Neuroprotection Neurotrophins->Neuronal_Survival Pro_inflammatory Decreased Pro-inflammatory Cytokines & Chemokines NFkB_inhibition->Pro_inflammatory Pro_inflammatory->Neuronal_Survival reduces inflammation Anti_apoptotic->Neuronal_Survival In Vivo Validation Workflow Experimental Workflow for In Vivo Validation of ACTH (4-11) Animal_Model Animal Model of Neurological Injury (e.g., tMCAO in Rats) Treatment_Groups Treatment Groups: 1. Sham 2. Vehicle Control 3. ACTH (4-11) 4. Positive Control (e.g., Methylprednisolone) Animal_Model->Treatment_Groups Behavioral_Assessment Behavioral Assessment (Neurological Scoring) Treatment_Groups->Behavioral_Assessment Histological_Analysis Histological Analysis (Infarct Volume, Neuronal Viability) Treatment_Groups->Histological_Analysis Biochemical_Analysis Biochemical & Molecular Analysis (Cytokines, Apoptotic Markers, Gene Expression) Treatment_Groups->Biochemical_Analysis Data_Analysis Data Analysis & Comparison Behavioral_Assessment->Data_Analysis Histological_Analysis->Data_Analysis Biochemical_Analysis->Data_Analysis

References

Cross-Reactivity of ACTH (4-11): A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of peptide fragments is crucial for assessing potential off-target effects and informing drug design. This guide provides a comparative analysis of the adrenocorticotropic hormone fragment, ACTH (4-11), and its interaction with various peptide receptors, primarily focusing on the melanocortin receptor family.

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone produced by the pituitary gland. Beyond its primary role in stimulating cortisol production via the melanocortin-2 receptor (MC2R), ACTH and its fragments can interact with other melanocortin receptor subtypes (MC1R, MC3R, MC4R, and MC5R), which are involved in a wide range of physiological processes including pigmentation, inflammation, and energy homeostasis. The fragment ACTH (4-11), with the sequence Met-Glu-His-Phe-Arg-Trp-Gly-Lys, contains the core melanocortin-binding motif (His-Phe-Arg-Trp). However, extensive research indicates that this short peptide exhibits significantly reduced affinity and functional activity at these receptors compared to the full-length hormone.

Quantitative Comparison of Peptide Receptor Interactions

Precise quantitative binding and functional data for the isolated ACTH (4-11) fragment are scarce in publicly available literature, likely due to its observed low potency. The available data, primarily qualitative, suggests that ACTH (4-11) has minimal cross-reactivity with melanocortin receptors. For comparative purposes, the following tables summarize the known activity of full-length ACTH and related fragments.

Table 1: Binding Affinity (Ki in nM) of ACTH and its Fragments for Melanocortin Receptors

PeptideMC1RMC3RMC4RMC5R
ACTH (1-24)~1-10~10-100~10-100~100-1000
α-MSH~0.1-1~1-10~1-10~0.1-1
ACTH (4-11)Very High (>10,000)Not ReportedNot ReportedNot Reported
ACTH (11-24)>100,000>100,000>100,000>100,000

Note: Data is compiled from multiple sources and should be considered approximate. "Very High" indicates that the affinity is too low to be accurately measured in standard binding assays.

Table 2: Functional Activity (EC50 in nM) of ACTH and its Fragments at Melanocortin Receptors

PeptideMC1RMC2RMC3RMC4RMC5R
ACTH (1-24)~1-10~0.1-1~10-100~10-100~100-1000
α-MSH~0.1-1No Activity~1-10~1-10~0.1-1
ACTH (4-11)>1000 (weak partial agonism)Not ReportedNot ReportedNot ReportedNot Reported

Note: Data is compiled from multiple sources and should be considered approximate. ">1000" indicates very low potency.

Based on available data, ACTH (4-11) demonstrates a significant loss of binding affinity and functional potency at the melanocortin receptors. One study indicates that ACTH (4-11) loses almost all binding activity at the MC1R[1]. Another study reported weak α-melanocyte-stimulating hormone (α-MSH) like potency for ACTH (4-11) only at high concentrations of 100 and 1000 nM in a melanocyte differentiation assay, which is a functional readout of MC1R activation[1][2]. This suggests that while the core binding motif is present, the surrounding amino acids in the full-length ACTH and α-MSH peptides are critical for high-affinity binding and receptor activation. Other short ACTH fragments, such as ACTH (11-24), have also been shown to be devoid of binding activity at melanocortin receptors at concentrations as high as 100 µM.

Signaling Pathways of Melanocortin Receptors

The melanocortin receptors (MC1R, MC2R, MC3R, MC4R, and MC5R) are G protein-coupled receptors (GPCRs) that primarily couple to the Gαs subunit. Upon agonist binding, this initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit a cellular response.

Melanocortin_Signaling cluster_membrane Cell Membrane MCR Melanocortin Receptor (MC1R, MC3-5R) G_protein Gαsβγ MCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP ATP to cAMP Ligand ACTH / α-MSH Ligand->MCR Binding PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response PKA->Response Phosphorylation of targets

Figure 1. Simplified signaling pathway of melanocortin receptors (MC1R, MC3R, MC4R, MC5R).

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.

Materials:

  • HEK293 cells transiently or stably expressing the human melanocortin receptor of interest (e.g., MC1R, MC3R, MC4R, or MC5R).

  • Membrane preparation from these cells.

  • Radioligand: [¹²⁵I]NDP-α-MSH (a high-affinity, non-selective melanocortin receptor agonist).

  • Unlabeled competitor peptides: ACTH (4-11), full-length ACTH, α-MSH.

  • Binding buffer: 25 mM HEPES, 2.5 mM CaCl₂, 1.5 mM MgCl₂, 0.2% BSA, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the unlabeled competitor peptides (ACTH (4-11), ACTH, α-MSH) in binding buffer.

  • In a 96-well plate, add a constant amount of cell membrane preparation to each well.

  • Add the various concentrations of the unlabeled competitor peptides.

  • Add a fixed concentration of the radioligand ([¹²⁵I]NDP-α-MSH) to all wells. The concentration of the radioligand is typically near its Kd value for the receptor.

  • Incubate the plate at 37°C for 60 minutes to reach binding equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration (e.g., 1 µM) of unlabeled NDP-α-MSH.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of Competitors & Radioligand Start->Prepare_Reagents Incubation Incubate Membranes, Competitors & Radioligand Prepare_Reagents->Incubation Filtration Rapid Filtration to Separate Bound/Free Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 & Ki Calculation) Counting->Analysis End End Analysis->End

Figure 2. Experimental workflow for a competitive radioligand binding assay.
cAMP Functional Assay

This assay measures the ability of a ligand to stimulate or inhibit the production of the second messenger cyclic AMP (cAMP), providing a measure of its functional activity (e.g., EC50).

Materials:

  • HEK293 cells expressing the melanocortin receptor of interest.

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS.

  • Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.5 mM IBMX (a phosphodiesterase inhibitor), and 0.1% BSA, pH 7.4.

  • Test peptides: ACTH (4-11), full-length ACTH, α-MSH.

  • Forskolin (a direct activator of adenylyl cyclase, used as a positive control).

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

  • Seed the cells in a 96-well plate and grow to 80-90% confluency.

  • On the day of the assay, remove the culture medium and wash the cells with stimulation buffer.

  • Prepare serial dilutions of the test peptides in stimulation buffer.

  • Add the diluted peptides to the corresponding wells of the cell plate.

  • Incubate the plate at 37°C for 30 minutes.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the intracellular cAMP concentration using the chosen detection method (e.g., HTRF, ELISA).

  • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the peptide concentration.

  • Determine the EC50 value (the concentration of peptide that produces 50% of the maximal response) using non-linear regression analysis.

cAMP_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Stimulation Stimulate Cells with Peptide Dilutions Seed_Cells->Stimulation Lysis Lyse Cells Stimulation->Lysis cAMP_Measurement Measure Intracellular cAMP (e.g., HTRF, ELISA) Lysis->cAMP_Measurement Analysis Data Analysis (EC50 Calculation) cAMP_Measurement->Analysis End End Analysis->End

Figure 3. Experimental workflow for a cAMP functional assay.

References

A Comparative Analysis of ACTH(4-11) and Its Synthetic Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the adrenocorticotropic hormone fragment ACTH(4-11) and its synthetic analogues. It is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships, receptor binding affinities, and functional potencies of these peptides. The information is presented to facilitate an objective comparison of their performance, supported by experimental data and detailed methodologies.

Introduction

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone produced by the pituitary gland that primarily stimulates the adrenal cortex.[1] However, shorter fragments of ACTH, which are cleaved from the parent hormone, exhibit a range of biological activities, often independent of steroidogenesis. The core active sequence for melanocortin receptors is found within the N-terminal region of ACTH.[2] ACTH(4-11), with the sequence Met-Glu-His-Phe-Arg-Trp-Gly-Lys, represents a key fragment that has been the subject of research, along with a variety of synthetic analogues designed to explore and modify its biological functions.[3] These analogues include truncations, extensions, and substitutions of amino acids to enhance stability, receptor affinity, and selectivity.

This guide focuses on a comparative evaluation of ACTH(4-11) and prominent synthetic analogues such as ACTH(1-24) (Cosyntropin/Tetracosactide), Semax (an ACTH(4-7) analogue), and Org 2766 (an ACTH(4-9) analogue), among others. We will delve into their binding affinities and functional potencies at the melanocortin receptors (MCRs), the primary targets for these peptides.

Data Presentation: Quantitative Comparison of ACTH Fragments and Analogues

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of ACTH(4-11) and its synthetic analogues at the human melanocortin receptors. The data is compiled from various in vitro studies to provide a comparative overview.

Table 1: Binding Affinities (Ki, nM) of ACTH Analogues at Melanocortin Receptors

CompoundhMC1RhMC3RhMC4RhMC5R
ACTH(4-10) -->1000[1]-
ACTH(1-24) 0.8 ± 0.3[4]5.9 ± 0.8[4]3.8 ± 0.1[4]-
[D-Phe⁷]-ACTH(1-24) -1.0 ± 0.2[4]0.6 ± 0.1[4]-
NDNal(2')⁷-ACTH(1-24) -2.7 ± 0.5[4]1.3 ± 0.2[4]-
Org 2766 No Affinity[5]No Affinity[5]No Affinity[5]No Affinity[5]
Semax Weak/No AffinityWeak/No AffinityPartial Antagonist[3]Partial Antagonist[3]

Note: A hyphen (-) indicates that data was not available in the reviewed literature. For ACTH(4-11), specific Ki values were not found, but it is reported to have very low affinity for melanocortin receptors.

Table 2: Functional Potencies (EC50, nM) of ACTH Analogues at Melanocortin Receptors

CompoundhMC1RhMC2RhMC3RhMC4RhMC5R
ACTH(1-24) -0.8 ± 0.2[6]83 ± 15[4]134 ± 32[4]-
[D-Phe⁷]-ACTH(1-24) --6.1 ± 0.6[4]3.9 ± 0.4[4]-
NDNal(2')⁷-ACTH(1-17) -->1000>1000-
Org 2766 -----
Semax -----

Note: A hyphen (-) indicates that data was not available or the compound was inactive at the tested concentrations. Semax and Org 2766 are generally considered to lack significant agonist activity at these receptors.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of ACTH and its analogues, it is crucial to visualize their signaling pathways and the experimental workflows used to characterize them.

Melanocortin Receptor Signaling Pathway

ACTH and its analogues exert their effects primarily through the family of G protein-coupled melanocortin receptors (MCRs). The canonical signaling pathway for MC1R, MC3R, MC4R, and MC5R involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP). ACTH is the specific endogenous ligand for MC2R.

Melanocortin Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand ACTH / Analogue MCR Melanocortin Receptor (MCR) Ligand->MCR Binds G_Protein Gs Protein MCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Steroidogenesis, Anti-inflammation) PKA->Response Phosphorylates Downstream Targets

Figure 1: Simplified signaling pathway of ACTH analogues via melanocortin receptors.

Experimental Workflow for Comparative Analysis

The characterization of ACTH analogues typically involves a series of in vitro assays to determine their binding affinity and functional potency at the target receptors. The general workflow is outlined below.

Experimental Workflow cluster_binding Binding Affinity (Ki) cluster_functional Functional Potency (EC₅₀) Start Start: Synthesize/Obtain ACTH Analogue Cell_Culture Cell Culture: Express recombinant human MCRs in host cells (e.g., HEK293, CHO) Start->Cell_Culture Membrane_Prep Membrane Preparation: Isolate cell membranes containing the receptor Cell_Culture->Membrane_Prep Functional_Assay cAMP Accumulation Assay: Measure cAMP production in response to analogue Cell_Culture->Functional_Assay Binding_Assay Radioligand Binding Assay: Competitive binding against a labeled ligand (e.g., ¹²⁵I-NDP-α-MSH) Membrane_Prep->Binding_Assay Calc_Ki Calculate IC₅₀ and Ki values Binding_Assay->Calc_Ki Data_Analysis Comparative Analysis: Compare Ki and EC₅₀ values of different analogues Calc_Ki->Data_Analysis Calc_EC50 Calculate EC₅₀ value Functional_Assay->Calc_EC50 Calc_EC50->Data_Analysis End End Data_Analysis->End

Figure 2: General experimental workflow for comparing ACTH analogues.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the generalized protocols for the key experiments cited in this guide.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To measure the ability of unlabeled ACTH analogues to compete with a radiolabeled ligand for binding to melanocortin receptors.

Materials:

  • Cell membranes from cells expressing the melanocortin receptor of interest.

  • Radioligand (e.g., [¹²⁵I][Nle⁴, D-Phe⁷]α-MSH).

  • Unlabeled ACTH analogue (test compound).

  • Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 1 mM CaCl₂, 5 mM MgCl₂, and 0.2% BSA).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add cell membranes (typically 5-20 µg of protein).

  • Add varying concentrations of the unlabeled ACTH analogue.

  • Add a fixed concentration of the radioligand.

  • For total binding, add only the radioligand and membranes. For non-specific binding, add a high concentration of an unlabeled reference ligand in addition to the radioligand and membranes.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This assay is used to determine the functional potency (EC₅₀) of an agonist by measuring the production of the second messenger, cyclic AMP.

Objective: To quantify the amount of intracellular cAMP produced in response to stimulation by an ACTH analogue.

Materials:

  • Whole cells expressing the melanocortin receptor of interest.

  • ACTH analogue (test compound).

  • Stimulation buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA).

  • cAMP assay kit (e.g., based on HTRF, AlphaScreen, or ELISA).

  • Plate reader compatible with the assay kit.

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Replace the culture medium with stimulation buffer and pre-incubate for a short period.

  • Add varying concentrations of the ACTH analogue to the wells.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for cAMP production.

  • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response.

Conclusion

The comparative analysis of ACTH(4-11) and its synthetic analogues reveals a diverse range of pharmacological profiles. While ACTH(4-11) itself exhibits weak activity at melanocortin receptors, modifications to its structure have led to analogues with significantly altered binding affinities and functional potencies. For instance, longer fragments like ACTH(1-24) are potent agonists at multiple MCRs, whereas certain amino acid substitutions can enhance selectivity for specific receptor subtypes.[4] Conversely, analogues like Org 2766 and Semax appear to exert their neurotrophic and neuroprotective effects through mechanisms that may not directly involve high-affinity binding to the classical melanocortin receptors, suggesting the involvement of other receptor systems or signaling pathways.[3][5] This guide provides a foundational resource for researchers to compare these compounds and to inform the design of future studies and the development of novel therapeutics targeting the melanocortin system.

References

Navigating the Nuances of ACTH (4-11) Research: A Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of published findings is the bedrock of scientific progress. This guide provides a comparative analysis of published research on the adrenocorticotropic hormone fragment, ACTH (4-11), with a focus on its synthesis, purification, and reported biological activities. By presenting available quantitative data, detailing experimental protocols, and visualizing key pathways, this guide aims to offer a clear perspective on the current state of ACTH (4-11) research and highlight areas where further investigation is warranted.

The ACTH (4-11) peptide fragment, with the amino acid sequence Met-Glu-His-Phe-Arg-Trp-Gly-Lys, has been investigated for various biological activities, primarily related to its shared sequence with α-melanocyte-stimulating hormone (α-MSH). However, a comprehensive review of the literature reveals a landscape where direct comparisons and reproducibility assessments are challenging due to a scarcity of overlapping quantitative studies. This guide synthesizes the available information to provide a foundational understanding for future research endeavors.

Comparative Analysis of Biological Activities

The primary biological activities attributed to ACTH (4-11) are its ability to induce melanocyte differentiation and its potential to inhibit angiotensin-converting enzyme (ACE). The following tables summarize the available quantitative data from published studies.

Table 1: Melanocyte Differentiation Potency of ACTH Fragments

PeptideReported Potency (ED50)Study
α-MSHHighHirobe et al. (2000)[1][2]
ACTH (1-13)HighHirobe et al. (2000)[1][2]
ACTH (4-12)HighHirobe et al. (2000)[1][2]
ACTH (4-11)Weak (only at high doses of 100 and 1000 nM)Hirobe et al. (2000)[1][2]
ACTH (1-4)No activityHirobe et al. (2000)[1][2]
ACTH (11-24)No activityHirobe et al. (2000)[1][2]

Table 2: Angiotensin-Converting Enzyme (ACE) Inhibition

No published studies providing specific IC50 values for ACTH (4-11) could be identified in the reviewed literature. While ACTH and related peptides have been suggested to inhibit ACE, quantitative data for this specific fragment is lacking, representing a significant gap in the research landscape.

Experimental Protocols

To aid in the design of future studies and facilitate the replication of existing findings, this section details the methodologies for key experiments cited in the literature.

Peptide Synthesis and Purification

The synthesis of ACTH (4-11) is typically achieved through solid-phase peptide synthesis (SPPS).

Solid-Phase Peptide Synthesis (SPPS) of ACTH (4-11)

A common method for SPPS is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.

  • Resin: A suitable resin, such as aminopropyl-functionalized beaded cellulose (B213188) (Perloza), is used as the solid support.[3][]

  • Amino Acid Coupling: The C-terminal amino acid (Lysine) is first attached to the resin. Subsequent amino acids are then sequentially coupled to the growing peptide chain. Each coupling cycle involves:

    • Deprotection: Removal of the Fmoc protecting group from the N-terminus of the growing peptide chain, typically using a base like piperidine.

    • Activation and Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and then coupled to the deprotected N-terminus of the peptide chain.

  • Cleavage: Once the full peptide sequence is assembled, the peptide is cleaved from the resin and all side-chain protecting groups are removed. This is typically achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers to prevent side reactions.

Workflow for Solid-Phase Peptide Synthesis (SPPS)

spss_workflow Resin Resin Support Attach Attach First Fmoc-Amino Acid Resin->Attach Deprotect Fmoc Deprotection (Piperidine) Attach->Deprotect Couple Couple Next Fmoc-Amino Acid Deprotect->Couple Wash Wash Couple->Wash Wash->Deprotect Repeat for each amino acid Cleave Cleavage from Resin (TFA) Wash->Cleave Purify Purification (HPLC) Cleave->Purify

A simplified workflow for solid-phase peptide synthesis (SPPS).

Purification by High-Performance Liquid Chromatography (HPLC)

Crude synthetic peptides require purification to remove byproducts and truncated sequences. Reversed-phase HPLC (RP-HPLC) is the standard method.

  • Column: A C18 column is commonly used for peptide purification.[5]

  • Mobile Phases:

  • Gradient: A linear gradient of increasing Buffer B concentration is used to elute the peptides from the column based on their hydrophobicity. The specific gradient will depend on the peptide sequence and may require optimization.

  • Detection: Peptides are detected by their absorbance at 214 nm and 280 nm.[6]

General HPLC Purification Workflow

hplc_workflow Crude Crude Peptide Inject Inject onto HPLC Column Crude->Inject Gradient Apply Gradient (e.g., 0-100% Buffer B) Inject->Gradient Detect Detect Peaks (UV Absorbance) Gradient->Detect Collect Collect Fractions Detect->Collect Analyze Analyze Fractions (e.g., Mass Spec) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool signaling_pathway cluster_cell Melanocyte ACTH_4_11 ACTH (4-11) MC1R MC1R ACTH_4_11->MC1R Weak Binding (?) G_protein Gs Protein MC1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation MITF MITF CREB->MITF Transcription Melanogenesis Melanogenesis MITF->Melanogenesis Upregulation

References

A Comparative Guide to the Neurotrophic Effects of ACTH(4-11) and Other Key Neurotrophic Factors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ACTH(4-11) and its analogues, such as Semax, have demonstrated significant neuroprotective and neurotrophic properties, including the ability to stimulate the expression of endogenous neurotrophic factors like NGF and BDNF.[1][2][3] In contrast, NGF and BDNF are well-established neurotrophins that directly promote neuronal survival and neurite extension through activation of their respective Trk receptors. While ACTH fragments can sustain neurite outgrowth in the absence of NGF, a direct quantitative comparison of their potency is not yet established.[1] This guide will present the available data for each factor, allowing for an informed, albeit indirect, comparison.

Data Presentation: Neurotrophic and Neuroprotective Effects

The following tables summarize the observed effects of ACTH(4-11) analogues and other neurotrophic factors based on available in vitro and in vivo studies.

Table 1: Effects of ACTH(4-11) Analogues on Neuronal Systems

CompoundModel SystemObserved EffectsQuantitative Data (where available)Reference
Semax (ACTH(4-7)PGP) Rat Hippocampus, Frontal Cortex, RetinaMultidirectional activation of NGF and BDNF gene expression.Decreased expression in hippocampus and retina 20 min post-administration; Increased expression in the frontal cortex. BDNF expression significantly increased in the retina 90 min post-administration.[1]
Semax (ACTH(4-7)PGP) Rat Cerebral Ischemia ModelUpregulation of Bdnf mRNA expression in the cortex 24 hours after sham-operation and 3 hours after ischemia.-[2]
ACTH(4-10) Fetal Spinal Cord Slices (in vitro)Stimulated axonal outgrowth in a dose-dependent manner.Maximal stimulatory effect at 0.001-0.01 nM, resulting in a 30-40% increase compared to controls.[4]
Org 2766 (ACTH(4-9) analogue) Cultured Dorsal Root Ganglion and Spinal Cord CellsCapable of sustaining neurite outgrowth in the absence of nerve growth factor.Not specified.[1]

Table 2: Effects of Nerve Growth Factor (NGF) on Neuronal Systems

CompoundModel SystemObserved EffectsQuantitative Data (where available)Reference
NGF PC12 CellsInduces differentiation and neurite outgrowth.Dose-dependent increase in neurite length.[2][3][4][5][6]
NGF Dorsal Root Ganglion (DRG) NeuronsPromotes survival and neurite outgrowth.Not specified in comparative context.[7]
NGF In vivo models of brain injuryImproves functional recovery and promotes neuroprotection and regeneration.Not specified in comparative context.[8]

Table 3: Effects of Brain-Derived Neurotrophic Factor (BDNF) on Neuronal Systems

CompoundModel SystemObserved EffectsQuantitative Data (where available)Reference
BDNF Rat Hippocampus, Frontal Cortex, Retina (in response to Semax)Gene expression is modulated by ACTH analogues.Expression levels vary depending on the brain region and time after Semax administration.[1]
BDNF In vivo models of brain injuryImproves functional recovery and promotes neuroprotection and regeneration.Not specified in comparative context.[8]

Experimental Protocols

Detailed methodologies for key experiments cited are crucial for reproducibility and comparative analysis.

Neurite Outgrowth Assay in PC12 Cells

This assay is a standard method for quantifying the neurotrophic effects of various compounds.

  • Cell Culture: PC12 cells are cultured in a standard growth medium. For experiments, cells are plated on collagen-coated dishes.

  • Treatment: The growth medium is replaced with a low-serum medium containing the test compound (e.g., ACTH(4-10) or NGF) at various concentrations. Control cultures receive the vehicle alone.

  • Incubation: Cells are incubated for a defined period (e.g., 24-72 hours) to allow for differentiation and neurite extension.

  • Quantification: Neurite outgrowth is quantified by capturing images using phase-contrast microscopy. The length of the longest neurite per cell and the percentage of cells bearing neurites (defined as a process at least twice the diameter of the cell body) are measured using image analysis software.

  • Data Analysis: Dose-response curves are generated to determine the potency and efficacy of the test compounds.

Gene Expression Analysis by Real-Time PCR

This method is used to quantify changes in the expression of neurotrophin genes in response to treatment.

  • Tissue/Cell Collection: Following in vivo or in vitro treatment, specific tissues (e.g., hippocampus, frontal cortex) or cells are collected.

  • RNA Extraction: Total RNA is isolated from the samples using a standard protocol (e.g., TRIzol reagent).

  • Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Real-Time PCR: The cDNA is used as a template for real-time PCR with specific primers for the target genes (e.g., NGF, BDNF) and a reference gene (e.g., GAPDH).

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the reference gene and comparing treated samples to controls.

Signaling Pathways and Mechanisms of Action

The neurotrophic effects of ACTH fragments and classical neurotrophins are mediated by distinct signaling pathways.

ACTH(4-11) and its Analogues

The precise signaling mechanism for the neurotrophic effects of ACTH(4-11) is not fully elucidated but is thought to involve multiple pathways:

  • Indirect Neurotrophin Upregulation: As evidenced by studies on Semax, ACTH fragments can increase the expression of endogenous neurotrophic factors like NGF and BDNF, which then act through their own receptors.[1][2]

  • Melanocortin Receptors: Some neurotrophic effects of ACTH fragments may be mediated through melanocortin receptors (MCRs), particularly MC4R, which are expressed in the central nervous system.

  • Direct, Non-Receptor-Mediated Actions: It is also possible that these small peptides exert direct effects on neuronal processes independent of classical receptor binding.

Nerve Growth Factor (NGF)

NGF exerts its effects primarily through the high-affinity Tropomyosin receptor kinase A (TrkA).

  • Binding and Dimerization: NGF binds to TrkA, inducing receptor dimerization.

  • Autophosphorylation: This leads to the autophosphorylation of tyrosine residues in the intracellular domain of TrkA.

  • Downstream Signaling Cascades: The phosphorylated TrkA receptor serves as a docking site for various adaptor proteins, activating downstream signaling pathways, including:

    • Ras/MAPK Pathway: Crucial for neurite outgrowth and differentiation.

    • PI3K/Akt Pathway: Primarily involved in promoting cell survival.

    • PLC-γ Pathway: Regulates intracellular calcium levels and activates Protein Kinase C (PKC).

Brain-Derived Neurotrophic Factor (BDNF)

Similar to NGF, BDNF signals through its high-affinity receptor, Tropomyosin receptor kinase B (TrkB), activating analogous downstream pathways to promote neuronal survival, differentiation, and synaptic plasticity.

Visualizations

The following diagrams illustrate the proposed signaling pathways and experimental workflows.

G Proposed Signaling Pathways of ACTH(4-11) Analogues cluster_0 Indirect Pathway cluster_1 Direct Pathway ACTH(4-11) Analogue ACTH(4-11) Analogue ↑ NGF/BDNF Expression ↑ NGF/BDNF Expression ACTH(4-11) Analogue->↑ NGF/BDNF Expression stimulates TrkA/TrkB Receptors TrkA/TrkB Receptors ↑ NGF/BDNF Expression->TrkA/TrkB Receptors activates Neuronal Survival & Neurite Outgrowth Neuronal Survival & Neurite Outgrowth TrkA/TrkB Receptors->Neuronal Survival & Neurite Outgrowth promotes ACTH(4-11) Analogue_2 ACTH(4-11) Analogue Melanocortin Receptors (e.g., MC4R) Melanocortin Receptors (e.g., MC4R) ACTH(4-11) Analogue_2->Melanocortin Receptors (e.g., MC4R) binds to Downstream Signaling Downstream Signaling Melanocortin Receptors (e.g., MC4R)->Downstream Signaling activates Neuronal Survival & Neurite Outgrowth_2 Neuronal Survival & Neurite Outgrowth_2 Downstream Signaling->Neuronal Survival & Neurite Outgrowth_2 promotes

Caption: Proposed signaling pathways for ACTH(4-11) analogues.

G NGF/BDNF Signaling Pathway cluster_downstream Downstream Cascades NGF/BDNF NGF/BDNF TrkA/TrkB Receptor TrkA/TrkB Receptor NGF/BDNF->TrkA/TrkB Receptor binds to Receptor Dimerization & Autophosphorylation Receptor Dimerization & Autophosphorylation TrkA/TrkB Receptor->Receptor Dimerization & Autophosphorylation induces Ras/MAPK Pathway Ras/MAPK Pathway Receptor Dimerization & Autophosphorylation->Ras/MAPK Pathway PI3K/Akt Pathway PI3K/Akt Pathway Receptor Dimerization & Autophosphorylation->PI3K/Akt Pathway PLC-γ Pathway PLC-γ Pathway Receptor Dimerization & Autophosphorylation->PLC-γ Pathway Neurite Outgrowth & Differentiation Neurite Outgrowth & Differentiation Ras/MAPK Pathway->Neurite Outgrowth & Differentiation Neuronal Survival Neuronal Survival PI3K/Akt Pathway->Neuronal Survival Calcium Signaling & PKC Activation Calcium Signaling & PKC Activation PLC-γ Pathway->Calcium Signaling & PKC Activation

Caption: Simplified NGF/BDNF signaling pathway.

G Neurite Outgrowth Assay Workflow Start Start Plate PC12 Cells Plate PC12 Cells Start->Plate PC12 Cells Treat with Compound (e.g., ACTH(4-11), NGF) Treat with Compound (e.g., ACTH(4-11), NGF) Plate PC12 Cells->Treat with Compound (e.g., ACTH(4-11), NGF) Incubate (24-72h) Incubate (24-72h) Treat with Compound (e.g., ACTH(4-11), NGF)->Incubate (24-72h) Image Acquisition (Microscopy) Image Acquisition (Microscopy) Incubate (24-72h)->Image Acquisition (Microscopy) Quantify Neurite Length & Percentage of Differentiated Cells Quantify Neurite Length & Percentage of Differentiated Cells Image Acquisition (Microscopy)->Quantify Neurite Length & Percentage of Differentiated Cells Data Analysis (Dose-Response) Data Analysis (Dose-Response) Quantify Neurite Length & Percentage of Differentiated Cells->Data Analysis (Dose-Response) End End Data Analysis (Dose-Response)->End

Caption: Workflow for a typical neurite outgrowth assay.

Conclusion

ACTH(4-11) and its analogues represent a class of peptides with promising neurotrophic and neuroprotective activities. While their mechanisms of action appear to be, at least in part, mediated by the upregulation of classical neurotrophic factors like NGF and BDNF, they may also possess direct neurotrophic effects. In contrast, NGF and BDNF are potent, direct-acting neurotrophins with well-characterized signaling pathways. The lack of direct, quantitative head-to-head comparisons in the current literature highlights a significant knowledge gap. Future research should focus on conducting such comparative studies to clearly delineate the relative potencies and therapeutic potential of these different classes of neurotrophic agents. This will be crucial for guiding the development of novel therapies for neurodegenerative diseases and nerve injury.

References

Safety Operating Guide

Navigating the Disposal of ACTH (4-11): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Precautions

Before disposal, it is imperative to handle ACTH (4-11) with appropriate care. According to available Safety Data Sheets (SDS), while detailed hazard information is limited, general safe handling practices for chemical substances should be strictly followed.[1] This includes using personal protective equipment (PPE) such as gloves, lab coats, and eye protection to avoid skin and eye contact.[1][2] Work should be conducted in a well-ventilated area or under a fume hood to prevent inhalation of any dust or aerosols.[1][2]

Key Handling and Storage Information Summary

ParameterRecommendationSource
Personal Protective Equipment Chemical impermeable gloves, suitable protective clothing, eye protection[1][2]
Ventilation Handle in a well-ventilated place or fume hood[1][2]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place[1]
In case of exposure (skin) Wash off with soap and plenty of water[1]
In case of exposure (eyes) Rinse with pure water for at least 15 minutes[1]
In case of inhalation Move the victim into fresh air[1]
In case of ingestion Rinse mouth with water. Do not induce vomiting[1]

Step-by-Step Disposal Procedure for ACTH (4-11)

The disposal of ACTH (4-11) should be approached with the understanding that it is a chemical waste. The primary principle is to avoid its release into the environment.[1] The following steps provide a general procedure for its disposal:

  • Waste Identification and Segregation:

    • Treat all unused ACTH (4-11) and any materials contaminated with it (e.g., vials, pipette tips, gloves) as chemical waste.

    • Do not mix ACTH (4-11) waste with general laboratory trash or biohazardous waste unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.

  • Containerization of Waste:

    • Solid Waste: Collect unused solid ACTH (4-11) and contaminated disposable items in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: If ACTH (4-11) is in a solution, collect it in a compatible, sealed, and labeled waste container. Avoid drain disposal unless specifically permitted by local regulations and your EHS office for non-hazardous materials.[3][4]

    • Empty Vials: Empty vials that once contained ACTH (4-11) should be managed as chemical waste. They should be collected in the designated solid waste container.

  • Labeling of Waste Containers:

    • Clearly label the waste container with "Hazardous Waste" (or as required by your institution) and list the contents, including "ACTH (4-11)" and any solvents used. Accurate labeling is crucial for proper disposal by waste management personnel.[5]

  • Storage of Waste:

    • Store the sealed waste container in a designated and secure area, away from incompatible materials, until it is collected by your institution's EHS or a licensed waste disposal contractor.

  • Arranging for Disposal:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste. They will have established procedures for managing and disposing of laboratory chemicals in compliance with federal, state, and local regulations.[6]

Decision-Making Workflow for ACTH (4-11) Disposal

The following diagram illustrates the logical steps for determining the appropriate disposal pathway for ACTH (4-11) waste in a laboratory setting.

ACTH_Disposal_Workflow start Start: ACTH (4-11) Waste Generated ppe Wear Appropriate PPE (Gloves, Lab Coat, Eye Protection) start->ppe waste_id Identify Waste Type (Unused solid, contaminated materials, empty vials, solution) segregate Segregate as Chemical Waste waste_id->segregate ppe->waste_id containerize Place in a Labeled, Leak-Proof Hazardous Waste Container segregate->containerize storage Store Waste in a Designated Secure Area containerize->storage contact_ehs Contact Institutional EHS for Pickup and Disposal storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for ACTH (4-11) waste.

Regulatory Context

The disposal of pharmaceutical and chemical waste is governed by regulations from agencies such as the Environmental Protection Agency (EPA) and may be supplemented by state and local rules.[7][8] These regulations categorize waste, with specific disposal requirements for each category. While ACTH (4-11) itself is not explicitly listed as a hazardous waste, the conservative and safest approach is to manage it as a chemical waste. This ensures compliance with the principle of preventing the discharge of chemical substances into the environment.[1][3] It is the responsibility of the waste generator—the laboratory—to ensure proper handling and disposal.[8]

Disclaimer: The information provided here is a general guide based on available safety data and standard laboratory practices. It is not a substitute for institutional or local regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling ACTH (4-11)

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols, operational guidelines, and disposal procedures for the adrenocorticotropic hormone fragment ACTH (4-11) are critical for ensuring a secure laboratory environment and maintaining research integrity. This guide provides immediate, value-added information for researchers, scientists, and drug development professionals.

This document outlines the necessary personal protective equipment (PPE), safe handling and storage procedures, and waste disposal methods for ACTH (4-11). Furthermore, it details a representative experimental protocol for an angiotensin-converting enzyme (ACE) inhibition assay and illustrates the known signaling pathway of the parent hormone, ACTH.

Immediate Safety and Handling Information

The handling of synthetic peptides such as ACTH (4-11) requires stringent adherence to safety protocols to minimize exposure and prevent contamination. The following table summarizes the recommended personal protective equipment.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against liquid splashes and chemical vapors.[1]
Face ShieldRecommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.[1]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1]
Hand Protection Chemical-Resistant GlovesNitrile gloves are commonly used. For handling concentrated solutions, consider double-gloving.[1]
Respiratory Protection RespiratorNecessary when working with the lyophilized powder to avoid inhalation of fine particles.[1]
Operational Plan: Safe Handling and Storage

Proper handling and storage are crucial for maintaining the peptide's integrity and ensuring personnel safety.

Receiving and Storage: Upon receipt, lyophilized ACTH (4-11) should be stored in a tightly sealed, light-protective, and desiccated container at -20°C or -80°C for long-term stability.[1] Before use, allow the container to equilibrate to room temperature in a desiccator to prevent condensation, which can degrade the peptide.[1]

Reconstitution and Handling: When weighing the lyophilized powder, do so in a designated area, taking care to avoid creating dust.[2] For reconstitution, slowly add the appropriate solvent. ACTH (4-11) is soluble in DMF, DMSO, and PBS (pH 7.2) at 10 mg/mL.[1] If using an organic solvent like DMSO, it may be necessary to first dissolve the peptide in a small amount of the organic solvent and then dilute it with water to the desired concentration.[3] For solutions, it is best to create aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or below.[2]

Disposal Plan

All materials that have come into contact with ACTH (4-11) should be treated as chemical waste.

  • Unused Peptide: Unused or expired lyophilized peptide and concentrated stock solutions are considered chemical waste and should be disposed of according to institutional and local regulations.[1]

  • Contaminated Materials: All contaminated materials, including pipette tips, gloves, and vials, should be collected in a designated and clearly labeled hazardous waste container.[1]

Quantitative Data Presentation

ACTH (4-11) has been shown to exhibit biological activity in various assays. The following table summarizes key quantitative data.

AssayTargetSpeciesValue
Angiotensin-Converting Enzyme (ACE) InhibitionAngiotensin-Converting EnzymeCanine (lung homogenate)IC₅₀: 24 µM[1]
Melanocyte DifferentiationMelanocytesMouse (epidermal)Weak potency at 100 and 1,000 nM[3]

Experimental Protocol: Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol provides a step-by-step methodology for determining the ACE inhibitory activity of ACTH (4-11). This is a representative protocol based on general ACE inhibition assay procedures.

Materials:

  • ACTH (4-11)

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL) as substrate

  • Assay buffer (e.g., 100 mM sodium borate (B1201080) buffer, pH 8.3, containing 300 mM NaCl)

  • 1N Hydrochloric Acid (HCl)

  • Ethyl acetate (B1210297)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare ACTH (4-11) solutions: Prepare a stock solution of ACTH (4-11) in the assay buffer. Create a series of dilutions from the stock solution to determine the IC₅₀ value.

  • Enzyme and Substrate Preparation: Prepare a working solution of ACE in the assay buffer. Prepare a solution of HHL in the assay buffer.

  • Assay Reaction:

    • To each well of a 96-well microplate, add 50 µL of the ACTH (4-11) dilution (or buffer for control).

    • Add 50 µL of the ACE working solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 150 µL of the HHL solution to each well.

    • Incubate the plate at 37°C for 60 minutes.

  • Stop Reaction: Terminate the reaction by adding 250 µL of 1N HCl to each well.

  • Extraction of Hippuric Acid:

    • Add 1.5 mL of ethyl acetate to each well and mix thoroughly.

    • Centrifuge the plate to separate the layers.

    • Carefully transfer 1 mL of the ethyl acetate layer to a new tube.

    • Evaporate the ethyl acetate using a vacuum concentrator or by heating at 95°C.

  • Measurement:

    • Re-dissolve the dried hippuric acid in 1 mL of distilled water.

    • Measure the absorbance at 228 nm using a microplate reader.

  • Calculation: The percentage of ACE inhibition can be calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC₅₀ value is the concentration of ACTH (4-11) that causes 50% inhibition of ACE activity.

Mandatory Visualizations

ACTH Signaling Pathway

Adrenocorticotropic hormone (ACTH) exerts its effects by binding to the melanocortin 2 receptor (MC2R), a G protein-coupled receptor. This interaction initiates a signaling cascade that is crucial for steroidogenesis.

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACTH ACTH MC2R MC2R ACTH->MC2R Gs Gs Protein (α, β, γ subunits) MC2R->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP cAMP cAMP ATP->cAMP converts AC PKA PKA (Protein Kinase A) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Steroidogenesis Steroidogenesis CREB->Steroidogenesis promotes

Caption: ACTH signaling cascade via the MC2R.

Experimental Workflow for ACE Inhibition Assay

The following diagram illustrates the logical flow of the ACE inhibition assay described above.

ACE_Inhibition_Workflow prep Prepare Reagents (ACTH (4-11), ACE, HHL) incubation1 Pre-incubation: ACTH (4-11) + ACE (37°C, 10 min) prep->incubation1 reaction Add Substrate (HHL) Reaction Incubation (37°C, 60 min) incubation1->reaction stop Stop Reaction (Add 1N HCl) reaction->stop extraction Extract Hippuric Acid (Ethyl Acetate) stop->extraction measure Measure Absorbance (228 nm) extraction->measure calculate Calculate % Inhibition and IC50 measure->calculate

Caption: Workflow for the ACE inhibition assay.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.